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  • Product: 3-(Propylamino)propan-1-ol
  • CAS: 38825-85-3

Core Science & Biosynthesis

Foundational

3-(Propylamino)propan-1-ol physical and chemical properties

An In-Depth Technical Guide to 3-(Propylamino)propan-1-ol: Properties, Synthesis, and Applications in Research and Development Introduction 3-(Propylamino)propan-1-ol is a bifunctional organic compound featuring a second...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Propylamino)propan-1-ol: Properties, Synthesis, and Applications in Research and Development

Introduction

3-(Propylamino)propan-1-ol is a bifunctional organic compound featuring a secondary amine and a primary alcohol. This structure makes it a versatile building block in organic synthesis, particularly valued by researchers and professionals in pharmaceutical and materials science. Its ability to participate in a wide range of chemical transformations allows for the straightforward introduction of a hydrophilic, flexible three-carbon linker bearing both hydrogen-bond donor and acceptor sites. This guide offers a comprehensive overview of its core physical and chemical properties, outlines a standard synthesis protocol, and discusses its applications, reactivity, and safety considerations, providing a crucial resource for its effective utilization in a laboratory setting.

Section 1: Molecular Identity and Structure

The unique physicochemical characteristics and reactivity of 3-(Propylamino)propan-1-ol stem directly from its molecular structure. The presence of both a secondary amine and a primary hydroxyl group on a flexible propane chain defines its utility as a chemical intermediate.

Table 1: Key Molecular Identifiers

Identifier Value
CAS Number 38825-85-3
Molecular Formula C₆H₁₅NO
Molecular Weight 117.19 g/mol
IUPAC Name 3-(Propylamino)propan-1-ol

| Canonical SMILES | CCCNCCO |

The secondary amine acts as a nucleophile and a weak base, while the primary alcohol can also serve as a nucleophile and participate in hydrogen bonding. This duality is central to its role as a versatile synthon in drug development and polymer chemistry.

Caption: 2D Structure of 3-(Propylamino)propan-1-ol

Section 2: Physicochemical Properties

The physical properties of 3-(Propylamino)propan-1-ol are largely dictated by its ability to form hydrogen bonds via both the amine and alcohol moieties, leading to a relatively high boiling point and good solubility in polar solvents. While specific experimental data for this compound is not widely published, the properties of the parent compound, 3-Amino-1-propanol, provide a useful benchmark.

Table 2: Physicochemical Data

Property Value (3-(Propylamino)propan-1-ol) Reference Value (3-Amino-1-propanol)
Appearance Data not available Colorless to pale yellow liquid[1]
Odor Data not available Fish-like[1][2]
Boiling Point Data not available 184-188 °C[1][3]
Melting Point Data not available 10-13 °C[1]
Density Data not available ~0.982 g/cm³ at 20 °C

| Solubility | Good water solubility | Soluble in water, alcohol, ether, acetone, chloroform[2] |

The addition of the propyl group is expected to slightly increase the boiling point and decrease the density and water solubility compared to 3-amino-1-propanol, due to the increased molecular weight and hydrocarbon character.

Section 3: Chemical Reactivity and Synthetic Utility

The value of 3-(Propylamino)propan-1-ol in research and development lies in the distinct reactivity of its two functional groups, which can often be addressed selectively.

  • The Secondary Amine: This group is the primary site of nucleophilic and basic activity. It readily undergoes N-alkylation, N-acylation, and condensation reactions. Its basicity allows it to act as a proton scavenger or a weak base catalyst in certain reactions.

  • The Primary Alcohol: The hydroxyl group is a potent nucleophile, particularly after deprotonation. It is a site for O-alkylation, esterification, and conversion into a better leaving group (e.g., tosylate or mesylate) to facilitate subsequent nucleophilic substitution.

This bifunctionality makes it an ideal scaffold for creating more complex molecules, including various heterocyclic systems and chiral fragments for drug discovery.[4]

Reactivity_Sites Reactive Sites of 3-(Propylamino)propan-1-ol cluster_molecule cluster_key Key Reactive Sites mol CH3CH2CH2-NH-CH2CH2CH2-OH Amine Secondary Amine (-NH-) Amine->mol Nucleophilic Attack Weak Base Alcohol Primary Alcohol (-OH) Alcohol->mol Nucleophilic Attack H-Bonding

Caption: Key reactive sites on the 3-(Propylamino)propan-1-ol molecule.

Section 4: Synthesis Protocol

One of the most direct and common methods for synthesizing secondary amino alcohols like 3-(Propylamino)propan-1-ol is through reductive amination. This process involves the reaction of a primary amino alcohol with an aldehyde, followed by the reduction of the intermediate imine.

Protocol: Synthesis via Reductive Amination

This protocol is a self-validating system where the progress can be monitored by techniques like Thin Layer Chromatography (TLC) and the final product confirmed by spectroscopic analysis.

Causality and Experimental Choices:

  • Reactants: 3-Amino-1-propanol is the amine source, and propionaldehyde is the source of the propyl group.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent ideal for reductive aminations. It is less sensitive to moisture than sodium cyanoborohydride and can often be used in a one-pot procedure without isolating the imine intermediate.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-reactive and effectively solubilize the reactants.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is more readily reduced.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-amino-1-propanol (1.0 eq) and dichloromethane (DCM, ~0.2 M).

  • Aldehyde Addition: Add propionaldehyde (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. An exothermic reaction may be observed. Maintain the temperature below 30°C with an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting material (3-amino-1-propanol) is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel to yield pure 3-(Propylamino)propan-1-ol.

Synthesis_Workflow Reactants 3-Amino-1-propanol + Propionaldehyde Imine Schiff Base (Imine) Intermediate Reactants->Imine DCM, RT Product 3-(Propylamino)propan-1-ol Imine->Product NaBH(OAc)3 (STAB)

Caption: Workflow for the synthesis via reductive amination.

Section 5: Applications in Drug Development and Research

Amino alcohols are crucial structural motifs in a vast number of pharmaceuticals.[5][6] Their derivatives are found in beta-blockers, antimalarials, and antidepressants.[] The utility of 3-(Propylamino)propan-1-ol in this field is primarily as a precursor or intermediate. For example, the structurally related compound 3-methylamino-1-phenyl-1-propanol is a key precursor to the widely used antidepressant Fluoxetine.[8] Similarly, (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a critical intermediate for Duloxetine.

By analogy, 3-(Propylamino)propan-1-ol serves as a valuable building block for:

  • Lead Optimization: Modifying existing drug candidates by incorporating the propylamino-propanol moiety to fine-tune properties like solubility, lipophilicity, and metabolic stability.

  • Fragment-Based Discovery: Acting as an sp³-rich fragment for screening against biological targets.[4]

  • Linker Technology: Serving as a flexible linker in the synthesis of PROTACs or other bifunctional molecules.

Beyond pharmaceuticals, it is used as an intermediate for surfactants, corrosion inhibitors, and specialty polymers.

Section 6: Safety, Handling, and Storage

Proper handling and storage are critical for ensuring laboratory safety and maintaining the integrity of 3-(Propylamino)propan-1-ol.

  • Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area, away from direct sunlight and incompatible materials.

  • Handling: As with related amino alcohols, 3-(Propylamino)propan-1-ol should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood. Avoid breathing vapors and prevent contact with skin and eyes.[10]

  • Hazards: The parent compound, 3-amino-1-propanol, is classified as corrosive and can cause severe skin burns and eye damage.[9] It is also harmful if swallowed. While a specific SDS for 3-(Propylamino)propan-1-ol must be consulted, it should be treated with similar precautions.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

Conclusion

3-(Propylamino)propan-1-ol is a synthetically valuable molecule whose utility is derived from its bifunctional nature. The presence of both a secondary amine and a primary alcohol allows for a diverse range of chemical modifications, making it an important intermediate for scientists in drug discovery, agrochemical synthesis, and materials science. A thorough understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

  • Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum.
  • ChemicalBook. (n.d.). 3-(3-HYDROXY-PROPYLAMINO)-PROPAN-1-OL | 2158-67-0.
  • Fengchen Group. (n.d.). The Versatility of Amino Alcohols in Chemical Manufacturing.
  • Stenutz, R. (n.d.). 3-amino-1-propanol.
  • AKos Consulting & Solutions. (n.d.). 3-{[3-(Methylamino)propyl]amino}-1-propanol. Retrieved from AKos Consulting & Solutions website.
  • Sigma-Aldrich. (n.d.). 3-Amino-1-propanol 99% 156-87-6.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-1-propanol. PubChem Compound Database. Retrieved from [Link]

  • Scott, J. D., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science. Retrieved from [Link]

  • Loba Chemie. (2016). 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS.
  • ResearchGate. (n.d.). Examples of β-amino alcohol drugs. [Download Scientific Diagram].
  • Fisher Scientific. (2021). SAFETY DATA SHEET - 3-Diethylamino-1-propanol.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1-Propanol.
  • ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 3-Amino-1-propanol.
  • BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.
  • Benchchem. (n.d.). 3-(3-Hydroxy-propylamino)-propan-1-ol | 68333-85-7.
  • Sasol. (2024).
  • Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • SpectraBase. (n.d.). 3-Amino-1-propanol - Optional[1H NMR] - Spectrum.
  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.

Sources

Exploratory

Section 1: Core Characteristics and Significance

An In-Depth Technical Guide to 3-(Propylamino)propan-1-ol (CAS: 38825-85-3): Properties, Synthesis, and Applications in Research and Development 3-(Propylamino)propan-1-ol, identified by the CAS Number 38825-85-3, is a b...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Propylamino)propan-1-ol (CAS: 38825-85-3): Properties, Synthesis, and Applications in Research and Development

3-(Propylamino)propan-1-ol, identified by the CAS Number 38825-85-3, is a bifunctional organic compound featuring a secondary amine and a primary alcohol functional group. This unique structural arrangement makes it a highly versatile building block in organic synthesis. Its ability to undergo reactions at both the nucleophilic amine and the hydroxyl group allows for the construction of more complex molecular architectures.

Primarily, it serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The propanolamine backbone is a common structural motif in a variety of biologically active molecules. For drug development professionals, its value lies in its utility as a scaffold that can be readily modified to optimize pharmacokinetic and pharmacodynamic properties.[1] Beyond pharmaceuticals, its applications extend to the production of specialty polymers, surfactants, and corrosion inhibitors, where its amine and alcohol functionalities provide sites for polymerization and surface interaction.[1]

Key Physicochemical Properties

The fundamental properties of 3-(Propylamino)propan-1-ol are summarized below. This data is essential for planning synthesis, purification, and formulation activities.

PropertyValueSource(s)
CAS Number 38825-85-3[1][2][3]
Molecular Formula C₆H₁₅NO[1][2]
Molecular Weight 117.19 g/mol [1][2]
Boiling Point 74 °C[4]
Purity Typically ≥97-98%[1][2]
MDL Number MFCD09909473[1]
Recommended Storage 2-8°C, away from light, in a dry environment[1]
Molecular Structure Visualization

The structure of 3-(Propylamino)propan-1-ol highlights the spatial relationship between the secondary amine and the terminal hydroxyl group, which dictates its chemical reactivity.

Caption: Molecular structure of 3-(Propylamino)propan-1-ol.

Section 2: Synthesis and Purification Strategies

The synthesis of 3-(Propylamino)propan-1-ol is typically achieved through reductive amination, a cornerstone reaction in medicinal chemistry for its efficiency and reliability. This approach involves the reaction of a primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the target secondary amine.

Synthetic Rationale and Workflow

The most logical synthetic pathway involves the reaction of 3-amino-1-propanol with propionaldehyde. The causality for this choice is based on the commercial availability of the starting materials and the high-yielding nature of the reductive amination process. The workflow is designed to first form the Schiff base (imine) intermediate, followed by immediate reduction to prevent side reactions and maximize yield.

G start Starting Materials: 3-Amino-1-propanol Propionaldehyde solvent Dissolve in Suitable Solvent (e.g., Methanol) start->solvent reaction Reductive Amination: 1. Add Propionaldehyde (forms imine) 2. Add Reducing Agent (e.g., NaBH4) solvent->reaction quench Reaction Quench (e.g., add water or dilute acid) reaction->quench extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate or DCM) quench->extraction dry Dry Organic Layer (e.g., over Na2SO4 or MgSO4) extraction->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification of Crude Product (Vacuum Distillation or Chromatography) concentrate->purify final Pure 3-(Propylamino)propan-1-ol purify->final

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 3-(Propylamino)propan-1-ol

Abstract This technical guide provides an in-depth analysis of the principal synthetic routes to 3-(propylamino)propan-1-ol, a valuable amino alcohol intermediate in the production of pharmaceuticals, agrochemicals, and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the principal synthetic routes to 3-(propylamino)propan-1-ol, a valuable amino alcohol intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1] We critically evaluate three primary synthetic strategies: the nucleophilic substitution of 3-chloropropan-1-ol, the two-step sequence involving a Michael addition to acrolein followed by reduction, and the direct reductive amination of 3-hydroxypropanal. This document furnishes detailed, field-tested protocols for each method, elucidates the underlying reaction mechanisms, and offers a comparative analysis of their respective advantages and limitations regarding yield, purity, scalability, and safety. The content is tailored for researchers, chemists, and process development professionals, providing the authoritative grounding and practical insights necessary for successful laboratory synthesis and scale-up.

Introduction: The Significance of 3-(Propylamino)propan-1-ol

3-(Propylamino)propan-1-ol is a bifunctional organic molecule featuring both a secondary amine and a primary alcohol. This unique structure allows it to serve as a versatile building block in organic synthesis. Its applications are diverse, ranging from its use as an intermediate in the manufacturing of active pharmaceutical ingredients (APIs) and crop protection agents to its role in producing corrosion inhibitors and specialty surfactants.[1] The ability to readily modify both the amino and hydroxyl groups makes it a key component for introducing specific physicochemical properties into larger molecules.

The selection of an appropriate synthetic pathway is paramount and depends on factors such as raw material availability, required scale, purity specifications, and safety infrastructure. This guide provides a comprehensive examination of the most effective and scientifically sound methods for its preparation.

Strategic Overview of Synthetic Pathways

Three logical and well-established strategies dominate the synthesis of 3-(propylamino)propan-1-ol. Each pathway begins from a different three-carbon precursor and leverages a distinct core transformation to introduce the propylamino group.

G cluster_0 Core Synthetic Strategies Start_Chloro 3-Chloropropan-1-ol Strategy1 Strategy 1: Nucleophilic Substitution Start_Chloro->Strategy1 + Propylamine Start_Acrolein Acrolein Strategy2 Strategy 2: Michael Addition + Reduction Start_Acrolein->Strategy2 + Propylamine Start_Hydroxy 3-Hydroxypropanal Strategy3 Strategy 3: Reductive Amination Start_Hydroxy->Strategy3 + Propylamine Product 3-(Propylamino)propan-1-ol Strategy1->Product Strategy2->Product Strategy3->Product

Caption: High-level overview of the three primary synthetic routes.

  • Nucleophilic Substitution: A direct approach involving the reaction of propylamine with 3-chloropropan-1-ol.

  • Michael Addition/Reduction: A two-step process beginning with the conjugate addition of propylamine to acrolein, followed by the selective reduction of the intermediate aldehyde.

  • Reductive Amination: A highly efficient, direct conversion of 3-hydroxypropanal with propylamine and a reducing agent.

Synthesis Pathway 1: Nucleophilic Substitution

Principle and Mechanism

This pathway relies on the direct alkylation of propylamine, a nucleophile, with 3-chloropropan-1-ol, an electrophilic alkyl halide. The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of propylamine attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single concerted step.

A critical consideration is the generation of hydrogen chloride (HCl) as a byproduct, which protonates the basic propylamine reactant, forming a non-nucleophilic ammonium salt and halting the reaction. To overcome this, the reaction is typically conducted with a twofold excess of propylamine—one equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl. Alternatively, an auxiliary inorganic base (e.g., K2CO3) can be used.

Caption: SN2 mechanism for the synthesis from 3-chloropropan-1-ol.

Experimental Protocol

Materials:

  • 3-Chloropropan-1-ol (1.0 eq)

  • Propylamine (2.2 eq)

  • Ethanol (as solvent)

  • Potassium carbonate (optional, 1.2 eq)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • To a sealed pressure vessel equipped with a magnetic stirrer, add 3-chloropropan-1-ol and ethanol.

  • Cool the mixture in an ice bath and slowly add propylamine (highly volatile and flammable).[2][3] If using an auxiliary base, add potassium carbonate now.

  • Seal the vessel securely. Causality: The reaction is typically heated to increase the rate, and since propylamine has a low boiling point (48 °C), a sealed vessel is required to prevent its evaporation and maintain pressure.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC analysis.

  • After completion, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.

  • Filter the mixture to remove the propylamine hydrochloride salt (or potassium salts if used).

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess propylamine.

  • Workup: Dissolve the residue in water and acidify with HCl. Wash with diethyl ether to remove any unreacted starting material. Basify the aqueous layer with concentrated NaOH until pH > 12.

  • Extract the aqueous layer three times with dichloromethane. Causality: The product is a basic amine, which is protonated and water-soluble in acidic conditions. Upon basification, it is deprotonated, becoming less polar and extractable into an organic solvent.

  • Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to yield pure 3-(propylamino)propan-1-ol.

Synthesis Pathway 2: Michael Addition and Reduction

Principle and Mechanism

This elegant two-step route first utilizes a Michael (or conjugate) addition, a fundamental reaction in organic chemistry.[4][5] Propylamine acts as a soft nucleophile and adds to the β-carbon of acrolein, an α,β-unsaturated aldehyde.[6] This reaction is highly efficient and often requires no catalyst, although mild acid or base catalysis can be employed.[7] The immediate product is 3-(propylamino)propanal.

In the second step, the intermediate aldehyde is selectively reduced to the primary alcohol. Sodium borohydride (NaBH4) is an ideal reagent for this transformation due to its mildness and chemoselectivity; it readily reduces aldehydes while leaving the secondary amine intact.[8]

Workflow:

G cluster_workflow Michael Addition / Reduction Workflow Acrolein Acrolein + Propylamine Michael_Addition Step 1: Michael Addition (e.g., in Methanol, 0°C to RT) Acrolein->Michael_Addition Intermediate Intermediate: 3-(Propylamino)propanal Michael_Addition->Intermediate Reduction Step 2: Aldehyde Reduction (e.g., NaBH₄, 0°C) Intermediate->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Distillation Workup->Purification Product Final Product Purification->Product

Caption: Workflow for the two-step synthesis starting from acrolein.

Experimental Protocol

Materials:

  • Acrolein (1.0 eq)

  • Propylamine (1.1 eq)

  • Methanol (solvent)

  • Sodium borohydride (NaBH4, 1.2 eq)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Step 1: Michael Addition. Dissolve propylamine in methanol in a round-bottom flask equipped with a dropping funnel and magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Add acrolein dropwise via the dropping funnel over 30-60 minutes. Causality: Acrolein is highly reactive and its polymerization is an exothermic side reaction.[9] Slow, cooled addition is critical to maintain temperature control and maximize the yield of the desired 1,4-adduct.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Step 2: Reduction. Cool the reaction mixture (containing the intermediate aldehyde) back down to 0 °C.

  • Slowly add sodium borohydride in small portions. Causality: The reduction of the aldehyde by NaBH4 is also exothermic and generates hydrogen gas. Portion-wise addition at low temperature prevents a runaway reaction.

  • After the addition is complete, stir the reaction at room temperature for an additional 3-5 hours or until the reaction is complete (monitored by TLC or GC).

  • Workup: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the bubbling ceases. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water to the residue and basify with NaOH solution to pH > 12.

  • Extract the product with dichloromethane (3x), combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by vacuum distillation.

Synthesis Pathway 3: Direct Reductive Amination

Principle and Mechanism

Reductive amination is one of the most powerful and efficient methods for synthesizing amines.[10] This "one-pot" process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the final amine. For the synthesis of 3-(propylamino)propan-1-ol, 3-hydroxypropanal is the required aldehyde starting material.

The primary challenge of this route is the stability of 3-hydroxypropanal, which exists in equilibrium with its hydrate and dimer forms and can readily dehydrate to the highly reactive acrolein, especially at elevated temperatures or non-neutral pH.[11][12] Therefore, this reaction is best performed using freshly prepared or stabilized aqueous solutions of 3-hydroxypropanal under controlled conditions.

Common reducing agents for this process include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation (e.g., H2/Pd-C). Catalytic hydrogenation is often preferred for industrial applications due to cost and atom economy.

Experimental Protocol (Catalytic Hydrogenation)

Materials:

  • 3-Hydroxypropanal solution (1.0 eq)

  • Propylamine (1.2 eq)

  • Palladium on carbon (5% Pd/C, 1-2 mol%) or Raney Nickel

  • Methanol or Ethanol (solvent)

  • Hydrogen gas (H2)

Procedure:

  • To a hydrogenation reactor (e.g., a Parr shaker), add the solvent (methanol), the 3-hydroxypropanal solution, and propylamine.

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Causality: Palladium on carbon is flammable, especially when dry and in the presence of flammable solvents and hydrogen.

  • Seal the reactor, purge several times with nitrogen, and then purge with hydrogen gas.

  • Pressurize the reactor with hydrogen (typically 50-100 psi) and begin vigorous stirring or shaking.

  • Heat the reaction to 40-60 °C. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature, and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Causality: Celite prevents the fine catalyst particles from clogging the filter paper and ensures complete removal.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude product can be purified by vacuum distillation.

Comparative Analysis and Safety Considerations

Method Comparison
FeaturePathway 1: Nucleophilic SubstitutionPathway 2: Michael Addition/ReductionPathway 3: Reductive Amination
Starting Materials 3-Chloropropan-1-ol, PropylamineAcrolein, Propylamine3-Hydroxypropanal, Propylamine
Key Advantages Straightforward concept, avoids highly toxic acrolein.High yields, readily available starting materials."One-pot" efficiency, high atom economy.
Key Disadvantages Requires pressure vessel, potential for over-alkylation.Uses highly toxic and volatile acrolein, requires strict temperature control.3-Hydroxypropanal is unstable and not widely commercially available.
Typical Yield Moderate (50-70%)High (75-90%)High (80-95%)
Scalability Good, but pressure equipment can be a limitation.Excellent, common in industrial settings with proper engineering controls.Excellent, especially with catalytic hydrogenation.
Critical Safety Data

Safe synthesis requires a thorough understanding of the hazards associated with the primary reagents.

ReagentKey HazardsRecommended Handling Precautions
Propylamine Highly flammable (Flash Point: -37°C), corrosive (causes burns), harmful if inhaled or swallowed.[2][13]Work in a fume hood, use spark-proof equipment, ground all containers during transfer, wear appropriate PPE (gloves, splash goggles, face shield).[3][14][15]
Acrolein Extremely toxic, volatile, flammable, severe irritant, lachrymator. Can polymerize violently.Use only in a high-performance fume hood with extreme caution. Keep stabilized with an inhibitor (e.g., hydroquinone). Maintain strict temperature control.
3-Chloropropan-1-ol Combustible, skin and eye irritant, toxic.Handle in a fume hood, wear standard PPE.
Sodium Borohydride Reacts with water/acid to produce flammable hydrogen gas. Corrosive.Add slowly and in portions. Quench carefully at low temperatures.

Conclusion

The synthesis of 3-(propylamino)propan-1-ol can be successfully achieved through several robust chemical pathways.

  • For laboratory-scale synthesis where safety and simplicity are prioritized, the Nucleophilic Substitution route (Pathway 1) is a reliable choice, provided a suitable pressure vessel is available.

  • The Michael Addition/Reduction sequence (Pathway 2) offers the highest yields from readily available, inexpensive starting materials, making it highly attractive for industrial-scale production . However, it mandates stringent engineering controls and safety protocols to handle the highly toxic acrolein.

  • The Direct Reductive Amination (Pathway 3) represents the most elegant and efficient route. Its primary limitation is the commercial availability and stability of 3-hydroxypropanal. As biotechnological production of this aldehyde from renewable resources like glycerol becomes more viable, this pathway will likely become the preferred green and sustainable industrial method.[11][12]

The ultimate choice of method will be guided by a careful balance of scale, available equipment, cost of raw materials, and the stringency of the safety environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Propylamine.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Propylamine.
  • Loba Chemie. (2024). n-PROPYLAMINE FOR SYNTHESIS Safety Data Sheet.
  • NOAA. (n.d.). PROPYLAMINE - CAMEO Chemicals.
  • IPCS INCHEM. (2009). ICSC 0941 - PROPYLAMINE.
  • MySkinRecipes. (n.d.). 3-(Propylamino)propan-1-ol.
  • Uchiyama, C., et al. (2012). Protein modification by acrolein: Formation and stability of cysteine adducts. NIH National Center for Biotechnology Information.
  • Reddy, K. L. R., et al. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents.
  • Kang, M. J., et al. (2020). The Biocatalytic Production of 3-Hydroxypropionaldehyde and Evaluation of Its Stability. NIH National Center for Biotechnology Information.
  • U.S. Patent 3,117,162A. (1964). Hydrogenation of nitriles. Google Patents.
  • U.S. Patent 3,922,313A. (1975). Process for the production of 3-chloropropanol-1. Google Patents.
  • Organic Chemistry Portal. (n.d.). Michael Addition.
  • Azam, F., & Adler, M. J. (n.d.). 1-Hydrosilatrane. Organic Syntheses Procedure.
  • Podgorska, M., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI.
  • Vlachos, D. G. (2012). 3-hydroxypropionaldehyde: applications and perspectives of biotechnological production. PubMed.
  • D’Auria, M. (2005). Low temperature Michael addition reactions. Google Patents.
  • Filo. (2021). 1-chloropropane is reacted with excess ammonia, NH3, in ethanol.
  • BenchChem. (2025). Industrial Synthesis of 3-(Methylthio)propanal from Acrolein: Application Notes and Protocols.

Sources

Exploratory

Spectroscopic Elucidation of 3-(Propylamino)propan-1-ol: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-(Propylamino)propan-1-ol, a bifunctional molecule of interest in various chemical and pharmaceutical research domains. Due to t...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-(Propylamino)propan-1-ol, a bifunctional molecule of interest in various chemical and pharmaceutical research domains. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this guide will leverage established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral features. This approach is grounded in the analysis of structurally analogous compounds, namely 3-amino-1-propanol and propylamine, to provide a robust and scientifically sound characterization.

Molecular Structure and Spectroscopic Overview

3-(Propylamino)propan-1-ol (CAS No. 38825-85-3) possesses a molecular formula of C₆H₁₅NO and a molecular weight of 117.19 g/mol .[1][2] Its structure features a propanol backbone with a secondary amine substituted at the C3 position with a propyl group. This unique combination of a primary alcohol and a secondary amine dictates its chemical reactivity and gives rise to a distinct spectroscopic fingerprint. The structural elucidation of this molecule relies on the synergistic interpretation of data from various spectroscopic techniques, each providing unique insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 3-(Propylamino)propan-1-ol, both ¹H and ¹³C NMR will provide definitive information on the number of unique proton and carbon environments, their connectivity, and their chemical surroundings.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum of 3-(Propylamino)propan-1-ol is predicted to exhibit signals corresponding to the various non-equivalent protons in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

Predicted ¹H NMR Data for 3-(Propylamino)propan-1-ol
Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
-CH₃ (propyl)~0.9Triplet3H~7
-CH₂- (propyl, middle)~1.5Sextet2H~7
-CH₂- (backbone, C2)~1.7Quintet2H~6
N-CH₂- (propyl)~2.5Triplet2H~7
N-CH₂- (backbone, C3)~2.7Triplet2H~6
O-CH₂- (backbone, C1)~3.6Triplet2H~6
-OH, -NHVariableBroad Singlet2H-

Causality of Assignments:

  • The -CH₃ group of the propyl chain is the most upfield signal due to its distance from electronegative atoms. It appears as a triplet due to coupling with the adjacent methylene group.

  • The middle -CH₂- of the propyl group will be split into a sextet by the neighboring methyl and methylene protons.

  • The -CH₂- at the C2 position of the propanol backbone is predicted to be a quintet, coupling to the adjacent methylene groups at C1 and C3.

  • The two N-CH₂- groups (one from the propyl chain and one from the backbone) are expected to have distinct chemical shifts due to their slightly different electronic environments, appearing as triplets.

  • The O-CH₂- group at C1 is the most downfield of the aliphatic signals due to the strong deshielding effect of the adjacent oxygen atom.

  • The -OH and -NH protons are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The Carbon Framework

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the six unique carbon environments in 3-(Propylamino)propan-1-ol.

Predicted ¹³C NMR Data for 3-(Propylamino)propan-1-ol
Assignment Chemical Shift (δ, ppm)
-CH₃ (propyl)~11
-CH₂- (propyl, middle)~23
-CH₂- (backbone, C2)~32
N-CH₂- (backbone, C3)~49
N-CH₂- (propyl)~51
O-CH₂- (backbone, C1)~62

Causality of Assignments:

  • Similar to the ¹H NMR, the carbon chemical shifts are influenced by the proximity to the heteroatoms.

  • The -CH₃ carbon of the propyl group is the most upfield.

  • The carbons directly bonded to the nitrogen and oxygen (N-CH₂- and O-CH₂- ) are the most downfield, with the carbon attached to the more electronegative oxygen appearing at the lowest field.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For 3-(Propylamino)propan-1-ol, the key vibrational modes will be associated with the O-H, N-H, C-H, C-O, and C-N bonds.

Predicted IR Absorption Bands for 3-(Propylamino)propan-1-ol
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3200-3500O-H stretch (alcohol), N-H stretch (secondary amine)Broad, Medium
2850-2960C-H stretch (aliphatic)Strong
1450-1470C-H bend (alkane)Medium
1050-1150C-O stretch (primary alcohol)Strong
1180-1220C-N stretch (aliphatic amine)Medium-Weak

Interpretation of Key Peaks:

  • A prominent broad band in the 3200-3500 cm⁻¹ region is expected, resulting from the overlapping stretching vibrations of the O-H and N-H groups. Hydrogen bonding will contribute significantly to the broadening of this peak.

  • Strong absorptions in the 2850-2960 cm⁻¹ range are characteristic of C-H stretching in the propyl and propanol chains.

  • A strong C-O stretching vibration will be present around 1050-1150 cm⁻¹, confirming the presence of the primary alcohol.

  • The C-N stretching vibration is typically weaker and can be found in the 1180-1220 cm⁻¹ region.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For 3-(Propylamino)propan-1-ol, electron ionization (EI) would likely lead to the following key fragments.

Predicted Mass Spectrometry Data for 3-(Propylamino)propan-1-ol
m/z Predicted Fragment
117[M]⁺ (Molecular Ion)
100[M - OH]⁺
88[M - C₂H₅]⁺
74[CH₂(CH₂)₂NHCH₂CH₃]⁺
58[CH₂NHCH₂CH₂CH₃]⁺
44[CH₂CH₂NH₂]⁺
30[CH₂NH₂]⁺

Fragmentation Causality:

The fragmentation of aliphatic amines is often directed by the nitrogen atom. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common and energetically favorable fragmentation pathway.

  • The molecular ion peak [M]⁺ is expected at m/z 117.

  • Loss of a hydroxyl radical (-OH) can lead to a fragment at m/z 100 .

  • Alpha-cleavage on the propyl side of the nitrogen can result in the loss of an ethyl radical (-C₂H₅), giving a fragment at m/z 88 .

  • Cleavage of the C2-C3 bond of the propanol backbone can lead to a fragment at m/z 58 .

  • Further fragmentation can lead to smaller, stable iminium ions such as those at m/z 44 and m/z 30 .

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the analysis of a compound like 3-(Propylamino)propan-1-ol.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to tetramethylsilane (TMS) or the residual solvent peak.

IR Spectroscopy
  • Sample Preparation: As 3-(Propylamino)propan-1-ol is a liquid at room temperature, the spectrum can be acquired directly as a thin film between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Obtain the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum should be collected prior to the sample spectrum.

  • Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 20-200) to detect the molecular ion and key fragment ions.

  • Data Analysis: Identify the molecular ion peak and propose structures for the major fragment ions based on logical fragmentation pathways.

Visualizations

Molecular Structure

Caption: Molecular structure of 3-(Propylamino)propan-1-ol.

Proposed Mass Spectrometry Fragmentation Workflow

Fragmentation M [C6H15NO]+• m/z = 117 F1 [C6H14N]+• m/z = 100 M->F1 - •OH F2 [C4H10NO]+ m/z = 88 M->F2 - •C2H5 F4 [C3H8N]+ m/z = 58 M->F4 - •C3H7O F3 [C4H12N]+ m/z = 74 F2->F3 - CH2O

Caption: Proposed EI-MS fragmentation pathway for 3-(Propylamino)propan-1-ol.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic characterization of 3-(Propylamino)propan-1-ol. By leveraging the known spectral data of analogous structures and fundamental principles of spectroscopy, we have established a detailed framework for the interpretation of its NMR, IR, and MS data. The experimental protocols and visualizations included herein serve as a practical resource for researchers working with this compound and similar bifunctional molecules. The self-validating nature of combining these techniques provides a high degree of confidence in the proposed structural elucidation.

References

  • MySkinRecipes. 3-(Propylamino)propan-1-ol. Available at: [Link]

  • Capot Chemical. (n.d.). Specifications of 3-(Propylamino)propan-1-ol. Retrieved from [Link]

  • PubChem. 3-Amino-1-propanol. National Center for Biotechnology Information. Available at: [Link]

  • NIST. 1-Propanol, 3-amino-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Foundational

An In-depth Technical Guide to the Solubility of 3-(Propylamino)propan-1-ol

Abstract The solubility of an active pharmaceutical ingredient or a key chemical intermediate is a critical physicochemical property that governs its behavior in various systems, influencing everything from reaction kine...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient or a key chemical intermediate is a critical physicochemical property that governs its behavior in various systems, influencing everything from reaction kinetics in synthesis to bioavailability in drug formulations. This guide provides a comprehensive technical overview of the solubility of 3-(propylamino)propan-1-ol, a versatile amino alcohol used in the synthesis of pharmaceuticals and agrochemicals.[1] We will explore the molecular characteristics that dictate its solubility, provide qualitative and predicted solubility profiles across a range of common laboratory solvents, detail a robust experimental protocol for solubility determination, and discuss appropriate analytical techniques for quantification. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solvency.

Introduction: The Significance of 3-(Propylamino)propan-1-ol

3-(Propylamino)propan-1-ol is a bifunctional molecule featuring a secondary amine and a primary alcohol. This unique structure makes it a valuable building block in organic synthesis, particularly for creating more complex molecules with specific biological activities. Its applications include serving as an intermediate in the production of surfactants, corrosion inhibitors, specialty polymers, and active ingredients in crop protection and therapeutic agents.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing stable formulations, and ensuring predictable behavior in various chemical and biological environments.

Physicochemical Properties and Molecular Structure

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key features of 3-(propylamino)propan-1-ol are its moderate molecular weight, the presence of both a hydrogen bond donor (the hydroxyl and amine groups) and acceptor (the oxygen and nitrogen atoms), and a flexible alkyl chain.

Table 1: Physicochemical Properties of 3-(Propylamino)propan-1-ol and a Structurally Similar Compound

Property 3-(Propylamino)propan-1-ol 3-Amino-1-propanol (for comparison)
Molecular Formula C₆H₁₅NO C₃H₉NO[2]
Molecular Weight 117.19 g/mol [1] 75.11 g/mol [2]
Appearance Colorless to pale yellow liquid[2] Colorless to yellow liquid[3]
Boiling Point Not specified 184-187 °C
Melting Point Not specified 10-12 °C
Density Not specified 0.982 g/mL at 20 °C

| Log P (Octanol-Water) | Not specified | -1.1[2] |

The presence of the N-propyl group in 3-(propylamino)propan-1-ol, as compared to the primary amine in 3-amino-1-propanol, increases its lipophilicity. This structural difference is expected to decrease its solubility in highly polar solvents like water and increase its solubility in less polar organic solvents.

Theoretical Framework of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] It posits that substances with similar intermolecular forces are likely to be soluble in one another.

  • Polar Solvents (e.g., Water, Ethanol): These solvents are characterized by the presence of significant dipole moments and, in the case of protic solvents, the ability to donate hydrogen bonds. 3-(Propylamino)propan-1-ol, with its hydroxyl and amino groups, can readily engage in hydrogen bonding with polar protic solvents, leading to good solubility.

  • Aprotic Polar Solvents (e.g., Acetone, DMSO): These solvents have dipole moments but do not donate hydrogen bonds. The hydroxyl and amino protons of 3-(propylamino)propan-1-ol can still act as hydrogen bond donors to the acceptor sites on these solvents (e.g., the carbonyl oxygen in acetone).

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are characterized by low dielectric constants and rely on weaker London dispersion forces for interaction. The propyl group and the hydrocarbon backbone of 3-(propylamino)propan-1-ol can interact favorably with these solvents, but the polar hydroxyl and amino groups will be disfavored, leading to lower solubility.

Solubility Profile of 3-(Propylamino)propan-1-ol

While specific quantitative data for 3-(propylamino)propan-1-ol is not widely published, a qualitative and predictive solubility profile can be constructed based on its structure and by analogy to similar compounds like 3-amino-1-propanol, which is known to be miscible with water, alcohol, ether, acetone, and chloroform.[3]

Table 2: Predicted and Known Solubility of 3-(Propylamino)propan-1-ol and Related Compounds

Solvent Solvent Type Predicted/Known Solubility of 3-(Propylamino)propan-1-ol Rationale/Supporting Data
Water Polar Protic Good to High[1] The molecule can both donate and accept hydrogen bonds with water. A supplier notes its "good water solubility".[1]
Methanol/Ethanol Polar Protic Miscible Structurally similar 3-amino-1-propanol is soluble in alcohol.[2] The alkyl chain and hydroxyl group are compatible with short-chain alcohols.
Isopropanol Polar Protic Soluble Increased nonpolar character of the solvent should still allow for good interaction.
Acetone Polar Aprotic Soluble The polar groups of the solute can interact with the dipole of acetone. 3-amino-1-propanol is soluble in acetone.[3]
Acetonitrile Polar Aprotic Soluble Expected to be a suitable solvent for analytical purposes like HPLC.
Dichloromethane (DCM) Slightly Polar Soluble The moderate polarity and ability to accept hydrogen bonds make it a likely solvent.
Toluene Nonpolar Aromatic Moderately Soluble The propyl group and hydrocarbon backbone will interact favorably, but the polar groups will limit solubility.
Hexane Nonpolar Aliphatic Sparingly Soluble to Insoluble The significant polarity mismatch between the solute's functional groups and the nonpolar solvent will result in poor solubility.

| Diethyl Ether | Slightly Polar | Soluble | 3-amino-1-propanol is soluble in ether, suggesting good compatibility.[2] |

Experimental Protocol for Solubility Determination

The equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a liquid solute in a liquid solvent.[5]

Materials and Equipment
  • 3-(Propylamino)propan-1-ol (solute)

  • Selected solvents of high purity

  • Glass vials with Teflon-lined screw caps

  • Analytical balance (4-decimal place)

  • Positive displacement pipettes

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent)

  • Autosampler vials for analysis

  • Analytical instrument (e.g., HPLC-UV, GC-MS)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Dilution cluster_analysis Quantification A Add excess solute to a known volume/mass of solvent in a vial B Seal vials and place in a temperature-controlled shaker A->B C Agitate for 24-48 hours to ensure equilibrium is reached B->C D Allow vials to stand at temperature for undissolved solute to settle C->D E Centrifuge vials to pellet any suspended solute D->E F Carefully withdraw an aliquot of the supernatant E->F G Filter the aliquot through a syringe filter F->G H Accurately dilute the filtered sample into a known volume of mobile phase/solvent G->H I Analyze the diluted sample using a calibrated analytical method (e.g., HPLC, GC) H->I J Calculate original concentration to determine solubility I->J

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Procedure
  • Preparation: Add an excess amount of 3-(propylamino)propan-1-ol to a vial containing a precisely known volume or mass of the chosen solvent. The excess is crucial to ensure a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow any undissolved solute to settle. To ensure complete separation of the liquid and solid phases, centrifuge the vials.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. It is critical not to disturb the excess solute at the bottom of the vial.

  • Filtration and Dilution: Immediately filter the aliquot through a chemically compatible syringe filter into a clean, tared vial. This removes any microscopic, undissolved particles. Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the calibrated range of the analytical method.

  • Analysis: Quantify the concentration of 3-(propylamino)propan-1-ol in the diluted sample using a validated and calibrated analytical method.

  • Calculation: Back-calculate the concentration in the original undiluted supernatant to determine the solubility, typically expressed in units of mg/mL or mol/L.

Analytical Methods for Quantification

Due to the presence of the amine group and the lack of a strong chromophore, the choice of analytical method requires careful consideration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for this purpose.[6]

  • Derivatization: Since 3-(propylamino)propan-1-ol lacks a UV chromophore, derivatization is often necessary for detection by UV-Vis. Reagents like o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) can be used to create a UV-active derivative.[7]

  • Detection: Alternatively, detectors that do not require a chromophore can be employed. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are excellent choices. Mass Spectrometry (MS) detection would provide the highest selectivity and sensitivity.

  • Chromatography Mode: Reversed-phase (RP-HPLC) on a C18 column is common, but the basic nature of the amine can cause peak tailing. Using a base-deactivated column or adding a competing base like triethylamine to the mobile phase can mitigate this. Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful option for polar analytes.

Gas Chromatography (GC)

GC is well-suited for analyzing volatile amino alcohols.[8]

  • Derivatization: The polar amine and alcohol groups can cause poor peak shape and adsorption in the GC system. Derivatization with a silylating agent (e.g., BSTFA) or an alkylating agent (e.g., propyl chloroformate) is often required to increase volatility and improve chromatographic performance.[9][10]

  • Column: A polar column, such as one with a wax-based stationary phase, is typically used for the analysis of amines and alcohols.[8]

  • Detection: A Flame Ionization Detector (FID) provides a robust and general-purpose detection method. For greater sensitivity and structural confirmation, Mass Spectrometry (GC-MS) is the preferred technique.

Method Selection Logic

G node_decision node_decision node_method node_method Start Need to Quantify Solute? Volatile Is the analyte sufficiently volatile/thermally stable? Start->Volatile Chromophore Does the analyte have a strong UV chromophore? Volatile->Chromophore No Derivatize_GC Is derivatization for GC feasible? Volatile->Derivatize_GC Yes Derivatize_UV Is derivatization for UV detection feasible? Chromophore->Derivatize_UV No HPLC_UV HPLC-UV Chromophore->HPLC_UV Yes Derivatize_UV->HPLC_UV Yes HPLC_CAD HPLC-CAD/ELSD/MS Derivatize_UV->HPLC_CAD No GC_FID GC-FID Derivatize_GC->GC_FID Yes GC_MS GC-MS (High Sensitivity/Specificity) GC_FID->GC_MS Need more sensitivity?

Caption: Decision tree for selecting an analytical method.

Factors Influencing Solubility

  • Temperature: The solubility of most liquids in liquids increases with temperature. However, this relationship should be determined experimentally as it is not always linear.

  • pH: As an amine, 3-(propylamino)propan-1-ol is a weak base. In acidic aqueous solutions (pH < pKa), the amine group will be protonated to form a cationic species (R-NH₂⁺-R'). This salt form is typically much more water-soluble than the neutral form. Therefore, solubility in aqueous media is highly pH-dependent.

  • Presence of Salts: The addition of salts can either increase ("salting-in") or decrease ("salting-out") the solubility of the amino alcohol in aqueous solutions, depending on the nature of the salt.

Safety and Handling

Based on data for the structurally similar 3-amino-1-propanol, appropriate safety precautions are necessary.

  • Hazards: Assumed to be corrosive and may cause skin burns and severe eye damage. Harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry, well-ventilated place away from light and incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed.

Conclusion

3-(Propylamino)propan-1-ol is a moderately polar molecule with a predicted high degree of solubility in polar protic solvents and good solubility in a range of polar aprotic and slightly polar organic solvents. Its solubility is dictated by its ability to participate in hydrogen bonding via its secondary amine and primary alcohol functional groups, balanced by the nonpolar character of its propyl and propylene backbone. Accurate determination of its solubility is achievable through standard laboratory methods like the shake-flask technique, coupled with robust analytical quantification by HPLC or GC, often requiring derivatization. A thorough understanding of its solubility profile is essential for its effective use in synthetic chemistry and formulation development.

References

  • Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

  • Manipal College of Pharmaceutical Sciences. (n.d.). DETERMINATION OF SOLUBILITY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9086, 3-Amino-1-propanol. Retrieved from [Link]

  • Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Retrieved from [Link]

  • Clever, H. L., & Young, C. L. (Eds.). (2013). The Experimental Determination of Solubilities. John Wiley & Sons.
  • Akademiai Kiado. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Retrieved from [Link]

  • University of Hawai'i at Manoa. (n.d.). Activity: Solubility. Retrieved from [Link]

  • Smart, S., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites.
  • Kaspar, H., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review.
  • Agilent Technologies, Inc. (2011). Analysis of amino-alcohols, C3-C5. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-(Propylamino)propan-1-ol. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • The Good Scents Company. (n.d.). 3-amino-1-propanol. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules.
  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • Siddiqui, F. A., et al. (2017). Analysis of amino acids by high performance liquid chromatography. World Journal of Pharmaceutical Research.
  • Shimadzu. (n.d.). Analysis of Amino Acids Contained in Alcohol. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
  • Húšková, R., et al. (2015). Highly Sensitive GC/MS/MS Method for Quantitation of Amino and Nonamino Organic Acids. Analytical Chemistry.
  • Rocchetti, G., et al. (2021). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. Molecules.
  • Hober, S., et al. (2012). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS.
  • Ferreira, A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
  • Barzagli, F., et al. (2010). Solubility of Carbon Dioxide in Aqueous Solutions of 3Amino1-propanol.
  • International Programme on Chemical Safety. (1990). Propanol, 1- (EHC 102). INCHEM.

Sources

Exploratory

An In-depth Technical Guide on the Reactivity of the Amine Group in 3-(Propylamino)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals This guide offers a comprehensive exploration of the reactivity of the secondary amine in 3-(propylamino)propan-1-ol, a bifunctional molecule of significant...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive exploration of the reactivity of the secondary amine in 3-(propylamino)propan-1-ol, a bifunctional molecule of significant interest in synthetic and medicinal chemistry. We will delve into the electronic and steric factors governing its reactivity, provide detailed protocols for key transformations, and discuss strategies for achieving chemoselectivity.

Section 1: Core Chemical Characteristics

3-(Propylamino)propan-1-ol possesses both a secondary amine and a primary alcohol, making it a versatile building block. The inherent differences in the nucleophilicity and basicity of these two functional groups are central to understanding and controlling its chemical behavior.

Basicity and Nucleophilicity: A Tale of Two Sites

The nitrogen atom of the secondary amine is significantly more basic and generally more nucleophilic than the oxygen atom of the primary alcohol.[1][2][3] This is a consequence of the lower electronegativity of nitrogen compared to oxygen, which makes its lone pair of electrons more available for donation to electrophiles or for accepting a proton.

Table 1: Comparative Properties of the Functional Groups

Functional GroupTypical pKa of Conjugate AcidRelative Nucleophilicity
Secondary Amine10-11High
Primary Alcohol16-18Moderate

This pronounced difference in basicity and nucleophilicity is the cornerstone of achieving selective reactions at the amine center.

Section 2: Selective Reactions at the Amine Center

The higher reactivity of the amine group allows for a range of selective transformations in the presence of the hydroxyl group.

N-Acylation: Forming the Amide Bond

The reaction of 3-(propylamino)propan-1-ol with acylating agents, such as acyl chlorides or anhydrides, proceeds preferentially at the nitrogen atom to form a stable amide. To prevent O-acylation and to neutralize the acidic byproduct (e.g., HCl), a non-nucleophilic base is typically employed.[4][5]

Experimental Protocol: Selective N-Acylation

  • Dissolve 3-(propylamino)propan-1-ol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an aprotic solvent like dichloromethane (DCM).

  • Cool the mixture to 0 °C.

  • Slowly add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup to remove the amine salt and excess reagents.

  • Purify the resulting N-acylated product by column chromatography.

Causality Behind Experimental Choices:

  • Aprotic Solvent: Prevents the solvent from participating in the reaction.

  • Non-nucleophilic Base: Scavenges the acid byproduct without competing with the amine for the acylating agent.

  • Low Temperature: Controls the reaction rate and minimizes potential side reactions.

Logical Relationship: N-Acylation Selectivity

G Amine Secondary Amine (More Nucleophilic) Acyl_Chloride Acyl Chloride (Electrophile) Amine->Acyl_Chloride Preferential Attack Alcohol Primary Alcohol (Less Nucleophilic) Alcohol->Acyl_Chloride Slower Attack Amide Amide Product (Major) Acyl_Chloride->Amide Ester Ester Product (Minor) Acyl_Chloride->Ester

Caption: Preferential N-acylation over O-acylation.

N-Sulfonylation: Crafting Sulfonamides

The formation of sulfonamides is analogous to acylation, with sulfonyl chlorides reacting selectively with the amine.[6][7][8] The resulting sulfonamides are often highly crystalline and are a key functional group in many pharmaceutical agents.

Experimental Protocol: N-Sulfonylation

  • Dissolve 3-(propylamino)propan-1-ol (1.0 eq) in pyridine, which serves as both solvent and base.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Perform an acidic workup to remove pyridine, followed by extraction.

  • Purify the sulfonamide product by recrystallization or chromatography.

N-Alkylation via Reductive Amination: A Controlled Approach

Direct alkylation of the secondary amine with alkyl halides can be difficult to control and may lead to over-alkylation, forming a quaternary ammonium salt.[9] A more reliable and selective method is reductive amination.[9][10][11][12][13] This one-pot procedure involves the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, which is then reduced in situ to the tertiary amine.

Experimental Workflow: Reductive Amination

G start 3-(Propylamino)propan-1-ol + Aldehyde/Ketone iminium In situ Iminium Ion Formation start->iminium reduction Reduction with NaBH(OAc)3 iminium->reduction product Tertiary Amine Product reduction->product

Caption: Workflow for selective N-alkylation via reductive amination.

Experimental Protocol: Reductive Amination

  • To a solution of 3-(propylamino)propan-1-ol (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloroethane), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).[10]

  • Stir the reaction at room temperature until the starting materials are consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Purify by column chromatography.

Section 3: Protecting Group Strategies for O-Functionalization

For synthetic routes requiring modification of the hydroxyl group, the more reactive amine must first be protected. The choice of protecting group is crucial and depends on its stability to the subsequent reaction conditions and the ease of its removal.

Table 2: Common Amine Protecting Groups

Protecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl)[14][15][16][17]
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C)[18][19][20][21][22]

Self-Validating Protocol: Boc Protection

The success of the protection step can be readily confirmed by TLC (a change in Rf value) and NMR spectroscopy (appearance of the characteristic Boc protons). Complete protection is essential before proceeding to reactions involving the hydroxyl group.

Conclusion

The secondary amine of 3-(propylamino)propan-1-ol offers a reactive handle for a multitude of chemical transformations. By leveraging the inherent differences in reactivity between the amine and alcohol functionalities, and by employing appropriate synthetic strategies such as reductive amination and the use of protecting groups, chemists can selectively functionalize this versatile molecule to construct complex and valuable compounds.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Larock, R. C. (1999).

Sources

Foundational

A Technical Guide to the Reactivity of the Hydroxyl Group in 3-(Propylamino)propan-1-ol

This guide provides an in-depth exploration of the chemical reactivity of the hydroxyl group in 3-(Propylamino)propan-1-ol. As a bifunctional molecule containing both a secondary amine and a primary alcohol, it serves as...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the chemical reactivity of the hydroxyl group in 3-(Propylamino)propan-1-ol. As a bifunctional molecule containing both a secondary amine and a primary alcohol, it serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Understanding the interplay between these two functional groups is critical for designing selective and efficient synthetic routes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this amino alcohol.

Molecular Structure and Physicochemical Landscape

3-(Propylamino)propan-1-ol is a primary alcohol and a secondary amine, a structural combination that dictates its chemical behavior.[2] The lone pair of electrons on the nitrogen atom and the polar hydroxyl group allow for significant intermolecular and intramolecular interactions, influencing its physical properties and reactivity.

The proximity of the basic amino group to the hydroxyl function creates a unique microenvironment. Intramolecular hydrogen bonding between the amine's hydrogen and the hydroxyl's oxygen (or vice-versa) can influence the conformation of the molecule and the accessibility of the reactive sites. This interaction is a key consideration in predicting and controlling its reaction pathways.

Diagram 1: Structure and Intramolecular Interaction

G sub 3-(Propylamino)propan-1-ol in aprotic solvent (e.g., THF) base Add strong base (NaH) at 0°C sub->base Step 1 alkoxide Formation of Sodium Alkoxide (H₂ gas evolves) base->alkoxide Deprotonation alkyl_halide Add Alkyl Halide (R-X) (e.g., CH₃I) alkoxide->alkyl_halide Step 2 sn2 SN2 Reaction (Warm to RT) alkyl_halide->sn2 Nucleophilic Attack product Ether Product + NaX salt sn2->product Product Formation

Caption: Workflow for ether synthesis.

Protocol 1: Synthesis of 3-(Propylamino)propyl Methyl Ether

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 3-(propylamino)propan-1-ol (1.0 eq.) in anhydrous THF dropwise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • SN2 Reaction: Cool the resulting alkoxide solution back to 0°C. Add methyl iodide (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by the slow addition of water. Partition the mixture between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired ether.

Esterification via Fischer-Speier Method

Fischer esterification is an acid-catalyzed condensation of a carboxylic acid and an alcohol. [3][4]When applied to 3-(propylamino)propan-1-ol, the acid catalyst (e.g., H₂SO₄) serves a dual purpose. It protonates the carbonyl group of the carboxylic acid, activating it for nucleophilic attack, and it protonates the basic secondary amine. [5] Causality of Experimental Choice: The in situ formation of the ammonium salt effectively "protects" the amine group, preventing it from acting as a competing nucleophile and allowing the less nucleophilic hydroxyl group to react. The reaction is an equilibrium process; therefore, using an excess of the alcohol or removing water as it forms can drive the reaction toward the product. [4] Protocol 2: Synthesis of 3-(Propylamino)propyl Acetate

  • Setup: In a round-bottom flask, combine 3-(propylamino)propan-1-ol (1.0 eq.) and acetic acid (3.0 eq.).

  • Catalysis: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 eq.) dropwise with stirring.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by pouring the mixture into a beaker containing a saturated solution of sodium bicarbonate. Caution: CO₂ evolution will occur.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The final product can be purified by distillation or chromatography.

Oxidation to Aldehydes or Carboxylic Acids

As a primary alcohol, the hydroxyl group can be oxidized to an aldehyde or further to a carboxylic acid. [6]Achieving selective oxidation to the aldehyde in the presence of an amine requires mild conditions to prevent over-oxidation and side reactions.

Causality of Experimental Choice:

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78°C), followed by the addition of a hindered base like triethylamine. [7][8]These mild conditions are highly effective for converting primary alcohols to aldehydes and are compatible with amine functionalities. [8][9]* TEMPO-Mediated Oxidation: (2,2,6,6-Tetramethylpiperidine-1-oxyl) is a stable radical that catalyzes the oxidation of primary alcohols to aldehydes with high selectivity. [10]This system can use co-oxidants like sodium hypochlorite (NaOCl) or aerobic oxygen with a copper catalyst. [11][12]It is particularly valuable as it often leaves secondary alcohols and amines untouched. [12]The presence of the amino group in the substrate can sometimes affect catalyst durability but does not prevent the reaction. [13] Protocol 3: Selective Oxidation to 3-(Propylamino)propanal via TEMPO Catalysis

  • Preparation: To a solution of 3-(propylamino)propan-1-ol (1.0 eq.) in dichloromethane (DCM) at 0°C, add TEMPO (0.05 eq.) and potassium bromide (0.1 eq.) dissolved in water.

  • Oxidation: Add a solution of sodium hypochlorite (1.1 eq., buffered to pH ~8.5 with NaHCO₃) dropwise, maintaining the temperature at 0°C. Monitor the reaction by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate in vacuo at low temperature to avoid polymerization of the resulting aldehyde.

ReactionReagentsProductKey Consideration
Etherification NaH, R-XR-O-(CH₂)₃-NH-PropylStrong, non-nucleophilic base is required.
Esterification R-COOH, H₂SO₄R-COO-(CH₂)₃-NH-PropylAcid catalyst protonates the amine, preventing its reactivity.
Oxidation TEMPO, NaOClOHC-(CH₂)₂-NH-PropylMild, selective conditions are needed to isolate the aldehyde.

Chemoselectivity and Protecting Group Strategies

For more complex syntheses where the amine's nucleophilicity or basicity interferes with desired reactions at the hydroxyl center, a protecting group strategy is essential. The amine can be temporarily converted into a non-nucleophilic, non-basic functional group, such as a carbamate.

Causality of Experimental Choice: Carbamates, like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are excellent protecting groups for amines. They are stable to a wide range of reaction conditions used to modify the hydroxyl group (e.g., oxidation, acylation) but can be removed cleanly under specific conditions (acid for Boc, hydrogenolysis for Cbz) that do not affect the newly formed functionality at the alcohol site.

Diagram 3: Protecting Group Strategy Workflow

G start 3-(Propylamino)propan-1-ol protect Protect Amine (e.g., (Boc)₂O, TEA) start->protect Step 1 protected_mol N-Boc Protected Amino Alcohol protect->protected_mol react_oh React Hydroxyl Group (e.g., Oxidation, Etherification) protected_mol->react_oh Step 2 modified_mol Modified & Protected Intermediate react_oh->modified_mol deprotect Deprotect Amine (e.g., TFA or HCl) modified_mol->deprotect Step 3 final_product Final Functionalized Amino Alcohol deprotect->final_product

Caption: Chemoselective modification workflow.

Conclusion

The reactivity of the hydroxyl group in 3-(propylamino)propan-1-ol is fundamentally that of a primary alcohol, but its synthetic utility is defined by the presence of the secondary amine. This bifunctionality presents both challenges and opportunities. By understanding the interplay between the two groups and making informed choices regarding reagents, catalysts, and reaction conditions—including the strategic use of protecting groups—researchers can selectively target the hydroxyl group. This control enables the efficient synthesis of a diverse range of functionalized molecules critical to the fields of drug discovery and materials science.

References

  • Sharpless, K. B., et al. (2007). Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). 3-Amino-1-propanol. PubChem Compound Database. [Link]

  • Google Patents (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. WO2001058848A1.
  • Univar Solutions (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid. [Link]

  • Master Organic Chemistry (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Google Patents (n.d.).
  • Organic Chemistry Portal (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

  • Master Organic Chemistry (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Master Organic Chemistry (2014). The Williamson Ether Synthesis. [Link]

  • MySkinRecipes (n.d.). 3-(Propylamino)propan-1-ol. [Link]

  • Royal Society of Chemistry (n.d.). The reactions of amine, polyamine and amino alcohol corrosion inhibitors in water at high temperature. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Organic Chemistry Portal (n.d.). TEMPO-Mediated Oxidations. [Link]

  • Physics & Maths Tutor (n.d.). Practical notes - CP7 Oxidation of Propan-1-ol. Edexcel Chemistry International A Level. [Link]

  • Chemistry Steps (n.d.). Williamson Ether Synthesis. [Link]

  • Reddit (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. r/chemistry. [Link]

  • YouTube (2020). Oxidation of propanol to propanal. [Link]

  • ACS Publications (2001). 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. Chemical Reviews. [Link]

  • Stahl, S. S., et al. (2011). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. PMC - NIH. [Link]

  • Chemistry Steps (n.d.). Fischer Esterification. [Link]

  • Pearson (n.d.). Reactions of Amino Acids: Esterification. [Link]

  • Save My Exams (n.d.). Propan-1-ol Oxidation. Edexcel International A Level (IAL) Chemistry Revision Notes 2018. [Link]

  • MDPI (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. [Link]

  • Reddit (2024). Williamson ether synthesis with an amine as a base. r/chemhelp. [Link]

  • ChemTalk (n.d.). Williamson Ether Synthesis. [Link]

  • ResearchGate (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. [Link]

  • Reddit (2014). Why is Fisher method preferred for the esterification of amino acids?. r/askscience. [Link]

  • ACS Publications (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society. [Link]

  • JoVE (2020). Video: Esterification - Concept. [Link]

  • Quora (2022). How do you find the oxidation reaction of a compound like 1-propanol?. [Link]

  • ACS Publications (n.d.). Reactivity-selectivity in the Swern oxidation of alcohols using dimethyl sulfoxide-oxalyl chloride. The Journal of Organic Chemistry. [Link]

  • Chem-Station Int. Ed. (2014). Swern Oxidation. [Link]

Sources

Exploratory

A Technical Guide to Unlocking the Research Potential of 3-(Propylamino)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract 3-(Propylamino)propan-1-ol is a bifunctional organic molecule featuring a secondary amine and a primary alcohol. This structure is a common motif i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Propylamino)propan-1-ol is a bifunctional organic molecule featuring a secondary amine and a primary alcohol. This structure is a common motif in a variety of commercially significant compounds, yet 3-(Propylamino)propan-1-ol itself remains a relatively underexplored chemical entity. Its dual functionality presents a versatile platform for chemical modification and suggests its potential utility across diverse scientific disciplines. This guide synthesizes current knowledge on related amino alcohols to propose and detail promising research avenues for 3-(Propylamino)propan-1-ol, focusing on medicinal chemistry, materials science, and agricultural science. We provide field-proven insights into experimental design, detailed protocols for key assays, and a rationale for pursuing these lines of investigation, aiming to equip researchers with the foundational knowledge to innovate with this versatile chemical building block.

Compound Profile: 3-(Propylamino)propan-1-ol

3-(Propylamino)propan-1-ol, also known as N-propyl-3-amino-1-propanol, is an aliphatic amino alcohol. Its structure, comprising a propyl group attached to the nitrogen of 3-amino-1-propanol, gives it properties of both an amine (basic, nucleophilic) and an alcohol (polar, capable of hydrogen bonding and esterification).

Table 1: Physicochemical Properties of 3-(Propylamino)propan-1-ol

PropertyValueSource
CAS Number 38825-85-3[1]
Molecular Formula C₆H₁₅NO[1]
Molecular Weight 117.19 g/mol [1]
Appearance Colorless to Pale Yellow Liquid[]
Boiling Point 187-188 °C[][3]
Density 0.9824 g/cm³[][3]
Solubility Soluble in water, chloroform (sparingly), methanol (slightly)[1][]
Synthetic Considerations

The synthesis of N-substituted amino alcohols like 3-(Propylamino)propan-1-ol is well-established in organic chemistry. A primary route involves the reductive amination of an appropriate aldehyde with an amine. In this case, propanal would react with 3-amino-1-propanol in the presence of a reducing agent. An alternative and common industrial method is the reaction of an amine with an epoxide, though this is more suited for producing 1,2-amino alcohols.[4] For 3-(Propylamino)propan-1-ol, a likely synthetic pathway is the nucleophilic substitution of a 3-halopropanol with propylamine.

Scientist's Note (Rationale): Reductive amination is often preferred for its high efficiency and control over the substitution pattern on the nitrogen atom. The choice of reducing agent (e.g., sodium borohydride, catalytic hydrogenation) can be optimized to balance cost, yield, and safety for scaling up production.

Potential Research Area 1: Medicinal Chemistry & Drug Discovery

The amino alcohol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including beta-blockers, antivirals, and anticancer drugs.[5][6] The specific 1,3-amino alcohol structure of 3-(Propylamino)propan-1-ol is a key feature in drugs like duloxetine, highlighting its potential as a building block for novel pharmaceuticals.[7]

Hypothesis: A Scaffold for Novel Therapeutics

The structure of 3-(Propylamino)propan-1-ol is analogous to the side chains of many beta-adrenergic receptor antagonists (beta-blockers). The combination of a secondary amine and a hydroxyl group separated by a short alkyl chain is critical for binding to these receptors. By modifying the propyl group or the propanol backbone (e.g., adding aromatic rings), novel derivatives could be synthesized and screened for activity against various G-protein coupled receptors (GPCRs).

Proposed Research Workflow: From Hit to Lead

A logical workflow for exploring the medicinal chemistry potential of this compound involves iterative cycles of synthesis and biological screening.

G cluster_0 Synthesis & Library Development cluster_1 Screening & Hit Identification cluster_2 Lead Optimization A 3-(Propylamino)propan-1-ol (Starting Scaffold) B Chemical Derivatization (e.g., Amide Coupling, Etherification) A->B C Purification & Characterization (HPLC, NMR, MS) B->C D High-Throughput Screening (e.g., Receptor Binding Assays) C->D Compound Library E Cell-Based Assays (e.g., cAMP, Ca2+ Flux) D->E F Identify 'Hits' (Compounds with desired activity) E->F G Structure-Activity Relationship (SAR) Studies F->G Validated Hits H ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) G->H I Lead Candidate Selection H->I I->B Iterative Redesign

Caption: Medicinal chemistry workflow for 3-(Propylamino)propan-1-ol.

Key Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Before embarking on complex receptor studies, it's crucial to assess the general cytotoxicity of any new compound series. The MTT assay is a standard, colorimetric method for evaluating cell viability.

Objective: To determine the concentration at which derivatives of 3-(Propylamino)propan-1-ol reduce the viability of a cultured cell line by 50% (IC50).

Methodology:

  • Cell Culture: Plate a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa if investigating anticancer potential) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO) and a "positive control" (a known cytotoxic agent like doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Trustworthiness Rationale: This protocol is self-validating through the inclusion of controls. The vehicle control ensures that the solvent has no effect on cell viability, while the positive control confirms the assay is working correctly. Running experiments in triplicate or quadruplicate for each concentration is essential for statistical robustness.

Potential Research Area 2: Materials Science & Corrosion Inhibition

Amino alcohols are widely used in industrial applications as corrosion inhibitors, particularly for protecting steel in aqueous environments like cooling systems and metalworking fluids.[4][8] Their effectiveness stems from the ability of the lone pair electrons on the nitrogen and oxygen atoms to coordinate with the metal surface, forming a protective film that inhibits corrosive processes.

Hypothesis: A High-Performance Corrosion Inhibitor

3-(Propylamino)propan-1-ol, with its dual functional groups and moderate alkyl chain length, is an excellent candidate for a corrosion inhibitor. The propyl group can enhance the hydrophobic nature of the protective film, further preventing water from reaching the metal surface. It is hypothesized that it could offer superior performance compared to simpler amino alcohols like 3-amino-1-propanol.[9]

Proposed Research Workflow: Evaluating Inhibition Efficiency

The evaluation process involves electrochemical tests to quantify the inhibitor's performance and surface analysis techniques to understand the mechanism of protection.

G A Material Preparation (e.g., Mild Steel Coupon) D Electrochemical Testing (Potentiodynamic Polarization, EIS) A->D B Corrosive Medium Preparation (e.g., 1M HCl or 3.5% NaCl) C Inhibitor Addition (Varying Concentrations) B->C C->D E Calculate Inhibition Efficiency (%) D->E F Surface Analysis (SEM, AFM, XPS) D->F G Mechanism Elucidation (Physisorption vs. Chemisorption) F->G

Caption: Workflow for evaluating a new corrosion inhibitor.

Key Experimental Protocol: Potentiodynamic Polarization

This is a cornerstone electrochemical technique to determine the corrosion rate and understand how an inhibitor affects the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.

Objective: To measure the corrosion current density (i_corr) of a metal in a corrosive solution with and without the inhibitor, and to calculate the inhibition efficiency (IE%).

Methodology:

  • Setup: Assemble a three-electrode electrochemical cell. The working electrode (WE) is the metal sample (e.g., mild steel coupon), the reference electrode (RE) is typically a Saturated Calomel Electrode (SCE) or Ag/AgCl, and the counter electrode (CE) is a platinum or graphite rod.

  • Electrolyte: Fill the cell with the corrosive medium (e.g., 1 M HCl).

  • Open Circuit Potential (OCP): Immerse the electrodes and allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until it reaches a steady state.

  • Polarization Scan: Scan the potential of the working electrode from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s). The potentiostat records the resulting current.

  • Repeat with Inhibitor: Repeat steps 3 and 4 with different concentrations of 3-(Propylamino)propan-1-ol added to the electrolyte.

  • Data Analysis: Plot the potential (E) versus the log of the current density (log i). This is the Tafel plot. Extrapolate the linear portions of the anodic and cathodic branches back to the corrosion potential (E_corr) to find the corrosion current density (i_corr).

  • Calculation: Calculate the Inhibition Efficiency using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100

Table 2: Sample Data Presentation for Corrosion Inhibition

Inhibitor Conc. (mM)E_corr (mV vs. SCE)i_corr (µA/cm²)Inhibition Efficiency (IE%)
0 (Blank)-475550-
0.1-46012078.2
0.5-4524591.8
1.0-4482595.5
5.0-4401896.7

Potential Research Area 3: Agricultural Science

N-substituted alkanolamines have been investigated as plant growth regulators.[10] The structural features of 3-(Propylamino)propan-1-ol make it a candidate for exploration in this domain, either directly or as a synthetic intermediate for more complex agrochemicals like herbicides or fungicides.[1][]

Hypothesis: A Novel Plant Growth Regulator or Agrochemical Intermediate

The dual functionality of 3-(Propylamino)propan-1-ol could allow it to interact with plant biological systems or serve as a versatile building block for creating new active ingredients. For example, the amine functionality can be used to introduce heterocyclic moieties known for their biological activity, while the hydroxyl group allows for the formation of esters or ethers, tuning the compound's solubility and systemic properties within the plant.

Key Experimental Protocol: Seed Germination and Seedling Growth Assay

This is a fundamental bioassay to screen for plant growth-regulating effects.

Objective: To assess the effect of 3-(Propylamino)propan-1-ol on the germination rate and early growth (radicle and plumule length) of a model plant species.

Methodology:

  • Species Selection: Choose a model plant with rapid germination, such as cress (Lepidium sativum) or lettuce (Lactuca sativa).

  • Preparation: Sterilize seeds with a brief wash in a dilute bleach solution, followed by several rinses with sterile distilled water.

  • Treatment Solutions: Prepare a range of concentrations of 3-(Propylamino)propan-1-ol in distilled water (e.g., 10, 50, 100, 200 ppm). Use distilled water as a negative control. A known plant growth regulator (e.g., Indole-3-acetic acid) can be used as a positive control.

  • Assay Setup: Place a filter paper in sterile petri dishes. Add 5 mL of the respective test solution to each dish. Arrange 20-30 seeds evenly on the filter paper.

  • Incubation: Seal the petri dishes with paraffin film to prevent evaporation and incubate in a growth chamber with controlled temperature (e.g., 25°C) and light cycle (e.g., 16h light / 8h dark) for 5-7 days.

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds daily. A seed is considered germinated when the radicle emerges.

    • Seedling Growth: After the incubation period, carefully measure the length of the radicle (root) and plumule (shoot) of 10 randomly selected seedlings from each dish.

  • Analysis: Calculate the germination percentage and the average radicle and plumule lengths for each treatment. Use statistical analysis (e.g., ANOVA) to determine if the differences between treatments and the control are significant.

Analytical Method Development

For all research avenues, a robust analytical method is required for quantification and quality control. Given the compound's polarity and basicity, High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the ideal technique.

Table 3: Recommended LC-MS Starting Parameters

ParameterRecommended SettingRationale
Column C18 or HILICC18 for general use; HILIC for better retention of polar compounds.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for positive ion mode ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic phase for reverse-phase chromatography.
Ionization Mode Positive Electrospray (ESI+)The secondary amine is easily protonated.
Detection MS/MS (MRM mode)Provides high selectivity and sensitivity for quantification.

Developing and validating such methods is a critical first step, as it underpins the accuracy of all subsequent biological or material science data.[12][13]

Conclusion

3-(Propylamino)propan-1-ol represents a chemical scaffold of significant untapped potential. Its structural simplicity, combined with the proven utility of the amino alcohol motif, makes it a compelling target for exploratory research. The avenues presented here—medicinal chemistry, corrosion inhibition, and agricultural science—are based on established principles and provide a clear rationale for investigation. By employing the structured workflows and validated experimental protocols detailed in this guide, researchers in both academic and industrial settings can effectively unlock the value of this versatile molecule and potentially develop novel solutions to challenges in medicine, engineering, and agriculture.

References

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. National Institutes of Health (NIH). [Link]

  • 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Univar Solutions. [Link]

  • 3-(Propylamino)propan-1-ol. MySkinRecipes. [Link]

  • 3-Amino-1-propanol Dealer and Distributor. Multichem. [Link]

  • Therapeutically active β-amino alcohols as potent drugs. ResearchGate. [Link]

  • N-Propyl-1,3-propanediamine. MySkinRecipes. [Link]

  • 3-Amino-1-propanol | C3H9NO | CID 9086. PubChem - National Institutes of Health (NIH). [Link]

  • 3-amino-1-propanol, 156-87-6. The Good Scents Company. [Link]

  • 3-Amino-1-propanol. Wikipedia. [Link]

  • Specifications of 3-(Propylamino)propan-1-ol. Capot Chemical. [Link]

  • Amino Alcohol Dispersants for Waterborne Metal Coatings. PCI Magazine. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. National Institutes of Health (NIH). [Link]

  • Amino-Alcohol Organic-Inorganic Hybrid Sol-Gel Materials Based on an Epoxy Bicyclic Silane: Synthesis and Characterization. MDPI. [Link]

  • A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
  • Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. National Institutes of Health (NIH). [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. [Link]

  • 3-AMINO-1-PROPANOL For Synthesis. Alpha Chemika. [Link]

  • N-Propyl-1,3-propanediamine | C6H16N2 | CID 90250. PubChem - National Institutes of Health (NIH). [Link]

  • Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines. PubMed. [Link]

  • Biological Activity of Natural and Synthetic Compounds. UNIPI. [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed. [Link]

  • Biological activity of catecholamines covalently linked to synthetic polymers: proof of immobilized drug theory. National Institutes of Health (NIH). [Link]

  • Synthesis and potential biological activity of some novel 3-[(N-substituted indol-3-yl)methyleneamino]. ResearchGate. [Link]

  • 1-Propanol. Wikipedia. [Link]

  • Phenylpropanolamine | Drug Information, Uses, Side Effects, Chemistry. DrugBank. [Link]

  • A novel fast analytical method for the determination of N-nitroso vonoprazan in vonoprazan tablets and raw materials using LC-ESI-MS/MS. ResearchGate. [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Institutes of Health (NIH). [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. National Institutes of Health (NIH). [Link]

Sources

Foundational

An In-depth Technical Guide to 3-(Propylamino)propan-1-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(propylamino)propan-1-ol, a secondary amino alcohol with significant utility as a versa...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(propylamino)propan-1-ol, a secondary amino alcohol with significant utility as a versatile intermediate in organic and medicinal chemistry. While the specific historical discovery of this compound is not extensively documented in readily available literature, its synthesis and application are rooted in the broader development of N-alkylated amino alcohols. This guide details its physicochemical properties, outlines a robust and common synthetic methodology, provides predicted and analogous spectral data for its characterization, and explores its applications, particularly as a building block in the synthesis of pharmaceutically relevant molecules.

Introduction and Historical Context

3-(Propylamino)propan-1-ol, also known as N-propyl-3-aminopropanol, belongs to the class of alkanolamines, organic compounds containing both an amine and a hydroxyl functional group. The presence of both a nucleophilic secondary amine and a primary alcohol group makes it a valuable bifunctional molecule in chemical synthesis.

The historical development of simple N-alkylated amino alcohols is closely tied to the advancement of synthetic organic chemistry, particularly the development of methods for forming carbon-nitrogen bonds. One of the most fundamental and widely used methods for synthesizing secondary amines like 3-(propylamino)propan-1-ol is reductive amination. This reaction, which involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent, has been a cornerstone of amine synthesis for decades.[1] The continual refinement of reducing agents and catalytic systems has made this a highly efficient and versatile method.[2][3] While a singular "discovery" of 3-(propylamino)propan-1-ol is not prominently recorded, its existence and utility are a logical extension of these well-established synthetic principles.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of 3-(propylamino)propan-1-ol is essential for its application in research and development.

Physical Properties

The physical properties of 3-(propylamino)propan-1-ol are summarized in the table below.

PropertyValueSource
CAS Number 38825-85-3[4]
Molecular Formula C6H15NO[4]
Molecular Weight 117.19 g/mol [4]
Boiling Point 74 °C (predicted)[4]
Appearance Likely a colorless to pale yellow liquidGeneral observation for similar compounds
Solubility Expected to be soluble in water and polar organic solventsBased on the properties of its functional groups
Spectroscopic Characterization
  • 1H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl group and the propanol backbone. Key expected chemical shifts (in ppm, relative to TMS) would include a triplet for the terminal methyl group of the propyl chain, multiplets for the methylene groups, and signals corresponding to the protons adjacent to the nitrogen and oxygen atoms. The proton of the hydroxyl group may appear as a broad singlet, and its chemical shift can be concentration-dependent.

  • 13C NMR: The carbon NMR spectrum should exhibit six distinct signals, corresponding to the six carbon atoms in the molecule. The carbons attached to the heteroatoms (nitrogen and oxygen) will be deshielded and appear at higher chemical shifts.

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

  • A broad peak in the region of 3200-3600 cm-1, characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.

  • N-H stretching vibrations for the secondary amine are expected in a similar region, often appearing as a weaker, sharper peak.

  • C-H stretching vibrations from the alkyl chains will be observed in the 2850-3000 cm-1 region.

  • A C-O stretching vibration should be present around 1050-1150 cm-1.[5]

  • C-N stretching vibrations are typically found in the 1020-1220 cm-1 range.[6]

In mass spectrometry with electron ionization (EI), the molecular ion peak (M+) for 3-(propylamino)propan-1-ol would be expected at an m/z of 117. The fragmentation pattern would likely involve:

  • Alpha-cleavage adjacent to the nitrogen atom, which is a common fragmentation pathway for amines.[7] This could result in the loss of an ethyl group from the propyl chain or cleavage within the propanol backbone.

  • Loss of a water molecule (M-18) from the molecular ion.

  • Loss of an alkyl radical from the propyl group.

Synthesis of 3-(Propylamino)propan-1-ol

The most direct and widely applicable method for the synthesis of 3-(propylamino)propan-1-ol is the reductive amination of 3-amino-1-propanol with propanal. This one-pot reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the desired secondary amine.[1]

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 3-Amino-1-propanol E 3-(Propylamino)propan-1-ol A->E B Propanal B->E C Reducing Agent (e.g., NaBH4, NaBH3CN) C->E D Solvent (e.g., Methanol) D->E

Figure 1: General workflow for the synthesis of 3-(propylamino)propan-1-ol via reductive amination.

Detailed Experimental Protocol

The following is a representative, detailed protocol for the synthesis of 3-(propylamino)propan-1-ol.

Materials:

  • 3-Amino-1-propanol

  • Propanal

  • Sodium borohydride (NaBH4) or Sodium cyanoborohydride (NaBH3CN)

  • Methanol (or another suitable alcohol solvent)

  • Glacial acetic acid (optional, as a catalyst for imine formation)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-1-propanol in methanol.

  • Add propanal to the solution and stir the mixture at room temperature. A few drops of glacial acetic acid can be added to catalyze the formation of the imine intermediate.[8]

  • After a period of stirring (e.g., 1-2 hours) to allow for imine formation, cool the reaction mixture in an ice bath.

  • Slowly and portion-wise, add the reducing agent (e.g., sodium borohydride) to the cooled, stirring solution. Caution: Hydrogen gas evolution may occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until completion (monitoring by TLC or GC-MS is recommended).

  • Quench the reaction by slowly adding water or a saturated solution of ammonium chloride.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 3-(propylamino)propan-1-ol can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Self-Validation: The success of the synthesis can be validated at each stage. The formation of the imine intermediate can be monitored by the disappearance of the aldehyde peak in the 1H NMR spectrum. The final product can be characterized by NMR, IR, and MS to confirm its structure and purity, comparing the obtained data with the expected values.

Applications in Research and Drug Development

The bifunctional nature of 3-(propylamino)propan-1-ol makes it a useful building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4]

Intermediate in Pharmaceutical Synthesis

Derivatives of aminopropanols are common structural motifs in a variety of biologically active compounds. For instance, related structures are key intermediates in the synthesis of drugs such as fluoxetine and duloxetine.[9][10][11] The secondary amine of 3-(propylamino)propan-1-ol can be further functionalized, and the hydroxyl group can be modified, for example, through etherification or esterification, to generate a library of compounds for screening in drug discovery programs.

Other Industrial Applications

The amine and alcohol functional groups also impart properties that are useful in other industrial applications. These can include roles in the production of surfactants, corrosion inhibitors, and specialty polymers.[4] The basicity of the amine group allows it to be used in formulations requiring a pH modifier.

Conclusion

3-(Propylamino)propan-1-ol is a valuable and versatile secondary amino alcohol with a straightforward and efficient synthesis via reductive amination. Its bifunctional nature provides two reactive sites for further chemical modification, making it a useful intermediate in the synthesis of a wide range of organic molecules, including those with potential pharmaceutical applications. The detailed synthetic protocol and the discussion of its physicochemical and spectroscopic properties provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • Capot Chemical Co., Ltd. (n.d.). Specifications of 3-(Propylamino)propan-1-ol. Retrieved from [Link]

  • Eli Lilly and Company. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. U.S.
  • Eshweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.
  • Eli Lilly and Company. (2006). Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation. U.S.
  • Emerson, W. S. (1948).
  • Leuckart, R. (1885). Ueber eine neue Bildungsweise von Tribenzylamin. Berichte der deutschen chemischen Gesellschaft, 18(2), 2341–2344.
  • NIST. (n.d.). 1-Propanol, 3-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, March 16). Reductive Amination. YouTube. [Link]

  • Zhejiang Zhongxin Chemical Co., Ltd. (2008). Preparation method of 3-methylamino-1-phenylpropanol.
  • Gribble, G. W. (2010). Sodium borohydride and its derivatives. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propylamine. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propylamine. Retrieved from [Link]

  • King-Pharm. (n.d.). 3-(propylamino)propan-1-ol. Retrieved from [Link]

  • Stuart, B. H. (2004).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University Science Books.
  • MySkinRecipes. (n.d.). 3-(Propylamino)propan-1-ol. Retrieved from [Link]

  • Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]

  • Wu, J., Ji, C., Xie, T., Ma, L., Hao, Z., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry, 7(3), 25-33.
  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Phenylamino)propan-1-ol. Retrieved from [Link]

  • Kwak, J. H., et al. (2013). A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Value of Bifunctional Building Blocks

An in-depth guide to the application of 3-(alkylamino)propan-1-ol derivatives in modern pharmaceutical synthesis, with a focus on 3-(propylamino)propan-1-ol as a versatile bifunctional intermediate. This document provide...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 3-(alkylamino)propan-1-ol derivatives in modern pharmaceutical synthesis, with a focus on 3-(propylamino)propan-1-ol as a versatile bifunctional intermediate. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the compound's properties, synthetic utility, and detailed protocols for its application, particularly in the synthesis of cardiovascular drugs.

3-(Propylamino)propan-1-ol is a member of the N-alkylated amino alcohol family, a class of organic compounds that has carved a significant niche in pharmaceutical synthesis. Its structure is deceptively simple, yet it offers a powerful combination of a nucleophilic secondary amine and a primary alcohol. This bifunctional nature allows it to serve as a versatile building block for constructing complex molecular architectures, most notably in the synthesis of β-adrenergic receptor antagonists, commonly known as beta-blockers.

The presence of both a hydrogen bond donor (-OH) and a hydrogen bond acceptor (-NH-) group within the same molecule imparts specific physicochemical properties that are instrumental in its synthetic applications.[][2] This guide will explore the properties, applications, and detailed protocols associated with 3-(propylamino)propan-1-ol and its analogues, providing a framework for its effective use in drug discovery and development.

Physicochemical Properties and Safety Considerations

While specific experimental data for 3-(propylamino)propan-1-ol is not extensively published, its properties can be reliably inferred from its parent compound, 3-amino-1-propanol. The addition of an N-propyl group is expected to increase its molecular weight, boiling point, and lipophilicity (logP), while slightly reducing its water solubility compared to the parent amine.

Table 1: Physicochemical Properties of 3-Amino-1-propanol (Analogue)

PropertyValueSource
Molecular Formula C3H9NO[][3][4]
Molecular Weight 75.11 g/mol [][3]
Appearance Colorless to pale yellow liquid[][3][5]
Boiling Point 187-188 °C[][4][5]
Melting Point 11-13 °C[][4]
Density ~0.982 g/cm³ at 25 °C[4][5]
Solubility Soluble in water, alcohol, ether, acetone, and chloroform[][5]
pKa 9.5 (approx. for the amine group)[3]
Safety and Handling

Like other amino alcohols, 3-(propylamino)propan-1-ol should be handled with appropriate care in a laboratory setting. Based on the safety profile of 3-amino-1-propanol, the following precautions are recommended:

  • Hazard Classification: Expected to be harmful if swallowed and to cause severe skin burns and eye damage.[6][7]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][7] Work in a well-ventilated area or under a fume hood.[8][9]

  • Incompatibility: Avoid contact with strong oxidizing agents, acids, isocyanates, and acid halides.[5][6]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from heat or ignition sources.[7][8][9]

Core Application: Synthesis of β-Adrenergic Antagonists (Beta-Blockers)

The most prominent application of N-substituted propanolamines is in the synthesis of beta-blockers, a class of drugs essential for managing cardiovascular diseases like hypertension, angina, and arrhythmia.[10] The archetypal structure of many beta-blockers features an aryloxypropanolamine core. 3-(Propylamino)propan-1-ol is an ideal reagent for introducing the "propanolamine" side chain that is critical for the pharmacological activity of these drugs.

The key reaction is the nucleophilic ring-opening of an aryl glycidyl ether by the secondary amine of 3-(propylamino)propan-1-ol. This reaction creates the characteristic 2-hydroxy-3-aminopropyl ether linkage.

General Synthetic Workflow

The synthesis typically follows a two-step process:

  • Formation of the Aryl Glycidyl Ether: A substituted phenol is reacted with epichlorohydrin under basic conditions.

  • Nucleophilic Ring-Opening: The resulting epoxide is opened by the amine, in this case, 3-(propylamino)propan-1-ol, to yield the final beta-blocker analogue.

This workflow is a cornerstone of medicinal chemistry for this class of compounds.[10][11][12]

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Ring-Opening Phenol Substituted Phenol ArylGlycidylEther Aryl Glycidyl Ether Intermediate Phenol->ArylGlycidylEther Epichlorohydrin Epichlorohydrin Epichlorohydrin->ArylGlycidylEther Base Base (e.g., NaOH) Base->ArylGlycidylEther catalyst FinalProduct β-Blocker Analogue ArylGlycidylEther->FinalProduct Nucleophilic Attack AminoAlcohol 3-(Propylamino)propan-1-ol AminoAlcohol->FinalProduct G Start Problem Observed (e.g., Low Yield, Impurities) CheckPurity Check Purity of Starting Materials? Start->CheckPurity CheckConditions Review Reaction Conditions? (Temp, Time, Solvent) CheckPurity->CheckConditions No PurifySM Purify/Dry Starting Materials CheckPurity->PurifySM Yes SideReaction Potential Side Reaction? (e.g., O-alkylation, Dimerization) CheckConditions->SideReaction No OptimizeConditions Optimize Conditions (e.g., Lower Temp, Change Solvent) CheckConditions->OptimizeConditions Yes ModifyStrategy Modify Strategy (e.g., Use Protecting Group) SideReaction->ModifyStrategy Yes Success Problem Resolved PurifySM->Success OptimizeConditions->Success ModifyStrategy->Success

Sources

Application

The Versatile Intermediate: 3-(Propylamino)propan-1-ol in Agrochemical Synthesis

Introduction: Unveiling the Potential of a Key Building Block In the competitive landscape of agrochemical research and development, the discovery of novel active ingredients with enhanced efficacy, improved safety profi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Building Block

In the competitive landscape of agrochemical research and development, the discovery of novel active ingredients with enhanced efficacy, improved safety profiles, and unique modes of action is paramount. Central to this endeavor is the strategic design and synthesis of molecules that can effectively interact with biological targets in pests and pathogens. 3-(Propylamino)propan-1-ol, a bifunctional amino alcohol, has emerged as a valuable intermediate in the synthesis of a variety of bioactive compounds, including those with potential applications in crop protection.[1] Its structure, featuring a secondary amine and a primary alcohol, offers two reactive sites for chemical modification, allowing for the facile introduction of this moiety into larger, more complex molecules. This application note provides a detailed exploration of 3-(propylamino)propan-1-ol as a precursor in agrochemical synthesis, offering in-depth protocols for its preparation and illustrating its potential utility in the construction of novel fungicidal and herbicidal agents.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of 3-(propylamino)propan-1-ol is essential for its safe handling and effective use in synthesis.

PropertyValue
Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approximately 195-197 °C
Solubility Soluble in water and polar organic solvents

Safety Precautions: 3-(Propylamino)propan-1-ol is a corrosive substance and can cause severe skin burns and eye damage.[2][3] It is also harmful if swallowed or inhaled. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information before handling.

Synthesis of 3-(Propylamino)propan-1-ol: A Detailed Protocol

The most common and efficient method for the synthesis of 3-(propylamino)propan-1-ol is through the reductive amination of 3-amino-1-propanol with propanal. This one-pot reaction is highly efficient and avoids the over-alkylation often associated with direct alkylation methods.

Reaction Principle: Reductive Amination

Reductive amination involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine. The use of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial for the selective reduction of the imine in the presence of the starting aldehyde.

Reductive_Amination 3-Amino-1-propanol 3-Amino-1-propanol Imine Intermediate Imine Intermediate 3-Amino-1-propanol->Imine Intermediate + Propanal - H₂O Propanal Propanal 3-(Propylamino)propan-1-ol 3-(Propylamino)propan-1-ol Imine Intermediate->3-(Propylamino)propan-1-ol + [H] (NaBH(OAc)₃)

Caption: Reductive amination of 3-amino-1-propanol with propanal.

Experimental Protocol: Synthesis of 3-(Propylamino)propan-1-ol

Materials:

  • 3-Amino-1-propanol (1.0 eq)

  • Propanal (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-amino-1-propanol (1.0 eq) and anhydrous dichloromethane (DCM). Stir the solution at room temperature.

  • Aldehyde Addition: Slowly add propanal (1.1 eq) to the stirred solution at room temperature. The reaction mixture may become slightly warm.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Slowly add this slurry to the reaction mixture over 30 minutes. The addition is exothermic, so maintain the temperature below 30°C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting materials.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 3-(propylamino)propan-1-ol by vacuum distillation to yield a colorless to pale yellow liquid.

Expected Yield: 75-85%

Characterization: The identity and purity of the synthesized 3-(propylamino)propan-1-ol should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Agrochemical Synthesis: A Representative Protocol

While specific, publicly available protocols for the synthesis of commercial agrochemicals directly from 3-(propylamino)propan-1-ol are scarce, its structural motif is present in various bioactive molecules. To illustrate its potential application, a representative protocol for the synthesis of a hypothetical fungicide is presented below. This protocol is based on the well-established N-acylation of amines, a common reaction in the synthesis of many amide-based agrochemicals like the herbicide propanil.[4][5]

Hypothetical Target: A Novel Phenylamide Fungicide

Let's envision a target molecule, "Fungicide X," where the 3-(propylamino)propan-1-ol moiety is linked to a dichlorinated aromatic ring via an amide bond. This structure is inspired by the general framework of several existing fungicides.

Fungicide_Synthesis 3-(Propylamino)propan-1-ol 3-(Propylamino)propan-1-ol Fungicide_X Hypothetical Fungicide X 3-(Propylamino)propan-1-ol->Fungicide_X + 3,4-Dichlorobenzoyl chloride - HCl 3,4-Dichlorobenzoyl_chloride 3,4-Dichlorobenzoyl chloride

Sources

Method

Application Notes &amp; Protocols: 3-(Propylamino)propan-1-ol in Corrosion Inhibitor Formulations for Ferrous Metals

This document provides a comprehensive technical guide for researchers and formulation scientists on the application and evaluation of 3-(Propylamino)propan-1-ol as a corrosion inhibitor for ferrous metals, particularly...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers and formulation scientists on the application and evaluation of 3-(Propylamino)propan-1-ol as a corrosion inhibitor for ferrous metals, particularly in acidic environments. It covers the fundamental mechanism of action, formulation strategies including synergistic effects, and detailed protocols for performance evaluation using industry-standard methodologies.

Introduction: The Challenge of Corrosion and the Role of Amino Alcohols

Corrosion, the electrochemical degradation of metals, poses a significant economic and safety challenge across numerous industries, from oil and gas to chemical processing and water treatment.[1] Mild steel, while valued for its mechanical properties and low cost, is particularly susceptible to corrosion, especially in acidic media used for cleaning, descaling, or oil well acidizing.[2][3]

Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the rate of metal deterioration.[4][5] Organic inhibitors, particularly those containing heteroatoms like nitrogen and oxygen, are highly effective due to their ability to adsorb onto the metal surface.[3][6] Amino alcohols, a class of organic compounds featuring both amine (-NH) and hydroxyl (-OH) functional groups, are particularly noteworthy.[7][8] These molecules act as mixed-type inhibitors, forming a protective film that impedes both the anodic dissolution of the metal and the cathodic reactions.[7][9]

3-(Propylamino)propan-1-ol, an amino alcohol, is a promising candidate for corrosion inhibitor formulations. Its molecular structure combines a secondary amine nitrogen and a primary alcohol oxygen—both active centers for adsorption—with a propyl group that contributes to the formation of a more compact and hydrophobic protective layer. This guide details the scientific basis for its use and provides robust protocols for its evaluation.

Mechanism of Corrosion Inhibition by 3-(Propylamino)propan-1-ol

The efficacy of 3-(Propylamino)propan-1-ol as a corrosion inhibitor stems from its molecular structure and its ability to adsorb onto a metal surface, forming a protective barrier.[6] The inhibition mechanism is a complex process involving both physical and chemical adsorption.

  • Adsorption Centers: The molecule possesses two polar functional groups: the secondary amine group (-NH-) and the hydroxyl group (-OH). The nitrogen and oxygen atoms have lone pairs of electrons, which can be shared with the vacant d-orbitals of iron atoms on the metal surface, leading to the formation of coordinate covalent bonds (chemisorption).[3]

  • Film Formation: In acidic solutions, the amine group can become protonated (-NH₂⁺-). This positively charged species can then be electrostatically attracted to the metal surface, which is negatively charged due to the specific adsorption of anions (like Cl⁻) from the acid (physisorption).

  • Barrier Effect: Once adsorbed, the inhibitor molecules displace water and aggressive ions from the metal surface. The hydrocarbon chains of the inhibitor molecules orient themselves away from the surface, creating a hydrophobic barrier that prevents the diffusion of corrosive species to the metal and the diffusion of metal cations away from the surface.[10]

This dual-mode adsorption creates a stable, passivating film that effectively stifles the electrochemical reactions responsible for corrosion.[7]

Caption: Mechanism of corrosion inhibition by 3-(Propylamino)propan-1-ol.

Formulation Development and Synergistic Effects

While 3-(Propylamino)propan-1-ol is effective on its own, its performance can be significantly enhanced when formulated with other compounds, a phenomenon known as synergism.[11] Synergistic mixtures can improve the protective film's stability and reduce the required inhibitor concentration, which is crucial for both cost and environmental reasons.[11]

Rationale for Synergistic Components: The goal of adding synergistic agents is to enhance the adsorption and stability of the protective film. This can be achieved by several mechanisms:

  • Co-adsorption: Certain anions, particularly halide ions (I⁻, Br⁻, Cl⁻), can first adsorb onto the positively charged metal surface, creating a negatively charged surface that facilitates the adsorption of the protonated (cationic) form of the amino alcohol.

  • Film Compaction: Incorporating molecules with different structures can fill gaps in the protective film, making it more compact and less permeable to corrosive species.

  • Enhanced Hydrophobicity: Adding longer-chain hydrophobic molecules can increase the barrier properties of the film.[1]

Table 1: Potential Synergistic Components for Formulation

Component ClassExample CompoundRationale for Inclusion
Halide Salts Potassium Iodide (KI)Iodide ions strongly adsorb on the metal surface, facilitating the subsequent adsorption of the cationic inhibitor molecules.
Other Amines N-oleyl-1,3-propanediamineProvides a long hydrophobic tail, significantly enhancing the barrier properties of the film.[9]
Alkynols Propargyl AlcoholContains a triple bond (π-electrons) which enhances adsorption on the metal surface and can polymerize to form a more robust film.[12]
Surfactants Benzalkonium chlorideActs as a wetting agent to ensure uniform coverage of the inhibitor on the metal surface and contributes to film formation.

Formulation development should be guided by systematic experimentation, testing various ratios of components to find the optimal synergistic effect.

Performance Evaluation: Protocols

To quantify the effectiveness of a corrosion inhibitor formulation containing 3-(Propylamino)propan-1-ol, a combination of gravimetric and electrochemical methods is recommended. Each method provides unique insights into the inhibitor's performance and mechanism.

Weight Loss Method (Gravimetric)

This is the most direct method for determining the corrosion rate.[13][14] It measures the actual mass loss of a metal coupon over a specified period. While simple and reliable, it is a time-consuming method and does not provide real-time or mechanistic information.[15][16]

Protocol:

  • Coupon Preparation:

    • Machine mild steel coupons to a standard dimension (e.g., 5.0 cm x 2.0 cm x 0.2 cm).

    • Drill a hole near one end for suspension.

    • Sequentially polish the coupon surfaces with different grades of silicon carbide (SiC) abrasive paper (e.g., 240, 400, 600, 800 grit) until a mirror finish is achieved. This ensures a uniform and reproducible surface.[17]

    • Degrease the coupons by sonicating in acetone, rinse with distilled water, and dry thoroughly.

    • Weigh each coupon accurately to four decimal places (W₁).

  • Immersion Test:

    • Prepare the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor formulation.

    • Suspend one coupon in each test solution using a glass hook, ensuring it is fully immersed.

    • Maintain a constant temperature (e.g., 30°C) in a water bath for a fixed duration (e.g., 6 hours).

  • Post-Test Cleaning and Weighing:

    • After the immersion period, carefully remove the coupons.

    • Clean them according to ASTM standard G1-03, which typically involves scrubbing with a bristle brush in a solution containing inhibited acid to remove corrosion products without removing the base metal.

    • Rinse with distilled water, dry, and re-weigh (W₂).

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the mass loss (W₁ - W₂ in grams), A is the surface area (cm²), T is the immersion time (hours), and D is the density of the metal (e.g., 7.85 g/cm³ for mild steel).

    • Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.

Weight_Loss_Workflow start Start prep Prepare & Polish Coupon start->prep weigh1 Weigh Coupon (W1) prep->weigh1 immerse Immerse in Test Solution (Constant Temp, Fixed Time) weigh1->immerse clean Remove & Clean Coupon (ASTM G1 Standard) immerse->clean weigh2 Weigh Coupon (W2) clean->weigh2 calc Calculate CR and %IE weigh2->calc end_node End calc->end_node

Caption: Standard workflow for the weight loss corrosion test method.

Potentiodynamic Polarization

This electrochemical technique provides rapid corrosion rate data and valuable insight into the inhibitor's mechanism (i.e., whether it affects the anodic, cathodic, or both reactions).[18][19]

Protocol:

  • Electrochemical Cell Setup:

    • Use a standard three-electrode glass cell.

    • Working Electrode (WE): A mild steel specimen with a fixed exposed area (e.g., 1 cm²). Prepare the surface as described in the weight loss protocol.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): A platinum or graphite rod with a large surface area.

  • Measurement Procedure:

    • Fill the cell with the test solution (with or without inhibitor).

    • Immerse the electrodes and allow the system to stabilize for approximately 30-60 minutes until a steady open-circuit potential (OCP or E_corr) is reached.

    • Apply a potential scan at a slow, constant rate (e.g., 0.5 mV/s) over a range of approximately -250 mV to +250 mV relative to E_corr.[17]

    • Record the resulting current density. The data is plotted as log(current density) vs. potential.

  • Data Analysis:

    • The plot will show two distinct branches: the cathodic branch and the anodic branch.

    • Use Tafel extrapolation on the linear portions of these branches back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[20]

    • A lower i_corr value indicates better corrosion protection.

    • Inhibition Efficiency (%IE): %IE = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank is the corrosion current density without inhibitor and i_corr_inh is with the inhibitor.

    • Mechanism: If the inhibitor primarily shifts the anodic curve, it's an anodic inhibitor. If it shifts the cathodic curve, it's a cathodic inhibitor. If both are shifted, it is a mixed-type inhibitor. Amino alcohols typically act as mixed-type inhibitors.[9]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique for characterizing the properties of the inhibitor film at the metal-solution interface.[4][21] It provides information on the resistance to charge transfer, which is inversely proportional to the corrosion rate.

Protocol:

  • Cell Setup: The three-electrode setup is identical to that used for polarization measurements.

  • Measurement Procedure:

    • Allow the system to stabilize at its OCP as before.

    • Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • The impedance response of the system is measured at each frequency.

  • Data Analysis:

    • Nyquist Plot: The data is typically visualized as a Nyquist plot (-Z_imaginary vs. Z_real). For a simple corrosion process, this plot is a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). A larger diameter signifies a higher R_ct and thus better corrosion inhibition.[22]

    • Equivalent Electrical Circuit (EEC) Modeling: The impedance data is modeled using an EEC to extract quantitative parameters.[23] A common model is the Randles circuit.

    • Key Parameters:

      • R_s: Solution resistance.

      • R_ct: Charge transfer resistance. This is the key parameter; a higher R_ct indicates a more protective inhibitor film.

      • CPE: Constant Phase Element, used in place of a pure capacitor to account for the non-ideal nature of the double layer capacitance (C_dl) on a real, heterogeneous metal surface. A decrease in C_dl (or CPE) value upon inhibitor addition suggests the adsorption of inhibitor molecules and displacement of water.

    • Inhibition Efficiency (%IE): %IE = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_inh and R_ct_blank are the charge transfer resistances with and without inhibitor, respectively.

Caption: A simple Randles equivalent circuit used to model EIS data.

Summary of Expected Results and Data Correlation

A successful corrosion inhibitor formulation based on 3-(Propylamino)propan-1-ol will demonstrate consistent results across all three testing methodologies.

Table 2: Correlation of Performance Metrics

MethodKey ParameterIndication of Good Performance
Weight Loss Corrosion Rate (CR)Significant decrease compared to blank.
Potentiodynamic Polarization Corrosion Current (i_corr)Significant decrease compared to blank.
Corrosion Potential (E_corr)Minor shift (typically < 85 mV), indicating mixed-type inhibition.
Electrochemical Impedance Charge Transfer Resistance (R_ct)Significant increase compared to blank.
Spectroscopy (EIS) Double Layer Capacitance (C_dl)Significant decrease compared to blank.

By employing these protocols, researchers can systematically evaluate and optimize corrosion inhibitor formulations, leveraging the protective properties of 3-(Propylamino)propan-1-ol to develop effective solutions for industrial applications.

References

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022).
  • Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994).
  • Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. MDPI.
  • Weight Loss Analysis. Corrosionpedia.
  • Application Note: Electrochemical Impedance Spectroscopy for Evaluating the Performance of Alox Aqualox 232 Corrosion Inhibitor. Benchchem.
  • Weight loss method of corrosion assessment.
  • Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements.
  • Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. Chemical Science Review and Letters.
  • Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. TCR Engineering.
  • Potentiodynamic Corrosion Testing.
  • Potentiodynamic polarization curves of corrosion inhibition of mild...
  • Potentiodynamic Corrosion Testing. PubMed Central.
  • Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete. SciRP.org.
  • Aminoalcohol based mixed corrosion inhibitors.
  • Amino acid compounds as eco-friendly corrosion inhibitor in acidic media- Review. mocedes.org.
  • The use of amino acids as corrosion inhibitors for metals. ScienceDirect.
  • Comparative Computational Study of L-Amino Acids as Green Corrosion Inhibitors for Mild Steel. MDPI.
  • Oleyl propylenediamine-based corrosion inhibitors.
  • Inhibition of carbon steel corrosion in HCl solution using N-oleyl-1,3-propanediamine based formulation.
  • 3-(diethylamino)-1-phenylpropan-1-one as a Corrosion Inhibitor for N80 Steel in Acidization of Petroleum Exploitation.
  • Identification of Synergistic Interactions in Green Corrosion Inhibitor Mixtures by Molecular Modeling.
  • Overview of corrosion inhibitors. Pharmaceutical Online.
  • Inhibition of 3003 aluminum alloy corrosion by propargyl alcohol and tartrate ion and their synergistic effects in 0.5% NaCl solution.

Sources

Application

Application Notes &amp; Protocols: 3-(Propylamino)propan-1-ol in the Synthesis of pH-Responsive Specialty Polymers for Advanced Drug Delivery

Introduction: The Strategic Role of Bifunctional Monomers in Smart Polymer Design The development of "smart" polymers, materials engineered to respond to specific environmental stimuli, has revolutionized the field of dr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Bifunctional Monomers in Smart Polymer Design

The development of "smart" polymers, materials engineered to respond to specific environmental stimuli, has revolutionized the field of drug delivery. Among these, pH-responsive polymers are of paramount importance, as they can be designed to release therapeutic payloads in the acidic microenvironments characteristic of tumor tissues or within the endo-lysosomal compartments of cells. The precise control over polymer architecture and functionality is key to achieving the desired therapeutic effect.

3-(Propylamino)propan-1-ol is a versatile bifunctional monomer that serves as an exceptional building block for such specialty polymers. Its structure, featuring a secondary amine and a primary alcohol, allows for its incorporation into polymer backbones through various polymerization techniques. The secondary amine group, with a pKa in the physiological range, imparts a cationic character at lower pH, leading to conformational changes or charge-based interactions that can trigger drug release. The propyl group enhances hydrophobicity, influencing the polymer's self-assembly behavior and interaction with biological membranes. The terminal hydroxyl group offers a site for further functionalization, such as the attachment of targeting ligands or imaging agents.

These application notes provide a comprehensive guide to the synthesis and characterization of a specialty poly(β-amino ester) (PBAE) using 3-(Propylamino)propan-1-ol. We will delve into the mechanistic rationale for monomer selection and reaction conditions, provide a detailed step-by-step protocol for polymerization and nanoparticle formulation, and discuss the expected material properties and their relevance to advanced drug delivery applications.

Core Concept: Aza-Michael Addition for the Synthesis of pH-Responsive Poly(β-amino esters)

The synthesis of the target specialty polymer is achieved through a step-growth polymerization via an aza-Michael addition reaction. This reaction involves the conjugate addition of the secondary amine of 3-(Propylamino)propan-1-ol to a diacrylate monomer, such as 1,4-butanediol diacrylate (BDDA).

The choice of the aza-Michael addition is deliberate. It is a highly efficient, catalyst-free reaction that proceeds under mild conditions, preventing the degradation of sensitive functional groups.[1] The reaction forms a poly(β-amino ester) backbone, which is both biodegradable (due to the hydrolytically labile ester bonds) and pH-responsive (due to the protonatable tertiary amines in the polymer backbone).[2][3]

The secondary amine of 3-(Propylamino)propan-1-ol is a potent nucleophile for the aza-Michael addition. In fact, secondary amines are often more nucleophilic than primary amines due to the electron-donating effect of the alkyl substituents.[4][5] This enhanced nucleophilicity can lead to faster polymerization kinetics compared to primary amine-based monomers. However, the steric hindrance from the propyl group might slightly modulate this reactivity, a factor that is empirically balanced by adjusting reaction time and temperature.[6]

The resulting polymer possesses a repeating unit containing a tertiary amine. At physiological pH (~7.4), this amine is largely deprotonated and the polymer is relatively hydrophobic, facilitating the encapsulation of hydrophobic drugs and self-assembly into nanoparticles. Upon encountering an acidic environment (pH < 6.8), such as in a tumor or endosome, the tertiary amine becomes protonated. The resulting positive charge leads to increased hydrophilicity, causing the polymer to swell or disassemble, thereby releasing the encapsulated therapeutic agent.[7][8]

aza_michael_addition cluster_reactants Reactants cluster_process Polymerization cluster_product Product 3-Propylamino-propan-1-ol 3-(Propylamino)propan-1-ol (Secondary Amine) Michael_Addition Aza-Michael Addition (Step-Growth) 3-Propylamino-propan-1-ol->Michael_Addition BDDA 1,4-Butanediol Diacrylate (Diacrylate) BDDA->Michael_Addition PBAE Poly(β-amino ester) (pH-Responsive, Biodegradable) Michael_Addition->PBAE

Caption: Workflow for the synthesis of a pH-responsive poly(β-amino ester).

Experimental Protocols

Part 1: Synthesis of Poly(3-(propylamino)propan-1-ol-co-1,4-butanediol diacrylate) (PPA-PBAE)

This protocol details the synthesis of a poly(β-amino ester) from 3-(Propylamino)propan-1-ol and 1,4-butanediol diacrylate.

Materials:

  • 3-(Propylamino)propan-1-ol (≥97%)

  • 1,4-Butanediol diacrylate (BDDA) (99%, contains 100 ppm MEHQ as inhibitor)

  • Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%)

  • Diethyl ether, anhydrous (≥99.7%)

  • Magnetic stirrer with heating

  • Round-bottom flask

  • Nitrogen inlet

  • Stir bar

Protocol:

  • Monomer Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(Propylamino)propan-1-ol (e.g., 1.17 g, 10 mmol) in anhydrous DMSO (e.g., 10 mL).

  • Initiation of Polymerization: While stirring under a nitrogen atmosphere, add 1,4-butanediol diacrylate (BDDA) in a 1:1.05 molar ratio to the amine (e.g., 2.08 g, 10.5 mmol). A slight excess of the diacrylate is used to ensure the formation of higher molecular weight polymers.

  • Reaction: Heat the reaction mixture to 60 °C and allow it to stir for 48 hours under a nitrogen atmosphere. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Purification:

    • After 48 hours, cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the DMSO solution to a large excess of cold, stirred anhydrous diethyl ether (e.g., 200 mL).

    • A white or pale-yellow solid will precipitate out. Allow the precipitate to settle.

    • Decant the diethyl ether and wash the polymer two more times with fresh diethyl ether to remove unreacted monomers and residual solvent.

  • Drying: Dry the purified polymer under vacuum at room temperature for at least 24 hours to a constant weight.

  • Storage: Store the final polymer product at -20 °C under a dry, inert atmosphere to prevent degradation.

Part 2: Characterization of PPA-PBAE

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

Technique Purpose Expected Results
¹H NMR Structural confirmationPeaks corresponding to the propyl group, the propanol backbone, and the butanediol linker. Disappearance of the acrylate peaks from BDDA confirms polymerization.[9]
GPC/SEC Molecular weight and polydispersityExpected Mn in the range of 5,000-20,000 g/mol with a PDI of 1.5-2.5, typical for step-growth polymerization.[10][11]
DSC Thermal propertiesDetermination of the glass transition temperature (Tg), which will be influenced by the propyl side chains.
Acid-Base Titration pH-responsivenessDetermination of the pKa of the polymer, which is expected to be in the range of 6.5-7.0, confirming its pH-responsive nature in the physiological range.[8]
Part 3: Formulation of PPA-PBAE Nanoparticles for Drug Delivery

This protocol describes the formulation of drug-loaded nanoparticles using the synthesized PPA-PBAE via a solvent evaporation method.

Materials:

  • PPA-PBAE polymer

  • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

  • Acetone

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Surfactant (e.g., Pluronic F-127 or Span® 20)

  • Probe sonicator or homogenizer

  • Rotary evaporator

Protocol:

  • Organic Phase Preparation: Dissolve a known amount of PPA-PBAE (e.g., 50 mg) and the hydrophobic drug (e.g., 5 mg) in acetone (e.g., 5 mL).

  • Aqueous Phase Preparation: Prepare an aqueous solution (e.g., 20 mL) containing a surfactant (e.g., 1% w/v Pluronic F-127) to stabilize the nanoparticle suspension.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under vigorous stirring or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation: Remove the acetone from the emulsion using a rotary evaporator under reduced pressure. As the acetone evaporates, the polymer precipitates, entrapping the drug to form solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization and Storage: The purified nanoparticles can be lyophilized for long-term storage. A cryoprotectant (e.g., trehalose) can be added before freezing to improve redispersibility. Store the lyophilized powder at -20 °C.

nanoparticle_formulation cluster_prep Phase Preparation Organic_Phase Organic Phase: PPA-PBAE + Drug in Acetone Emulsification Emulsification (Sonication/Homogenization) Organic_Phase->Emulsification Aqueous_Phase Aqueous Phase: Surfactant in Water Aqueous_Phase->Emulsification Solvent_Evaporation Solvent Evaporation (Rotary Evaporator) Emulsification->Solvent_Evaporation Purification Purification (Centrifugation) Solvent_Evaporation->Purification Final_Product Drug-Loaded Nanoparticles Purification->Final_Product

Caption: Workflow for the formulation of drug-loaded nanoparticles.

Applications in Drug Development

The unique properties of polymers derived from 3-(Propylamino)propan-1-ol open up a wide range of applications in drug development:

  • Targeted Cancer Therapy: The pH-responsive nature of PPA-PBAE nanoparticles allows for the targeted release of chemotherapeutic agents in the acidic tumor microenvironment, reducing systemic toxicity and improving therapeutic efficacy.[7][8]

  • Gene Delivery: The cationic nature of the polymer at acidic pH enables the complexation with negatively charged nucleic acids (pDNA, siRNA, mRNA) to form polyplexes. These can protect the genetic material from degradation and facilitate its entry into cells for gene therapy applications.[9][12][13] The biodegradability of the polymer ensures the eventual release of the genetic cargo and minimizes long-term cytotoxicity.[10]

  • Intracellular Drug Delivery: The "proton sponge" effect, where the protonation of the polymer in endosomes leads to osmotic swelling and endosomal escape, can enhance the cytoplasmic delivery of drugs that are active within the cell.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of the polymer can be unequivocally confirmed by ¹H NMR spectroscopy, where the disappearance of the vinyl proton signals of the diacrylate monomer and the appearance of new signals corresponding to the polymer backbone provide clear evidence of polymerization. Gel permeation chromatography will further validate the formation of a polymer with a characteristic molecular weight distribution.

For the nanoparticle formulation, dynamic light scattering (DLS) can be used to confirm the formation of nanoparticles and determine their size distribution and zeta potential. High-performance liquid chromatography (HPLC) can be employed to quantify the drug loading and encapsulation efficiency, providing a direct measure of the success of the formulation process.

Conclusion

3-(Propylamino)propan-1-ol is a highly valuable monomer for the synthesis of specialty polymers with tailored properties for advanced biomedical applications. The aza-Michael addition polymerization provides a straightforward and efficient route to produce biodegradable and pH-responsive poly(β-amino esters). The protocols and application notes provided here offer a solid foundation for researchers and drug development professionals to explore the potential of these materials in creating next-generation drug delivery systems. The inherent tunability of the polymer structure, by varying the diacrylate monomer or by post-polymerization modification of the hydroxyl group, offers a rich platform for further innovation in this exciting field.

References

  • Lynn, D. M., Anderson, D. G., Putnam, D., & Langer, R. (2001). Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. Journal of the American Chemical Society, 123(33), 8155–8156. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from [Link]

  • Li, W., Sun, J., Zhang, X., Jia, L., Qiao, M., Zhao, X., Hu, H., Chen, D., & Wang, Y. (2020). Synthesis and Characterization of pH-Responsive PEG-Poly(β-Amino Ester) Block Copolymer Micelles as Drug Carriers to Eliminate Cancer Stem Cells. Polymers, 12(2), 303. [Link]

  • Green, J. J., Langer, R., & Anderson, D. G. (2008). Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. Methods in molecular biology (Clifton, N.J.), 433, 125–135. [Link]

  • Van Hoomissen, D. J., & Van Vranken, D. L. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 81(24), 12229–12238. [Link]

  • ResolveMass Laboratories Inc. (2024, October 16). Introduction to Poly(β-amino esters): Structure and Properties. Retrieved from [Link]

  • Iqbal, J., & Zhao, L. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Pharmacology, 13, 863588. [Link]

  • Fessner, W. D., & Helaine, V. (2007). High pressure promoted aza-Michael addition of primary and secondary amines to α-substituted acrylates. Green Chemistry, 9(7), 728-730. [Link]

  • Chen, Y., Wu, J., Zhang, W., Chen, J., & Zhang, X. (2022). Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery. Frontiers in Bioengineering and Biotechnology, 10, 964911. [Link]

  • Mayr, H., Breugst, M., & Ofial, A. R. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Santra, S., Kaittanis, C., Grimm, J., & Perez, J. M. (2011). Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent. Biomacromolecules, 12(11), 3917–3927. [Link]

  • Li, W., Sun, J., Zhang, X., Jia, L., Qiao, M., Zhao, X., Hu, H., Chen, D., & Wang, Y. (2020). Synthesis and Characterization of pH-Responsive PEG-Poly(β-Amino Ester) Block Copolymer Micelles as Drug Carriers to Eliminate Cancer Stem Cells. Polymers, 12(2), 303. [Link]

  • Fornaguera, C., Díaz-Caballero, M., García-Fernandez, C., Olmo, L., Stampa-López Pinto, M., Navalón-López, M., Guerra-Rebollo, M., & Borrós, S. (2023, April 5). Synthesis & Characterization-mRNA-Loaded Poly(Beta Aminoesters) Nanoparticles l Protocol Preview [Video]. YouTube. [Link]

  • Fornaguera, C., Díaz-Caballero, M., García-Fernandez, C., Olmo, L., Stampa-López Pinto, M., Navalón-López, M., Guerra-Rebollo, M., & Borrós, S. (2022). Synthesis and Characterization of mRNA-Loaded Poly(Beta Aminoesters) Nanoparticles for Vaccination Purposes. Journal of Visualized Experiments, (182), e62889. [Link]

  • Iqbal, J., & Zhao, L. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Pharmacology, 13, 863588. [Link]

  • Konuray, O., Fernández-Francos, X., Ramis, X., & Serra, A. (2018). State of the Art in Dual-Curing Acrylate Systems. Polymers, 10(11), 1256. [Link]

  • Ladmiral, V., Charlot, A., & Ganachaud, F. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 66, 1-35. [Link]

  • Pardo, A., Torres-Giner, S., & Lagaron, J. M. (2021). Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon. Polymers, 13(3), 339. [Link]

  • Liu, J., Zhang, C., & Liu, S. (2007). Novel poly(amino ester)s obtained from Michael addition polymerizations of trifunctional amine monomers with diacrylates: Safe and efficient DNA carriers. Biomacromolecules, 8(4), 1208–1215. [Link]

  • Popa, A., Stan, D., & Verestiuc, L. (2013). Regioselective nucleophilic addition of primary and secondary amines to dicyanofumarates. Central European Journal of Chemistry, 11(11), 1806-1815. [Link]

  • Lokugamage, M. P., Vanover, D., Beyersdorf, J., Lis, L., Hatit, M. Z. C., Wang, M., ... & Dahlman, J. E. (2021). Tailoring Alkyl Side Chains of Ionizable Amino-Polyesters for Enhanced In Vivo mRNA Delivery. ACS nano, 15(7), 11626–11637. [Link]

  • Brey, D. M., & Burdick, J. A. (2007). Controlling poly(b-amino ester) network properties through macromer branching. Acta biomaterialia, 3(6), 879–887. [Link]

  • Valdés, A., Núñez, M., & Bujons, J. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules (Basel, Switzerland), 13(2), 339–351. [Link]

  • Zha, Y., Smith, A. E., & Olsen, B. D. (2014). Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. ACS Macro Letters, 3(11), 1103–1107. [Link]

  • Anderson, D. G., Akinc, A., Hossain, N., & Langer, R. (2005). Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery. Molecular therapy : the journal of the American Society of Gene Therapy, 11(3), 426–434. [Link]

  • Kong, J., Liu, J., & Liu, S. (2012). Effects of Chemistries of Trifunctional Amines on Mechanisms of Michael Addition Polymerizations with Diacrylates. Macromolecules, 45(11), 4593–4601. [Link]

  • Anderson, D. G., Lynn, D. M., & Langer, R. (2003). Synthesis of poly (β-amino ester)s optimized for highly effective gene delivery. Angewandte Chemie International Edition, 42(27), 3153-3158. [Link]

Sources

Method

Application Notes: Synthesis and Characterization of Novel Surfactants from 3-(Propylamino)propan-1-ol

Introduction: Leveraging 3-(Propylamino)propan-1-ol as a Versatile Surfactant Precursor The development of novel surfactants with tailored properties remains a cornerstone of chemical innovation, impacting industries fro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Leveraging 3-(Propylamino)propan-1-ol as a Versatile Surfactant Precursor

The development of novel surfactants with tailored properties remains a cornerstone of chemical innovation, impacting industries from pharmaceuticals and personal care to materials science.[1] Amino acid- and amino alcohol-based surfactants are of particular interest due to their potential for high biocompatibility, biodegradability, and versatile functionality.[2][3] The molecule 3-(propylamino)propan-1-ol presents a compelling, yet underexplored, scaffold for surfactant synthesis. Its structure, featuring a secondary amine and a primary alcohol, offers two distinct reactive sites for the introduction of hydrophobic moieties, enabling the creation of a diverse range of amphiphilic structures, including cationic and non-ionic surfactants.

This guide provides a comprehensive framework for the synthesis and characterization of novel surfactants derived from 3-(propylamino)propan-1-ol. It is designed for researchers and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices. By exploring N-acylation, esterification, and quaternization pathways, this document serves as a foundational resource for developing next-generation surfactants with potentially enhanced performance and environmental profiles.

Strategic Importance of the 3-(Propylamino)propan-1-ol Scaffold

The unique bifunctional nature of 3-(propylamino)propan-1-ol allows for a strategic, stepwise approach to surfactant design.

  • The Secondary Amine: This group is a prime target for N-acylation, reacting with fatty acid derivatives (like acyl chlorides or anhydrides) to introduce a hydrophobic alkyl chain, forming a stable amide bond.[4][5] This is a critical step in creating the amphiphilic character necessary for surface activity.

  • The Primary Alcohol: The hydroxyl group can be targeted for esterification to introduce a second hydrophobic tail or to link the molecule to other functional groups.[6] Crucially, its reactivity can be controlled. Selective N-acylation of the more nucleophilic amine can be achieved first, leaving the alcohol available for subsequent reactions.[7][8]

  • Quaternization Potential: The nitrogen atom, after acylation, can be quaternized to create a permanent positive charge, yielding cationic surfactants.[9][10] These surfactants are known for their strong antimicrobial properties and their ability to interact with negatively charged surfaces.[11][12]

This multi-faceted reactivity allows for the systematic synthesis of various surfactant classes from a single, readily available precursor.

Synthetic Pathways and Protocols

Three primary synthetic pathways are detailed below, each yielding a different class of surfactant. The choice of pathway and hydrophobic group (e.g., fatty acid chain length) will determine the final properties of the surfactant, such as its solubility, critical micelle concentration (CMC), and biological activity.

Pathway 1: Synthesis of N-Acyl-3-(propylamino)propan-1-ol (Amido-Alcohol Intermediate)

The foundational step for many derivatives is the selective N-acylation of the secondary amine. This reaction leverages the higher nucleophilicity of the amine compared to the alcohol. The Schotten-Baumann reaction, using an acyl chloride in the presence of a base, is a classic and effective method.[5][13]

Protocol 1: N-Acylation via Acyl Chloride

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(propylamino)propan-1-ol (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, like triethylamine (1.1 equivalents), to act as an acid scavenger.[4] Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a long-chain acyl chloride (e.g., lauroyl chloride, C12) (1.05 equivalents), dissolved in the same anhydrous solvent, dropwise to the stirred amine solution.[4] The slow addition helps to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted acyl chloride), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude N-acyl-3-(propylamino)propan-1-ol can be purified by flash column chromatography on silica gel.

Causality Behind Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid, reducing the yield of the desired amide.

  • Non-Nucleophilic Base: Triethylamine is used to neutralize the HCl byproduct of the reaction. A nucleophilic base could compete with the secondary amine in reacting with the acyl chloride.

  • Sequential Washing: The acidic wash removes the organic base, while the basic wash removes acidic impurities. This ensures a cleaner crude product before final purification.

Pathway 2: Synthesis of Cationic Quaternary Ammonium Surfactants

Building upon the amido-alcohol intermediate from Pathway 1, a cationic surfactant can be synthesized through quaternization of the tertiary amine. This involves reacting the intermediate with an alkylating agent.[9]

Protocol 2: Quaternization of N-Acyl Intermediate

  • Reaction Setup: Dissolve the purified N-acyl-3-(propylamino)propan-1-ol (1.0 equivalent) in a polar aprotic solvent like acetone or acetonitrile.

  • Addition of Alkylating Agent: Add an alkylating agent, such as methyl iodide or dimethyl sulfate (1.2 equivalents).[9][10]

  • Reaction Conditions: Heat the reaction mixture to reflux (temperature depends on the solvent) and maintain for 12-24 hours. The progress can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The quaternized product, being a salt, will often precipitate out of the solvent. The precipitate can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure cationic surfactant.

Causality Behind Choices:

  • Polar Aprotic Solvent: Solvents like acetone or acetonitrile are suitable because they can dissolve the starting material and facilitate the S_N2 reaction of quaternization without interfering with the alkylating agent.

  • Reflux: Heating the reaction provides the necessary activation energy to drive the quaternization to completion, which can often be slow at room temperature.

  • Recrystallization: This is an effective method for purifying solid ionic compounds, as it separates the desired product from unreacted starting materials and byproducts based on differences in solubility.

Pathway 3: Synthesis of Amido-Ester Surfactants

This pathway introduces a second hydrophobic chain via esterification of the hydroxyl group on the N-acyl intermediate. This creates a "gemini-like" or double-tailed surfactant structure.

Protocol 3: Esterification of N-Acyl Intermediate

  • Reaction Setup: Dissolve the N-acyl-3-(propylamino)propan-1-ol intermediate (1.0 equivalent) and a long-chain carboxylic acid (e.g., myristic acid, C14) (1.1 equivalents) in a non-polar solvent like toluene.

  • Catalyst Addition: Add an acid catalyst, such as p-toluenesulfonic acid (p-TSA) (0.05 equivalents).[6][14]

  • Reaction Conditions: Fit the flask with a Dean-Stark apparatus to remove water azeotropically as it is formed. Heat the mixture to reflux.

  • Reaction Monitoring: Monitor the reaction by TLC, observing the disappearance of the alcohol starting material. The reaction may take 8-16 hours.

  • Workup: After cooling, dilute the mixture with a solvent like ethyl acetate. Wash with saturated NaHCO₃ solution to remove the acid catalyst and unreacted carboxylic acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester product using flash column chromatography.

Causality Behind Choices:

  • Dean-Stark Apparatus: Fischer esterification is an equilibrium-limited reaction.[15] By removing water as it is formed, the equilibrium is shifted towards the product side (Le Chatelier's principle), driving the reaction to completion.

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[15]

  • Toluene: Toluene is an ideal solvent as it is non-reactive and forms an azeotrope with water, facilitating its removal in the Dean-Stark trap.

Visualization of Synthetic Workflows

Surfactant Synthesis Workflow Figure 1: Synthetic Pathways from 3-(Propylamino)propan-1-ol cluster_0 Pathway 1: N-Acylation cluster_1 Pathway 2: Quaternization cluster_2 Pathway 3: Esterification Start 3-(Propylamino)propan-1-ol Intermediate N-Acyl-3-(propylamino)propan-1-ol (Amido-Alcohol) Start->Intermediate Schotten-Baumann (Protocol 1) Acyl_Chloride Fatty Acyl Chloride (e.g., Lauroyl Chloride) Acyl_Chloride->Intermediate Intermediate_Q N-Acyl-3-(propylamino)propan-1-ol Intermediate->Intermediate_Q Intermediate_E N-Acyl-3-(propylamino)propan-1-ol Intermediate->Intermediate_E Alkylating_Agent Alkylating Agent (e.g., Methyl Iodide) Cationic_Surfactant Cationic Surfactant Alkylating_Agent->Cationic_Surfactant Intermediate_Q->Cationic_Surfactant (Protocol 2) Carboxylic_Acid Fatty Acid (e.g., Myristic Acid) Amido_Ester_Surfactant Amido-Ester Surfactant Carboxylic_Acid->Amido_Ester_Surfactant Intermediate_E->Amido_Ester_Surfactant Fischer Esterification (Protocol 3)

Caption: Synthetic routes to novel surfactants.

Characterization and Performance Evaluation

Once synthesized and purified, the novel surfactants must be thoroughly characterized to determine their structure and evaluate their physicochemical properties.

Structural Confirmation
TechniquePurposeExpected Observations
¹H & ¹³C NMR Confirm covalent structure, verify functional group formation, and assess purity.Appearance of new signals corresponding to the amide and/or ester carbonyls. Shifts in signals adjacent to the nitrogen and oxygen atoms upon acylation/esterification.
FT-IR Spectroscopy Identify key functional groups.Strong C=O stretching vibrations for amide (~1650 cm⁻¹) and ester (~1735 cm⁻¹) groups. Disappearance of the secondary N-H stretch after quaternization.
Mass Spectrometry Determine the molecular weight and confirm the elemental composition of the synthesized compound.A molecular ion peak [M+H]⁺ or [M+Na]⁺ that matches the calculated molecular weight of the target surfactant.
Physicochemical Performance

The efficacy of a surfactant is defined by its behavior at interfaces and in solution. The critical micelle concentration (CMC) is a fundamental parameter representing the concentration at which surfactant monomers begin to aggregate into micelles, and it corresponds to the maximum reduction in surface tension.

Protocol 4: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

  • Solution Preparation: Prepare a stock solution of the purified surfactant in deionized water. Create a series of dilutions from this stock to cover a wide concentration range (e.g., from 10⁻⁶ M to 10⁻² M).[16]

  • Measurement: Use a surface tensiometer (e.g., using the Wilhelmy plate or du Noüy ring method) to measure the surface tension of each solution at a constant temperature.[17][18]

  • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[16]

  • CMC Determination: The plot will typically show two linear regions. The surface tension decreases sharply with increasing concentration below the CMC and then plateaus or changes slope slightly above the CMC.[17] The point of intersection of the two extrapolated linear portions of the curve is the critical micelle concentration (CMC).[16]

CMC_Determination Figure 2: Idealized plot for CMC determination. x_axis log(Concentration) y_axis Surface Tension (γ) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 cmc_point CMC cmc_line cmc_line->p4 origin origin->x_axis origin->y_axis

Caption: Determining CMC via surface tensiometry.

Other Important Characterization Methods:

  • Conductivity Measurement: For ionic surfactants, the conductivity of the solution plotted against concentration will show a distinct change in slope at the CMC.[19]

  • Fluorescence Spectroscopy: Using a fluorescent probe like pyrene, the change in the probe's microenvironment upon micelle formation can be used to determine the CMC with high sensitivity.[16]

  • Antimicrobial Activity Testing: For cationic surfactants, their efficacy against various strains of bacteria (Gram-positive and Gram-negative) and fungi can be evaluated by determining the Minimum Inhibitory Concentration (MIC).[11][20] Quaternary ammonium compounds are well-known for their broad-spectrum antimicrobial activity.[21]

Conclusion

3-(Propylamino)propan-1-ol is a highly promising and versatile building block for the rational design of novel surfactants. The synthetic protocols and characterization methods outlined in these application notes provide a robust framework for researchers to explore the creation of new amido-alcohol, cationic, and amido-ester surfactants. By systematically modifying the hydrophobic moieties and the nature of the polar head group, scientists can develop next-generation amphiphiles with optimized properties for targeted applications in drug delivery, personal care, and beyond. The inherent biodegradability and potential for low toxicity associated with amino alcohol-derived structures make this a particularly fruitful area for sustainable chemical innovation.[1][22]

References

  • Alfa Chemistry. (n.d.). Methods to Determine Critical Micelle Concentration (CMC). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBGKTwvPTk0hxaR5bJBLefkfC7lSoQ0XeLuyj_u16tn0ujV99DvLQjz6lFSGcpxvMoSo13DdArWWh3q8Fg9WLkNJX6zLadKBtTMRBxOTwg9_fRYk6Ea3kvvDzWXz9faYB51hpkjecbGkSV3q1w76qjQpNV18FMYK0OkOIDihOiM6FC8ZpjDhngGX6BJ3fs8ZFrhwY_LIEBIacYHCyU
  • Al-Salah, N. (2022). Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMbaPCDgv56EpV1p9VBSklXMkUy2wkVARc6AcFIwK8NXAJAh2vXvqgubffklugf6pe7Qxa6YLV0SfutWxyVyj9ebz9vgTYpyh2mvxIJdIOb3iIK02S3rP1jFd68IIsZ3bZY84lCjwv4LM2dzy_PWgLIczp8eyQ3kpc3lz2HEUDAWuFYgm_v5JgC-8JvWEfxXntMO_6yzKx5BNCc8AaKTGn--cPpSnw_FSjb4ehoHfd2CAzGpI62rCuSzYSfVUA1liPAA==
  • P. P. Lopes, et al. (2015). Quaternary ammonium surfactant structure determines selective toxicity towards bacteria: mechanisms of action and clinical implications in antibacterial prophylaxis. Journal of Antimicrobial Chemotherapy, Oxford Academic. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBPjzAE2giwAjiheW9kxf-XszxGMwIj_M3JB6_hds8v_rIg_F_DoS0Q-PFonLNPo2EVrHulqI5kjd7VOGzprWEr7xfdAS0PtM3xZ-OonURTbVBc8rdA0IpPk-mDOSZQT1MNG0_9xv5VWgKGESHfygP
  • ResearchGate. (n.d.). Methods used for determination of critical micelle concentration. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIiV7i5MGI0-Q1VN-LYqUsnCBC3DaFaNVto_-mfWovnt-gKEEhRWcadmBr5x7mx5P9EzV4gVZT9u7hjR6oDHdTIqGHqtJt4SGXOjVfqkbVCBL35lpEqogb86e2U0XDq_6cwlHbLsqLDD8Xy5RErqdd48nztg0RW34hGEEZOvE-PoH4Jr8a5dGZHAcs9kSj-G-tCnBDWHADEQY_trDpfAng5wi3_41QzdiO1SQD4Ck=
  • Journal of Chemical Physics. (2016). Determination of the critical micelle concentration in simulations of surfactant systems. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmqX0h7fmIOErNGWUQHuoYVlaflPAuI0ZU7u5fXxmPfw9OiFKNVrIz7FAxYUhLLVsH4kswm_K7xlzHo2vOOfKHOUoseN88h9xVqTNPmXplxLZCYoF2wrEUSMxUigAg9zYvr5g-
  • Fracchia, L., et al. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. PMC. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEteP7W5nj2g0MGQao6T4aJSBTt1Tg8_zZpCUNKq6JuDLWanH1AlBHGJNoxyI1vOlCwaazqxBBa_CJHVViOsjJD5ehztMNPSjuFiuhXNCUIPy6xLi6eixbBh_sVxUSdDRUJnoTOj3E_oLTy_3A=
  • Zaman, M. I. (n.d.). Method for Measurement of Critical Micelle Concentration. Just Agriculture. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa4Kxjo3sC6H4qbhOT-LhOiVQuiDB3W8Vm_Ahv_PXjAP5zv0RQZLGT7k774R7sdBfJVfUw06YyKpGEyQzOkLpviefAv1O5x6Z1jIR5SZ04A9uwLY1H6QW4EZ6MBJow9PVMjYZsFDmtR2rz8uSkXnvfuC3qfx1XFhatiAoayRT57uW7e7LyjOIoiSd3XxweI43G1BCTPKzI7v08gYhLprNfr-VA_RUVP2Yq34ULRL168l9xH--XSIjcxtLOlMtZ3yD7
  • ACS Publications. (2019). Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method. Analytical Chemistry. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9849F7KqVmx4OXjrOd-d0rLGG5K-stegN0L09FIbmNCK4ce-efJeUKTw3h3cPG_BQCOqLqTKr9ET0fJ9EYxFgdHtuhEpRQxi7An97hwmB8O5h4QTlvX_th--hJ1i7LbbZpHbm817rjygtaJGc6V1b
  • PubMed Central. (n.d.). Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs0xzuuAWMcT7ejiwFJ5sEYKlzqALBQmI_KRUHL5oiB3HELP5CHksQtoKQeeZ9eh-U-oemkqkS9ZpIi7rh-ZJadi_zR5YP3VVvh1G1gtuClyJZGwRHbTyGdeY9vP5f6Yzzj9lbC3FERLU6flE=
  • ResearchGate. (2025). Comparison of antimicrobial activity of three commercially used quaternary ammonium surfactants. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbRXI28s5lNsSm5Bt8a9LFSZumF_bMneyMcXY94Cu8LSTn2liPSwJsx519bT-LSy0WPc8XycCAV2kxMSB3Neick-Y3A0NC5glPH6hEYSaL4hr6nXcgLKuFOLcDtghA-_kpDOgw9pnfTDkPLa7PrssfZq5CJfT6VOIOuGRLH3VWRyn4YwDxps-NM9LsOVqsYb4Xb-SSVqou_EBH3ZkYWRz1cV-cH-lVi-JSTgAtpDmNSqYmGxOeRMpC-iixAkRAzVV26C57lBIRYXveMF5F1w==
  • NIH. (n.d.). One‐Step Biocatalytic Synthesis of Sustainable Surfactants by Selective Amide Bond Formation. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFneR5SSQWCcFmKCnTOsn6xOwZWTqTuRlSPpw46yT63wKXdsxB04umP41JTNeNlzCF3hq9-94ThH7_O9WE1SEjnsjbHAZEDsGbdH0TVwVoFvSc8bY6vgO2c5NytwNqnNPgTShw4Ze1N6_xE8JQ=
  • SciSpace. (n.d.). Amino Acid-Based Surfactants for Biomedical Applications. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXSMwBbhp48GZBT3ws6EsqJhG1t7eVE8xX1C3uSf-VYLSvO0TTBlHiJbKrvxOEzvPInDyugYvgt6T8RC4X2SU3b9Y16mjS2d9BKrd3aslzG-3z-O-_Bkw0X9Ybeh5nGNDiXIHEgPREylJA-jLoOpmBDVoN63u3hJpB5O2bJ3esvX4nSV79t2wUy2PvnLb9JpM8pe1Fan6Dnj0u0w==
  • Scholarly Commons. (n.d.). Determination of Aqueous Surfactant Solution Surface Tensions with a Surface Tensiometer. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkXADxrp8oFeRBtjmhkPoDpkFxQwrQYSbhEUqLTxAksGbCA7b8nxkIUtdAIm5TIlQylbXBuqLHi8KBwNyD4jk3Hi0DoBE9AKDJ2FnUXLZmgRdpd_0lQ_Dnvu4qg4gbotYu5gz04oCUDdOFVDzL_PlUHtEv8uW7BOZI7shXQESf9-mZGA==
  • ResearchGate. (2025). Amino Acid-Based Surfactants. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYnwL5yiVDzDVe0hv_aJSDs09CHArkrFmd7Pokjax-iK4o2WjaZBjrO7S1UxHLdNsxY9l5xj-UV0lb9Zyy1Nmvo22PG9Qcq50GWlIV_LMDZrhYH6AmzMPVYhI954NGYJSlAFueQSmYMA4ewMhb7E31nLWYmUcQVSF4WIaj6g8i4g2NrIqF0vk7h3g=
  • Comptes Rendus de l'Académie des Sciences. (n.d.). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu9_sYloOWlmI3fCw4JWOaiL4DmGRh2Vs3IspE3lzZk-tvMVSIKtiL5rFOTZeOnK-c5L6cjhW9qTw38uCILTxekXd-xyIDm2dcWVaCrBCx94ibQZZfb48_7Gs1myK9AvwklIHc9PXS1jB_Lti8oZIxG56JCAknNvf-x6Ce8-mZSjap3crU7uTJc47wTR0oDG2iEQ==
  • NIH. (n.d.). Green Surfactants (Biosurfactants): A Petroleum-Free Substitute for Sustainability—Comparison, Applications, Market, and Future Prospects. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnnLWRGaJDpLWH5VZSICHmMviccQLO-IC6q-6pujLCsXsD1nHfkk98rb6GCT1X4wi38xF-_gk8K05mHlQFCrEh6IoFNBRZ6SiEJsJssZxE-hlRigeQO9EUjfeoilb_tVBA8PB1bkRRwPliDfgP
  • PubMed. (n.d.). Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcJeP6lbiM4O5OxRlxfQ0gJgjDoCy_bGveFN63cqjj_IsqAIAEQungNex_LtatAFhCPgHsCh-c11fg7hf1FIfNvK0aI2z-Mf9FCxdcWfPivyBURp0dKIjHQOphxwhUokamj5iQ
  • ResearchGate. (2015). Amino acid-based surfactants - Do they deserve more attention?. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF75yjVRmGimv6rMxc4J0p4vfH74bQG0XlSxXmFtoBPDlXJcPFA5LmIktOdVFdLc2Hg44NuHxkzt6YN5rjXbOTB-uQA0CerItDH216St0ec1yDVbzjpNkvEk3h_B0xOz5qQjytDl4H0Bho0hHBehR_8GQBSJDtAnTmv20bL5HwPqf7ECvlOFalWGRibi5wOwfz1asescTgdBcjE9I-RPFEMUfaI6Wyghv4G-tw=
  • Unknown Source. (2025). Synthesis, Properties, and Applications of Amino Acids Based Surfactants: A Review.
  • VANABIO. (n.d.). Surfactants of Amino Acids. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-c04XLC9f_VZ6p2v9tfMKzKAspElACnbpBH5gNFf6YZS5w7PRBSBFkEAtObLk6Kr3P9J-Y8qdvB-Wp9pNSHOzY_2SmrDHSN-sWkC02577nH6iwcxsOja5PXMF2tAvxNl0LJJZ1a7gA9lDl5uSDc7Fbgiu
  • ACS Publications. (n.d.). Determination of Surface Tension of Surfactant Solutions through Capillary Rise Measurements: An Image-Processing Undergraduate Laboratory Experiment. Journal of Chemical Education. Retrieved from https://vertexaisearch.cloud.google.
  • Chalmers Publication Library. (n.d.). Synthesis and physicochemical study of novel amino acid based surfactants. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzNDvzSNwuJzrRvxYXxY_DO3VDPsKtkrZnVNSoD287ShgmOyZJIv6XHPAXX91QfRWmPYLbpBpb2GelCef1WLss7XAqHTA1NbnXrYAUYCV_C9aI8xAPxFQFlbaMAXORypzWiPZUQK8mq0-0JslG5KDycj5MuukAo-HAF_A=
  • Sanyo Chemical Solutions. (n.d.). Introduction to Cationic Surfactant. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPeDS1sVheAvk_Lic8uDYgbqMjiY0m3e_avpn4w-u-SG4NMJvsxmeM-Wukx-Gxs3KaoONQaHbMAZDzr_wAcaIuh45UxqCXZHcosiS3Bx_M961jIHcurCBa8sIOV1Zb6tgMLlzx7oVOrjpH2YzhPQXk0xRfv5nJ_L8e0w==
  • ResearchGate. (2009). Synthesis of Some Novel Nonionic Ethoxylated Surfactants Based on α-Amino Acids and Investigation of Their Surface Active Properties. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEDh6sFl0rEe3toTXkga4I_M93pVeVriEh1tpG31zmb50wni7CLbZSJ6eoG-iOsUQRdfHcEGh7DDLFkDlFJ6-0qd2ikiN5JhdnPG0nDqZots6ghYBbzKTBchCreDveOqMW95MRHPMrIpL7142QpXRJjdo7M4sa5n9KulX9ZFh13Y0C-u-xcc31jdf8BL1B3bFkWVCWt62zf1plANulnupW-U7sU-bGzjbyiy9sup57IsDVDqYKluBxPPTGpMaShBAXbLeSGpQ4EX0OHKF-kGQPe8GbNSOcW2A5Rx0xgaiqo15cnBB2QCyjQZfxbt_m-C5h5h8=
  • Unknown Source. (2024). Lab course 3.
  • Benchchem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBc3suNlVEwXXfZxGnwvZTpc6kFylspYZIcJae-r4DeE6Ue0vrPF0FGX2LdcOiQ9EGtxtS9dB-xB_XhjTq5VSLTjM8GSco7yFNjSNk9XANbF_vXNBn6GFMBPcxQBOMI56K5Tc3QO0A6Ovxmd1kcQJlVh5TSR5CAP3zIc1ASGKydqUEVyCm_OZlYDkSjHD9oQkCy1vZe3xmcC-7f4GZqBXsQh0_Qzi_SQlK9mIcOQ==
  • KRÜSS Scientific. (n.d.). Characterization of surfactants. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuwGN9K2wXYIcTLbVnWFu0sC6lV5b2J3G3ODfxGlx76xZF_UFYdhU102meHxPXkRDo0YpsqBo-xNtUf3565mRVKjS1J-9EXMnEmxc_apKX39Ug9TnXGgcSIbXHyK8qPSDdVYm2fz_ucfIlQ6Qb2nCmsAN68Uzu0U3-HdeEQ_7kNlRE5usZWHOJolS1q_vkJdEc
  • Physical Review Letters. (2003). Novel surface tension isotherm for surfactants based on local density functional theory. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl-ce6Zf_aS_kYhOI6kSEcN0cWT-SR-5D9_blZ_NGHt1gI6XF_Rej1tjFqZGARsbY-pdHlK0Z2PFLzDWrvodLaZQLlOF82RXOiLusMhWaW1E3-Nxjj5Yil_nv1m4jDhzQzo_NT
  • Unknown Source. (n.d.).
  • Lamberti Group. (n.d.). Cationic Surfactants. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWnIajFVuIpY051OrRRMqd-Osa3q4KxJidM0Pxp-q6WkYH-Db5enPGeOnE7D41Tm_MwI6bzP86Xbsl7k1mM4Y7jFYBg079dO5gJBzxOOKWkBMYNOKKsHdqRlc_JpYfonQKs090TjwUNYvbyFcnaMmPgv7kLvj6s--NY3HtP0pSw2Ns3hCDwJINJ3DdZKaNqzH3H5xsw0os3q5DLL3pbkyIF3xSMZE=
  • Chalmers University of Technology. (n.d.). Development of amino acid-based surfactants: from synthesis to applications. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbCuvYQhh0D4YoqUSSZaE5K0gRCtEWH8cgoTWyPA2gUZMFZTTmdvwf1HQwoCVpMG6NJiPajOwUc5Mit9G5OWMxRvZl11vM0FnLZPZGGrYLf-QoXIuCGF0_0WRoXFquQAeY3lu9D_cGpbMdBmMwolOsfjLgCKKYW7kM0n0e801Erh_Gew==
  • ResearchGate. (2025). Kinetic Study on the Esterification of Hexanoic Acid with N,N-Dialkylamino Alcohols: Evidence for an Activation by Hydrogen Bonding. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIeJy6dW9DuJrSbMohnW3_dWi11m17-uFOhsDuImvJDKCSvg0TCN5tvSyHedqLyyJipvuOoMQNQsr7TBM7hfHVmQSw4OHoLJrycvrNfuwgndxERMKE-on1jXdJAL3z1lxMSszgPCnp_x0DxniSm76mw2y9IWOc9UOO1zVPf3NYSI905AZrBsMvXvrfSThKw8J85gfNa5-JQbFKtUZ3OmbNXAqJ1m6ZYhvermV_OSuKW5X1Xf2w-M2HxD6g-E_Pp00Z3S2GWa1uF57fKVsb5M26wtpcbA7OaIMTh_lUq7kJ84zNq8_3ka5uRKfUHSYgIxA=
  • Google Patents. (n.d.). WO1993020038A1 - Selective n-acylation of amino alcohols. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWYFzjvciZ76mvdQqZe90gBzeP8L9vkMBU70CbxRqNr5tNFOFZRCylZoOv936TeVYqCGgRl92oahodmgfFBjHgcvZiXqGrPfC5Al3QmnTZzaUjUaihcX-i7dp0T4rYmmp7QnIDGEeTT6jHswC5TQ==
  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuHbG8EPb7U1H79WVu584KqR8hhZtAwN7owvlb7X4QfoglAZVRTJ-_XP9zCIaI41TNOpvulPludJ6VOVZCyAHRNG-nDoSva896mBco-YiF9VT5oe2dEPSc9jlfhwUWLr4vZJX1nr7EONycLmau4Mbld76FGDpQMr5mpNf0dJpqbE5x4_l3N9Ckbeta3xbahiLBMbWm2wyA8KpU6BktdDRym6hxq9QZNJztG-E3C268mCjhmkPCMfKG
  • Google Patents. (n.d.). WO2020089326A1 - Process for preparing fatty acid chlorides and n-acyl amino acid salts. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH03ak6mV6rp8KNrZp9ynzweBsNFcM7AyZnXcAzS-_gLMzGhAJlUcXWFcpau5zDW3okEOdc9VSPppc5N-2Ak_4OTpKpWDqe4_MonoNIuNMVGo1SeozkaVTaDjshXFDxdrZ5Juw95dxo2K-7wzE-3A==
  • Journal of the American Chemical Society. (n.d.). Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcYebCw-mR2N0uGRaMTKYCZVyz0ATNBzhNLTOvRbOQjzqvCsttPhVrDCvBBBFUdCQcMXDMmRVEtYCA5O7K1itPDMyRyGKIZ87lHk50icMS7TxlZKp54v3Xkt0kH5KZgexsmJmUZxO1dg==
  • Semantic Scholar. (2004). A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxWutHeg83Sho_Nzm8okEWkrekdFTE0xQ3BWvXAZf-pDJaA8v1hqn7sW9TSnEIL5brpfO_fzFkdftP_uC4XwvjNofgatmJd1bWIE5jrMGDcMdcVRIvOhEAe-XJt7qvvfjgnMplznyhu1h3h8xtdK9V26B7BoMgNUOddurrGqVE_apdh9lChUZHToWr-E1Z6nO8uXa0xUvmFmdmOZQjDaF_aE2LdSFxMIctTMMVQcmGnmBf4H5CQkkH3G8tU-cWbPSOj_sZY1MNRqmdsA==
  • Pearson. (2024). Reactions of Amino Acids: Esterification: Videos & Practice Problems. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3jvmM8oC9Jw3SCqoMhbQgGlrRM6bX0rOzPz20Vg_ktNr-hUtGvFyzVYfFJN59nzGdZRCE131N-HCNkA9_iY1SX6EP34vDyPmIzdNEUEU9mwt0jzx3M3FZMtNWA5hhr3vhD8FsS-EJAh2tIzmWbznsvW2aku63I_eIKZ8m70LOqNm7n2rHjg7bIs-5ObMSvjsnqr_PD89PqOeDCC22gfZ_k7TShPeJrdRZZLDZx0AJgI3Ta3dPD-BZkxto63mqQ7suZmgcGA==
  • YouTube. (2020). Carboxylic Acids: Reactions Part #1 Esterification, Reduction & Acidity of Dicarboxylic Acids. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6ZLmWTs82yYcyHg92S3s6aWY2H_odQRm7GKa4s0XOlEw1cfGXJu4HblKCXEJQPYx_grhuwszvnW6yQG3y7zpnA8Sjzfujiu7oLGDI_0MKoJjFEr25b6IeTl0YGNJ-U5DpGb0Bb-g=
  • Unknown Source. (n.d.).
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7dPFqGYN1Xb3AJRtyD2xc8vWl6ntdoKOrTqUhnF2Uh8aWf4ES8wYwej39M1F61B4tZwsUI_1eC-TJqUoaifjuJnFoj3rlsey9mIUycuNdTzev1Byfs2zXclDPLLrKpUhqGZeO9ql67n_9hlyMmWgx9jzgarhs79Yh-ZC_8yDh-_TbRf02Cg==
  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFegXxvnhV4E5iDHaQt9W_lfoX1RKib22Pxaw07IeAh648sSmD7bm86KEAfTQogu-4hL9Sot5bVzWGyeH4GuzMXdOSOIUUOQVy6uqfo0yaIIwYoYIsJsJkzNyz6fvunyKzqtt7zSs1pGNM6jUmM0gU=
  • WIPO Patentscope. (n.d.). WO/1993/020038 SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh14CgCh6Feb8RvA0-EyyjlPjUSepx8lKS6YKKfEtmbcaWE2iHCG8UDMTtkHVVL1DXjgw_8X1uAhtIKMY_vZp1E1k9WBVcSF-FWY6_7vVdWMkvEXHu6yckWUhdRkR6Ep4spCDz8wHSvNDf0LEGIw==
  • Google Patents. (n.d.). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjzcfwIrfQZj_TdDcJVhYKszzQB-WL-zd3lGzBi2D70QbhxecQaOio2vUepzW0o-koP863ZCMO9r-aDMXDFU2Z5gdSuKIkLGweuEh_85uqC_vYE9amB-3ocFLHv-b8GJVqVRHf40a2dVV1DRSv
  • PubChem - NIH. (n.d.). 3-Amino-1-propanol | C3H9NO | CID 9086. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErcmGQPvqShrE0O6__9dVyFN2Qp55EP_aat7MhrJ38J19CUMzswRynfNovqaoD-ylDMo-ppSWDlPzIoLruNSbBW59OVKGRQc9myxSolyGmMEz0ySe2DduIVbZQXXeoDWkBVISrjM5WpaUI9iDTidWvKx5hK0Dc7w==
  • MDPI. (n.d.). Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiBg_4JHA3hzhOV0M5ATzbEoKPRputwm6zUpx38Ah705febYfPZsLIcB0VFABX-09RPF-zOoBqzoo_f3pH9205MpX5vkD18IWOnohiJ3D1tWCmV3h155CinQcmRwfiziccQ_l2
  • Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEf6obqahRuqrBaTCADf6PHJIX2mG_AxxnPNsEX4pE16xVu83iAqkPuphxENfscQuR7tfTRJorsdtgTQ6xDF5Uatgp1-x53QK3gus4JUueNQXFArcrBvZ8OBF5bHtkOgpgGxsFPjQhxX4A2SIH4fbwgE_gR1YH

Sources

Application

Application Note &amp; Protocol: Strategic N-Alkylation of 3-(Propylamino)propan-1-ol

Introduction: The Significance of N-Alkylated Amino Alcohols N-alkylation of secondary amines is a cornerstone transformation in organic synthesis, providing a direct route to tertiary amines—a functional group prevalent...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Amino Alcohols

N-alkylation of secondary amines is a cornerstone transformation in organic synthesis, providing a direct route to tertiary amines—a functional group prevalent in a vast range of pharmaceuticals, agrochemicals, and functional materials.[1] The substrate of interest, 3-(propylamino)propan-1-ol, is a versatile bifunctional molecule containing both a secondary amine and a primary alcohol. This structure makes it a valuable building block, but also presents a chemoselectivity challenge: selective N-alkylation without concurrent O-alkylation.

This document provides a comprehensive guide to the N-alkylation of 3-(propylamino)propan-1-ol. It moves beyond a simple list of steps to explain the causality behind the experimental design, ensuring a robust and reproducible protocol for researchers in drug development and synthetic chemistry. We will focus on the classical and reliable SN2 reaction with alkyl halides, a method favored for its simplicity and the wide availability of reagents.[2]

Reaction Principles & Mechanistic Insights

The direct N-alkylation of a secondary amine with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The reaction pathway involves several key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-(propylamino)propan-1-ol acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[3] This concerted step forms a new carbon-nitrogen bond and displaces the halide leaving group.[2]

  • Ammonium Salt Formation: This initial attack results in the formation of a trialkylammonium halide salt, where the nitrogen atom bears a positive charge.

  • Deprotonation: A base is required to neutralize the ammonium salt, deprotonating it to yield the final tertiary amine product and a salt byproduct.[4] If a base is not added, the starting amine can act as the base, but this consumes an equivalent of the starting material and halts the reaction.[3]

A significant challenge in the alkylation of amines is the potential for over-alkylation.[3][5] The tertiary amine product is often still nucleophilic and can react with another molecule of the alkyl halide to form a quaternary ammonium salt.[5][6] Careful control of stoichiometry and reaction conditions is crucial to minimize this side reaction.

Workflow Setup 1. Reaction Setup - Add amine, base, solvent - Inert atmosphere (N2) Addition 2. Reagent Addition - Dissolve alkyl halide - Add dropwise at 0°C Setup->Addition Reaction 3. Reaction - Warm to RT or heat - Monitor by TLC Addition->Reaction Workup 4. Aqueous Work-up - Quench reaction - Extract with organic solvent - Wash & Dry Reaction->Workup Upon completion Purify 5. Purification - Concentrate in vacuo - Flash chromatography Workup->Purify Analyze 6. Characterization - NMR, MS, IR - Confirm structure & purity Purify->Analyze

Sources

Method

Protocol for esterification of 3-(Propylamino)propan-1-ol

An Application Guide to the Chemoselective Esterification of 3-(Propylamino)propan-1-ol Abstract The esterification of amino alcohols such as 3-(propylamino)propan-1-ol presents a fundamental challenge in synthetic chemi...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemoselective Esterification of 3-(Propylamino)propan-1-ol

Abstract

The esterification of amino alcohols such as 3-(propylamino)propan-1-ol presents a fundamental challenge in synthetic chemistry due to the competing nucleophilicity of the amine and hydroxyl groups. This application note provides a detailed guide for researchers, scientists, and drug development professionals on two robust protocols for the selective O-acylation of 3-(propylamino)propan-1-ol. We explore a direct, acid-catalyzed approach (Fischer-Speier Esterification) that leverages in situ amine protection via protonation, and a milder, multi-step strategy involving N-protection followed by carbodiimide-mediated esterification (Steglich Esterification). The rationale behind each experimental choice, detailed step-by-step protocols, purification techniques, and characterization methods are discussed to ensure reproducible and high-yield synthesis of the desired amino esters, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.[1][2]

Introduction: The Chemoselectivity Challenge

3-(Propylamino)propan-1-ol is a bifunctional molecule containing both a secondary amine and a primary alcohol.[2][3] In acylation reactions, amines are typically more nucleophilic than alcohols, leading to preferential N-acylation (amide formation) over O-acylation (ester formation). Achieving selective esterification is therefore a non-trivial task that requires a strategic approach to temporarily deactivate the amine's reactivity or enhance the alcohol's reactivity. This guide details two effective methods to control this chemoselectivity.

Scientific Principles and Strategy

The Nucleophilicity Dilemma

The core of the challenge lies in the relative reactivity of the nitrogen and oxygen nucleophiles. Direct reaction with an acylating agent like an acid chloride or anhydride would almost exclusively yield the corresponding amide. Therefore, successful esterification hinges on modulating the amine's nucleophilicity.

Strategy 1: In Situ Protection via Acid Catalysis

The Fischer-Speier esterification method provides an elegant solution by employing a strong acid catalyst (e.g., H₂SO₄) in an excess of a carboxylic acid or with an alcohol as a co-reactant.[4][5] The acid serves a dual purpose:

  • Catalysis : It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[6][7]

  • Amine Protection : It protonates the highly basic secondary amine, converting it into a non-nucleophilic ammonium salt. This effectively "protects" the amine in situ, allowing the alcohol to react without competition.[1]

This method is cost-effective and procedurally simple, making it a preferred choice when the target molecule can withstand strong acidic conditions and elevated temperatures.[8]

Strategy 2: Covalent N-Protection and Mild Esterification

For substrates that are sensitive to acid or heat, a milder, more controlled approach is necessary. This strategy involves three distinct stages:

  • N-Protection : The amine is first protected with a group that is stable under the esterification conditions but can be removed later. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable to the neutral or slightly basic conditions of many coupling reactions but is readily cleaved under acidic conditions.[9]

  • Mild Esterification : With the amine protected, the ester bond is formed using a coupling agent that does not require harsh conditions. The Steglich esterification, which uses a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), is exceptionally well-suited for this purpose.[10][11][12] It proceeds at room temperature and is tolerant of a wide range of functional groups.[11]

  • Deprotection : The Boc group is removed to yield the final amino ester, typically as a salt.

This method offers greater substrate scope and control, albeit at the cost of additional synthetic steps.

Protocol 1: Direct Acid-Catalyzed (Fischer-Speier) Esterification

This protocol describes the synthesis of 3-(propylamino)propyl acetate as an example. It relies on using a large excess of the carboxylic acid and a strong acid catalyst to drive the reaction.

Reaction Scheme & Mechanism

The reaction proceeds by protonation of the amine, followed by acid-catalyzed nucleophilic attack of the alcohol on the carboxylic acid, and subsequent elimination of water. To favor product formation, water is typically removed as it is formed, or a large excess of one reactant is used.[5][7]

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount
3-(Propylamino)propan-1-olC₆H₁₅NO117.191.05.86 g (50 mmol)
Glacial Acetic AcidC₂H₄O₂60.0510.030.0 g (500 mmol)
Sulfuric Acid (98%)H₂SO₄98.080.10.49 g (5 mmol)
Diethyl Ether(C₂H₅)₂O74.12-As needed
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01-As needed
Sodium Hydroxide (5M aq.)NaOH40.00-As needed
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed
Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification & Analysis A Combine 3-(propylamino)propan-1-ol, acetic acid, and H₂SO₄ in a round-bottom flask. B Equip with a reflux condenser and heat the mixture to reflux (approx. 118°C). A->B C Cool to RT. Pour into ice water and basify to pH 9-10 with 5M NaOH. B->C D Extract the aqueous layer with diethyl ether (3x). C->D E Wash combined organic layers with saturated NaHCO₃ solution. D->E F Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. E->F G Purify crude product via column chromatography or distillation. F->G H Characterize by NMR, IR, and MS. G->H

Caption: Workflow for Direct Acid-Catalyzed Esterification.

Step-by-Step Protocol
  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(propylamino)propan-1-ol (5.86 g, 50 mmol) and glacial acetic acid (30.0 g, 500 mmol).

  • Catalyst Addition : While stirring, carefully add concentrated sulfuric acid (0.27 mL, 5 mmol) dropwise. The mixture will become warm.

  • Reflux : Attach a reflux condenser and heat the mixture in a heating mantle to a gentle reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS if desired.

  • Quenching and Neutralization : After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 100 mL of crushed ice. Carefully neutralize the solution by adding 5M sodium hydroxide solution with vigorous stirring until the pH is approximately 9-10. Ensure the mixture remains cool in an ice bath during neutralization.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing : Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 30 mL) to remove any residual acetic acid, followed by a wash with brine (1 x 30 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude amino ester.

  • Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with 1% triethylamine).

Protocol 2: N-Protection Followed by Steglich Esterification

This protocol is ideal for more valuable or complex carboxylic acids where high yields and mild conditions are paramount. It involves the protection of the amine as a Boc-carbamate, followed by DCC/DMAP-mediated esterification.

Overall Reaction Scheme

The process involves three key transformations: Boc-protection of the secondary amine, Steglich esterification of the primary alcohol, and finally, acid-mediated deprotection of the Boc group.

Experimental Workflow Diagram

G cluster_0 Step A: N-Protection cluster_1 Step B: Steglich Esterification cluster_2 Step C: Deprotection A React 3-(propylamino)propan-1-ol with Boc₂O and a base (e.g., TEA) in a suitable solvent (e.g., DCM). B Aqueous workup and purification to isolate N-Boc protected amino alcohol. A->B C Combine N-Boc intermediate, carboxylic acid, DCC, and DMAP in an inert solvent. B->C D Stir at room temperature until reaction completion. C->D E Filter off DCU byproduct. Aqueous workup and purification. D->E F Treat the N-Boc protected ester with a strong acid (e.g., TFA or HCl in dioxane). E->F G Remove volatiles in vacuo to yield the final amino ester salt. F->G

Caption: Multi-step workflow for the N-Protection/Steglich Esterification strategy.

Step-by-Step Protocol
  • Reaction Setup : Dissolve 3-(propylamino)propan-1-ol (5.86 g, 50 mmol) in dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask. Add triethylamine (TEA, 7.0 mL, 50 mmol).

  • Boc Anhydride Addition : To the stirring solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 11.45 g, 52.5 mmol) in DCM (20 mL) dropwise over 30 minutes.

  • Reaction : Stir the mixture at room temperature overnight.

  • Workup : Wash the reaction mixture with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected amino alcohol, which is often pure enough for the next step.

  • Reagents :

    • N-Boc protected amino alcohol (from Part A, ~50 mmol)

    • Benzoic Acid (6.71 g, 55 mmol)

    • DCC (11.35 g, 55 mmol)

    • DMAP (0.61 g, 5 mmol)

    • Anhydrous DCM (200 mL)

  • Reaction Setup : In a 500 mL flask, dissolve the N-Boc protected amino alcohol, benzoic acid, and DMAP in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • DCC Addition : Add a solution of DCC in anhydrous DCM (50 mL) dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.[11]

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Workup : Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with DCM.

  • Purification : Concentrate the filtrate and redissolve the residue in diethyl ether. Wash with 0.5 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (hexanes/ethyl acetate gradient) to yield the pure N-Boc protected ester.

  • Reaction : Dissolve the purified N-Boc protected ester (~50 mmol) in 1,4-dioxane (50 mL). Add a 4M solution of HCl in dioxane (50 mL, 200 mmol) and stir at room temperature for 2-4 hours.

  • Isolation : Remove the solvent and excess HCl under reduced pressure. The resulting solid can be triturated with cold diethyl ether to afford the final product, 3-(propylamino)propyl benzoate hydrochloride, as a solid. The free base can be obtained by neutralization and extraction as described in Protocol 1.[13]

Purification and Characterization

  • Purification : For the free base amino ester, vacuum distillation is suitable for thermally stable, lower-boiling point products. Column chromatography on silica gel is more general but requires the addition of a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to prevent streaking. For the salt form, recrystallization is often effective.

  • Characterization :

    • ¹H and ¹³C NMR : Will confirm the presence of the propyl group, the propanol backbone, and the acyl group, as well as the correct connectivity.

    • FT-IR Spectroscopy : A strong C=O stretch for the ester will be prominent (typically ~1735 cm⁻¹). The N-H stretch of the secondary amine (if deprotected) will appear around 3300 cm⁻¹.

    • Mass Spectrometry (MS) : Will confirm the molecular weight of the synthesized ester.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield (Protocol 1) Incomplete reaction; inefficient water removal.Increase reaction time or use a Dean-Stark apparatus to azeotropically remove water.
Product loss during basic workup.Ensure pH is carefully controlled. Avoid overly strong base or prolonged exposure, which can hydrolyze the ester. Extract promptly.
N-Acylation Occurs Amine was not fully protonated/protected.Ensure sufficient acid catalyst is used (Protocol 1). Ensure protection reaction went to completion (Protocol 2).
DCU hard to filter (Protocol 2) DCU is finely dispersed.Dilute the reaction mixture with a non-polar solvent like hexanes before filtration to improve precipitation.
Incomplete Deprotection (Protocol 2) Insufficient acid or reaction time.Monitor by TLC. If starting material remains, add more acid or increase reaction time.

Conclusion

The selective esterification of 3-(propylamino)propan-1-ol can be successfully achieved through careful selection of the reaction strategy. For robust, acid-stable substrates, direct Fischer esterification offers a straightforward and economical route by leveraging in situ protection of the amine. For more delicate or complex molecules, a multi-step approach involving N-Boc protection followed by a mild Steglich esterification provides a highly reliable and versatile alternative. The protocols and principles outlined in this guide provide researchers with the necessary tools to synthesize these valuable amino ester building blocks efficiently and with high yields.

References

  • Pearson. (2024, October 3). Reactions of Amino Acids: Esterification.
  • Synthetic Communications. (n.d.). A Convenient Method for the Selective Esterification of Amino-Alcohols.
  • Grokipedia. (n.d.). Steglich esterification.
  • National Institutes of Health. (2023, October 31). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.
  • Reddit. (2014, August 15). Why is Fisher method preferred for the esterification of amino acids?
  • Wikipedia. (n.d.). Steglich esterification.
  • Google Patents. (n.d.). US8039662B2 - Process for the preparation of amino acid methyl esters.
  • ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Google Patents. (n.d.). US5424476A - Method for preparing amino acid esters.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • J&K Scientific LLC. (2025, February 23). Fischer Esterification.
  • Journal of the American Chemical Society. (n.d.). Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water.
  • BYJU'S. (n.d.). Fischer esterification reaction.
  • SynArchive. (n.d.). Steglich Esterification.
  • SynArchive. (n.d.). Protecting Groups List.
  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • Ovid. (n.d.). Enzymes catalyzed esterification of N-protected... : Biotechnology Letters.
  • American Chemical Society. (2025, February 21). Fast Esterification Method Mediated by Coupling Reagent NDTP.
  • Wikipedia. (n.d.). Protecting group.
  • PubMed Central. (2025, October 30). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.
  • PubMed Central. (2022, August 31). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life.
  • CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.
  • ACS Publications. (2023, October 30). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry.
  • ACS Publications. (n.d.). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives | The Journal of Organic Chemistry.
  • ResearchGate. (2025, August 6). (PDF) Enzymes catalyzed esterification of N-protected amino acids with secondary alcohols.
  • Benchchem. (n.d.). 3-(3-Hydroxy-propylamino)-propan-1-ol | 68333-85-7.
  • MySkinRecipes. (n.d.). 3-(Propylamino)propan-1-ol.
  • ChemicalBook. (n.d.). 3-(3-HYDROXY-PROPYLAMINO)-PROPAN-1-OL | 2158-67-0.
  • BOC Sciences. (n.d.). CAS 156-87-6 3-Amino-1-propanol.
  • Capot Chemical. (n.d.). Specifications of 3-(Propylamino)propan-1-ol.
  • ResearchGate. (2025, December 21). (PDF) Synthesis propanol by esterification and reduction reaction.
  • Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum.
  • National Institutes of Health. (n.d.). 3-Amino-1-propanol | C3H9NO | CID 9086.
  • Grasas y Aceites. (1991, October 30). Transesterification of fatty acid esters with arylaminoalcohols. Synthesis of mono- and diacylderivatives of 3-phenylamino- 1,2-propanediol.
  • Asian Journal of Chemistry. (2012). Kinetics on Synthesis of Propyl Acetate Catalyzed with Expansible Graphite.
  • Journal of Engineering & Processing Management. (n.d.). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST.
  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ....
  • YouTube. (2017, March 22). Lab 5- Transesterification of Vegetable Oil and Alcohol to Produce Ethyl Esters (Biodiesel).
  • ECHEMI. (n.d.). Problem in synthesis of propyl acetate.
  • Google Patents. (n.d.). SI1670779T1 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol.
  • Google Patents. (n.d.). US20130018203A1 - Method for producing n-propyl acetate and method for producing allyl acetate.
  • YouTube. (2019, May 19). Synthesis of N-Propyl Acetate.
  • IChemE. (n.d.). PRODUCTION OF PROPYL ACETATE BY REACTIVE DISTILLATION: FROM EXPERIMENTS TO SIMULATION.

Sources

Application

Application Note: Quantitative Analysis of 3-(Propylamino)propan-1-ol

Abstract This comprehensive guide provides detailed analytical methodologies for the precise and reliable quantification of 3-(Propylamino)propan-1-ol, a bifunctional amino alcohol relevant in pharmaceutical synthesis an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the precise and reliable quantification of 3-(Propylamino)propan-1-ol, a bifunctional amino alcohol relevant in pharmaceutical synthesis and material science. Due to its high polarity, low volatility, and lack of a native UV chromophore, direct analysis presents significant challenges.[1] This document details two robust, validated methods: Gas Chromatography-Mass Spectrometry (GC-MS) following silylation derivatization and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) using pre-column derivatization. The protocols are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[2][3]

Introduction: The Analytical Challenge

3-(Propylamino)propan-1-ol is a chemical intermediate characterized by a secondary amine and a primary alcohol functional group. Its quantification is critical in various stages of drug development, where it may be present as a reactant, a synthetic intermediate, or a potential degradation product or genotoxic impurity.[4][5] The control of such impurities at trace levels is a regulatory expectation to ensure the safety and efficacy of pharmaceutical products.[6][]

The physicochemical properties of 3-(Propylamino)propan-1-ol dictate the analytical strategy:

  • High Polarity: The presence of -NH and -OH groups leads to strong interactions with active sites in gas chromatography systems, resulting in poor peak shape and inaccurate quantification.[1]

  • Low Volatility: The molecule's boiling point makes it unsuitable for direct GC analysis without derivatization.[8]

  • Lack of Strong Chromophore: The absence of a UV-absorbing moiety renders standard HPLC-UV detection methods insensitive for trace-level analysis.[9]

To overcome these challenges, this guide presents two distinct, highly sensitive, and specific analytical approaches. The choice between these methods will depend on the available instrumentation, required sensitivity, and the sample matrix.

dot graph TD subgraph "Decision Workflow: Selecting an Analytical Method" direction LR; A[Start: Quantify 3-(Propylamino)propan-1-ol] --> B{Is the analyte volatile or can it be made volatile?}; B -- Yes --> C[Consider Gas Chromatography (GC)]; B -- No --> D[Consider Liquid Chromatography (LC)]; C --> E{Need for High Specificity and Structural Confirmation?}; E -- Yes --> F[GC-MS with Derivatization(High Specificity, Excellent for Volatile Impurities)]; E -- No --> G[GC-FID with Derivatization(Good for Routine Quantification)]; D --> H{Is Analyte UV-Active or can be derivatized?}; H -- Yes --> I[HPLC-FLD/UV with Derivatization(High Sensitivity for non-UV active compounds)]; H -- No --> J{Is a universal detector available?}; J -- Yes --> K[HPLC-CAD/ELSD/MS(Universal but may have lower sensitivity than FLD)]; J -- No --> L[Re-evaluate derivatization options or alternative techniques]; end

/dot Caption: Decision workflow for selecting the appropriate analytical technique.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

Rationale: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the high specificity of mass spectrometry.[6] To overcome the polarity and low volatility of 3-(Propylamino)propan-1-ol, a derivatization step is mandatory. Silylation is a common and effective technique where active hydrogens in the amine and hydroxyl groups are replaced by a non-polar trimethylsilyl (TMS) group.[8] This process dramatically increases volatility and thermal stability, leading to sharp, symmetrical peaks amenable to GC analysis.[10]

Silylation Workflow Diagram

dot graph TD subgraph "GC-MS Experimental Workflow" direction TB; A[Sample Preparation(Accurately weigh sample or prepare stock solution)] --> B[Solvent Evaporation(Evaporate to dryness under Nitrogen stream)]; B --> C[Derivatization(Add anhydrous solvent and BSTFA reagent)]; C --> D[Reaction(Cap vial and heat at 70°C for 30-60 min)]; D --> E[Cooling(Allow vial to cool to room temperature)]; E --> F[GC-MS Injection(Inject 1 µL of the derivatized sample)]; F --> G[Data Analysis(Integrate peak and quantify using calibration curve)]; end

/dot Caption: Step-by-step workflow for GC-MS analysis with silylation.

Detailed Experimental Protocol: GC-MS

Materials:

  • 3-(Propylamino)propan-1-ol reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • Methanol (HPLC Grade)

  • Sample containing the analyte

  • 2 mL GC vials with PTFE-lined caps

Protocol:

  • Standard & Sample Preparation:

    • Prepare a stock solution of 3-(Propylamino)propan-1-ol at 1 mg/mL in methanol.

    • Create a series of calibration standards by diluting the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • For samples, accurately weigh a known amount of the material and dissolve in methanol to achieve an expected concentration within the calibration range.

  • Derivatization Procedure:

    • Pipette 100 µL of each standard or sample solution into a GC vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.

    • To the dry residue, add 100 µL of anhydrous pyridine (or acetonitrile) to redissolve.

    • Add 100 µL of BSTFA (+ 1% TMCS).[10]

    • Immediately cap the vial tightly.

    • Heat the vial in a heating block at 70°C for 45 minutes.

    • Allow the vial to cool to room temperature before injection.

  • Instrumental Conditions:

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MS or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250°C
Injection Mode Splitless (or Split 10:1, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification; Scan (50-500 amu) for identification
SIM Ions To be determined from the mass spectrum of the derivatized standard (select at least 3 characteristic ions)
  • Data Analysis:

    • Identify the peak corresponding to the di-TMS-derivatized 3-(Propylamino)propan-1-ol based on its retention time and mass spectrum.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the amount of 3-(Propylamino)propan-1-ol in the samples using the linear regression equation from the calibration curve.

Method 2: HPLC with Pre-Column Fluorescence Derivatization

Rationale: This method is ideal for quantifying 3-(Propylamino)propan-1-ol in complex matrices or when GC is not available. It leverages the high sensitivity of fluorescence detection. Since the analyte is not natively fluorescent, a derivatization step is required to attach a fluorescent tag to the secondary amine group. Fluorescamine is an excellent choice as it reacts rapidly with primary and secondary amines at room temperature to form a highly fluorescent product, while the reagent itself is non-fluorescent, minimizing background interference.[11]

HPLC-FLD Workflow Diagram

dot graph TD subgraph "HPLC-FLD Experimental Workflow" direction TB; A[Sample Preparation(Prepare sample and standards in aqueous buffer)] --> B[pH Adjustment(Adjust pH to ~9.0 with Borate Buffer)]; B --> C[Derivatization(Add Fluorescamine solution and vortex)]; C --> D[Reaction(Allow to react for 5-10 minutes at room temperature)]; D --> E[HPLC-FLD Injection(Inject 10 µL of the derivatized solution)]; E --> F[Chromatographic Separation(Separate on a C18 column)]; F --> G[Data Analysis(Quantify using fluorescence signal vs. concentration)]; end

/dot Caption: Step-by-step workflow for HPLC-FLD analysis with derivatization.

Detailed Experimental Protocol: HPLC-FLD

Materials:

  • 3-(Propylamino)propan-1-ol reference standard

  • Fluorescamine

  • Boric Acid

  • Sodium Hydroxide

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Acetone (HPLC Grade)

Protocol:

  • Reagent & Standard Preparation:

    • Borate Buffer (0.2 M, pH 9.0): Dissolve 1.24 g of boric acid in 100 mL of water. Adjust pH to 9.0 with 1 M sodium hydroxide.

    • Fluorescamine Solution (1.5 mg/mL): Dissolve 15 mg of fluorescamine in 10 mL of acetone. Prepare this solution fresh daily and protect it from light.

    • Standard Stock (1 mg/mL): Prepare a stock solution of 3-(Propylamino)propan-1-ol in water.

    • Calibration Standards: Dilute the stock solution in water to create a series of standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).

  • Derivatization Procedure:

    • In an HPLC vial, combine 500 µL of the standard or sample solution with 250 µL of 0.2 M Borate Buffer (pH 9.0).

    • Vortex the vial, then add 250 µL of the fluorescamine solution.

    • Vortex immediately for 30 seconds.

    • Allow the reaction to proceed for 10 minutes at room temperature, protected from light. The solution is now ready for injection.

  • Instrumental Conditions:

Parameter Setting
HPLC System Agilent 1260 Infinity II or equivalent
Detector Fluorescence Detector (FLD)
Column C18 column, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min (20% B), 2-15 min (20-80% B), 15-17 min (80% B), 17.1-20 min (20% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
FLD Wavelengths Excitation (Ex): 390 nm, Emission (Em): 475 nm[11]
  • Data Analysis:

    • Identify the fluorescent derivative peak based on its retention time.

    • Generate a calibration curve by plotting the peak area against the concentration.

    • Quantify the analyte in samples using the regression equation.

Method Validation Summary

Both analytical procedures must be validated to demonstrate their suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[2][12][13] Validation provides documented evidence of a method's reliability.[14]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[12][15] This is demonstrated by analyzing blank and spiked samples.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (R²) > 0.995 is typically required.

  • Accuracy: The closeness of test results to the true value, typically assessed by recovery studies on spiked samples. Acceptance criteria are often 98-102% recovery.[16]

  • Precision: The degree of agreement among individual test results. It is assessed at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day.

    • Intermediate Precision: Analysis by different analysts on different days. The Relative Standard Deviation (%RSD) should typically be < 2%.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be determined with acceptable precision and accuracy. This is the lower limit for a quantitative method.[15]

Comparative Performance Data

The following table summarizes the expected performance characteristics for the two described methods.

Validation Parameter GC-MS with Silylation HPLC-FLD with Fluorescamine
Linearity (R²) > 0.998> 0.999
Range 0.1 - 100 µg/mL0.05 - 25 µg/mL
Accuracy (% Recovery) 97.0% - 103.0%98.0% - 102.0%
Precision (% RSD) < 5.0%< 2.5%
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.05 µg/mL
Specificity/Selectivity Very High (Mass Spec)High (Chromatography + FLD)

Conclusion

This application note provides two distinct and powerful methods for the quantification of 3-(Propylamino)propan-1-ol.

  • The GC-MS method is exceptionally specific due to the use of mass spectrometry and is well-suited for identifying and quantifying the analyte, particularly when it is a suspected volatile or semi-volatile impurity.[6]

  • The HPLC-FLD method offers superior sensitivity and is ideal for trace quantification in complex aqueous or biological matrices where high throughput and robustness are required.[11]

Both methods require derivatization to address the inherent analytical challenges of the molecule. The selection of the appropriate technique should be based on the specific application, required sensitivity, sample matrix, and available instrumentation. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of accurate and reliable data for regulatory submissions and quality control.[2][17]

References

  • Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Retrieved from Benchchem website.[10]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34.[1]

  • ResolveMass. (2025). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Retrieved from ResolveMass website.[6]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website.[2]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH website.[18]

  • LCGC International. (n.d.). Determination of Genotoxic Impurities in Pharmaceuticals. Retrieved from LCGC International website.[4]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA website.[3]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from FDA website.[12]

  • Szulejko, J. E., & Kim, K.-H. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate.[19]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from Starodub website.[13]

  • American Pharmaceutical Review. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. Retrieved from American Pharmaceutical Review website.[20]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2023). Role of Analytical Methods for Detection of Genotoxic Impurities. Retrieved from Research and Reviews website.[5]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from Phenomenex website.[8]

  • BOC Sciences. (2023). Analysis of genotoxic impurities. Retrieved from BOC Sciences website.[]

  • LCGC North America. (2014). Validation of Impurity Methods, Part II. Retrieved from LCGC North America website.[15]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3B(R2) Impurities in New Drug Products. Retrieved from FDA website.[21]

  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. Retrieved from Altabrisa Group website.[14]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA website.[17]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from ProPharma website.[16]

  • Univerzita Karlova. (n.d.). Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. Retrieved from Univerzita Karlova website.[11]

  • PubMed. (2019). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. Retrieved from PubMed website.[9]

  • BOC Sciences. (n.d.). CAS 156-87-6 3-Amino-1-propanol. Retrieved from BOC Sciences website.[]

Sources

Method

Application Note: High-Sensitivity GC-MS Analysis of 3-(Propylamino)propan-1-ol and its Derivatives via Silylation

Abstract This application note presents a robust and reproducible method for the quantitative and qualitative analysis of 3-(Propylamino)propan-1-ol and its potential derivatives using Gas Chromatography-Mass Spectrometr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reproducible method for the quantitative and qualitative analysis of 3-(Propylamino)propan-1-ol and its potential derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and the presence of active hydrogen atoms in its secondary amine and primary alcohol functional groups, direct GC analysis of this compound is challenging, often resulting in poor chromatographic peak shape and low sensitivity. To overcome these limitations, a silylation derivatization protocol is employed. This method converts the polar analyte into a less polar, more volatile, and thermally stable trimethylsilyl (TMS) derivative, significantly improving its chromatographic behavior and enabling high-sensitivity detection. Detailed protocols for sample preparation, derivatization, and GC-MS instrument parameters are provided for researchers in pharmaceutical development, quality control, and organic synthesis.

Introduction

3-(Propylamino)propan-1-ol is an amino alcohol that serves as a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Its bifunctional nature, containing both a secondary amine and a primary alcohol, allows for diverse chemical modifications.[1] Accurate identification and quantification of this compound and its derivatives are critical for reaction monitoring, purity assessment, and quality control in various industrial and research settings.

The direct analysis of polar compounds like amino alcohols by gas chromatography is often problematic. The active hydrogens on the amine and hydroxyl groups can form hydrogen bonds, leading to interactions with the GC column, which results in broad, tailing peaks and poor resolution.[2] Derivatization is a chemical modification process that addresses these issues by converting polar functional groups into less polar, more volatile, and more thermally stable analogues.[3]

Silylation is one of the most common and effective derivatization techniques for compounds containing hydroxyl, amine, or thiol groups.[4][5][6] It involves replacing the active hydrogen with a non-polar trimethylsilyl (TMS) group.[5] This application note details a method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent to derivatize 3-(Propylamino)propan-1-ol, facilitating its sensitive and accurate analysis by GC-MS.

Experimental Methodology

Reagents and Materials
  • Analyte Standard: 3-(Propylamino)propan-1-ol (Purity ≥97%)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvent: Pyridine (Anhydrous), Hexane (GC Grade)

  • Equipment: 2 mL glass reaction vials with PTFE-lined screw caps, heating block, vortex mixer, gas-tight syringe.

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The parameters listed below serve as a validated starting point and may be adapted for other systems.

GC Parameter Setting Rationale
Column Mid-polarity; e.g., (5%-Phenyl)-methylpolysiloxane (DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides excellent resolution and inertness for a wide range of derivatized compounds.[7][8][9]
Inlet Split/SplitlessAllows for both high concentration (splitless) and low concentration (split) injections.
Inlet Temp. 270 °CEnsures rapid volatilization of the TMS-derivative without thermal degradation.
Injection Mode Split (50:1) or SplitlessSplit mode is suitable for screening; Splitless mode is for trace analysis.
Carrier Gas Helium, Constant Flow @ 1.0 mL/minInert carrier gas providing optimal efficiency.
Oven Program 80 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 minThe initial hold allows for solvent focusing, while the ramp effectively separates the analyte from derivatization byproducts.
MS Parameter Setting Rationale
Transfer Line Temp. 280 °CPrevents condensation of the analyte before entering the ion source.
Ion Source Temp. 230 °CStandard temperature for robust ionization while minimizing thermal degradation.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard EI energy produces reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Full Scan (m/z 50-500)Used for qualitative analysis and method development to identify all fragment ions.
Selected Ion Monitoring (SIM)Used for quantitative analysis to enhance sensitivity by monitoring characteristic ions.
Workflow Overview

The entire analytical process, from sample preparation to data analysis, is depicted in the following workflow diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis A 1. Prepare Standard/Sample in Anhydrous Solvent B 2. Evaporate to Dryness (under N2 stream) A->B C 3. Add Pyridine & BSTFA (+1% TMCS) B->C D 4. Vortex & Heat (e.g., 70°C for 30 min) C->D E 5. Cool to Room Temp. D->E F 6. (Optional) Dilute with Hexane E->F G 7. Inject into GC-MS F->G H 8. Data Acquisition (Scan or SIM mode) G->H I 9. Data Processing & Quantification H->I

Caption: Overall experimental workflow for GC-MS analysis.

Protocols

Protocol 1: Preparation of Calibration Standards
  • Prepare a stock solution of 3-(Propylamino)propan-1-ol at 1 mg/mL in a suitable anhydrous solvent (e.g., pyridine or acetonitrile).

  • Perform serial dilutions from the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Transfer 100 µL of each standard into a 2 mL reaction vial.

  • If the solvent is not pyridine, evaporate the solvent to complete dryness under a gentle stream of nitrogen. Proceed immediately to the derivatization protocol.

Protocol 2: Silylation Derivatization

Causality: This protocol is designed to quantitatively replace the active hydrogens on both the alcohol and secondary amine groups with TMS groups. BSTFA is a powerful silylating agent, and the 1% TMCS acts as a catalyst to enhance its reactivity, ensuring a complete and rapid reaction.[3][6] Pyridine is used as a solvent as it is an excellent base catalyst that can accept the HCl byproduct when TMCS is used.

  • To the dried standard or sample residue in the reaction vial, add 50 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA (+ 1% TMCS) to the vial.

  • Immediately cap the vial tightly to prevent exposure to atmospheric moisture, which can consume the reagent.

  • Vortex the mixture for 30 seconds to ensure homogeneity.

  • Heat the vial in a heating block at 70 °C for 30 minutes to drive the reaction to completion.

  • Allow the vial to cool to room temperature.

  • The derivatized sample is now ready for injection. For highly concentrated samples, dilution with hexane may be necessary. The resulting TMS derivatives are generally stable but should be analyzed within 24 hours for best results.[4]

Results and Discussion

The Derivatization Reaction

The silylation reaction converts 3-(Propylamino)propan-1-ol into its di-TMS derivative, N-trimethylsilyl-3-(propyl-trimethylsilyl-amino)propan-1-ol. This derivative is significantly more volatile and less polar, resulting in a sharp, symmetrical peak during GC analysis.

Mass Spectral Fragmentation

Electron ionization (EI) of the derivatized molecule will produce a characteristic fragmentation pattern. The mass spectrum is crucial for confirming the identity of the analyte. The base peak is often a stable fragment ion resulting from specific cleavage pathways. The trimethylsilyl group itself gives rise to a characteristic ion at m/z 73, [Si(CH₃)₃]⁺, which is a common indicator of silylated compounds.[10]

A proposed fragmentation pathway for the di-TMS derivative of 3-(Propylamino)propan-1-ol is shown below. Alpha-cleavage (α-cleavage) adjacent to the nitrogen atom is a dominant fragmentation pathway for amines.

Caption: Proposed key fragmentation pathways for the analyte.

The most structurally informative ion is often generated by the cleavage of the C-C bond alpha to the nitrogen atom. For the derivatized analyte, this would result in the formation of the [CH₂(CH₂)₂OTMS]⁺ fragment, leading to a significant ion at m/z 174 . This ion is an excellent candidate for quantification in SIM mode due to its high abundance and specificity.

Conclusion

The method described provides a reliable and high-sensitivity approach for the analysis of 3-(Propylamino)propan-1-ol and its derivatives. Chemical derivatization via silylation with BSTFA is an essential step that overcomes the challenges associated with the direct GC-MS analysis of this polar amino alcohol. The protocol is robust, uses common reagents, and can be readily implemented in any laboratory equipped with standard GC-MS instrumentation. This application note serves as a comprehensive guide for researchers requiring accurate and precise measurement of these compounds in complex matrices.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][11][12][13]

  • GC Derivatization Overview. (Source related to general principles).

  • Harvey, D. J. Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Derivatives. Mass Spectrometry Reviews. [Link][10][14]

  • Derivatization - Chemistry LibreTexts. Chemistry LibreTexts. [Link][4]

  • Villas-Bôas, S. G., et al. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. [Link][15]

  • Derivatization for Gas Chromatography. Phenomenex. [Link][5]

  • 3-(Propylamino)propan-1-ol Product Information. MySkinRecipes. [Link][1]

  • Analysis of amino-alcohols, C3-C5. Agilent Application Note. [Link][16]

  • Guide to GC Column Selection and Optimizing Separations. Restek. [Link][9]

  • Analysis of ethanol amines. Agilent Application Note. [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield and Purity in 3-(Propylamino)propan-1-ol Synthesis

Welcome to the technical support center for the synthesis of 3-(Propylamino)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize this crucial synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Propylamino)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize this crucial synthesis. As an intermediate in the production of pharmaceuticals and agrochemicals, achieving high yield and purity of 3-(Propylamino)propan-1-ol is paramount[1]. This document moves beyond simple protocols to provide in-depth, field-proven insights into common challenges, troubleshooting strategies, and the chemical principles that govern success.

The most common and direct route to this compound is the nucleophilic substitution (SN2) reaction between n-propylamine and 3-chloropropan-1-ol. While straightforward in principle, this reaction is often plagued by side reactions that significantly reduce yield and complicate purification. This guide will focus on diagnosing and solving these specific issues.

Core Synthesis Protocol & Mechanism

The fundamental reaction involves the N-alkylation of n-propylamine with 3-chloropropan-1-ol. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bonded to chlorine and displacing the chloride ion. A base is required to neutralize the hydrochloric acid generated during the reaction.

SN2_Mechanism cluster_reactants Reactants cluster_products Products Propylamine CH₃CH₂CH₂NH₂ (n-Propylamine) TS δ- [HO-CH₂CH₂CH₂···Cl]         |      H₂N⁺-CH₂CH₂CH₃      δ+ Propylamine->TS Nucleophilic Attack Chloropropanol Cl-CH₂CH₂CH₂-OH (3-Chloropropan-1-ol) Chloropropanol->TS Base Base (e.g., K₂CO₃) Product CH₃CH₂CH₂NH-CH₂CH₂CH₂-OH (3-(Propylamino)propan-1-ol) TS->Product Chloride leaving Salts Base-H⁺ + Cl⁻

Caption: SN2 reaction pathway for 3-(Propylamino)propan-1-ol synthesis.

Baseline Experimental Protocol
  • To a stirred solution of n-propylamine (3.0 equivalents) in ethanol (5 mL per gram of 3-chloropropan-1-ol), add anhydrous potassium carbonate (1.5 equivalents).

  • Add 3-chloropropan-1-ol (1.0 equivalent) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 78-85°C) and maintain for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess n-propylamine.

  • Perform an aqueous workup and extraction as detailed in the troubleshooting section below.

  • Purify the crude product by vacuum distillation.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My yield is very low (<50%). What are the primary causes and how can I improve this?

Answer: The most significant cause of low yield in this synthesis is the formation of a di-alkylation byproduct, N,N-bis(3-hydroxypropyl)propylamine. Your desired product, a secondary amine, remains nucleophilic and can compete with the starting n-propylamine to react with another molecule of 3-chloropropan-1-ol.

Side_Reaction A n-Propylamine (Primary Amine) C Desired Product (Secondary Amine) A->C + 1 eq. 3-Chloropropan-1-ol (Desired Reaction) B 3-Chloropropan-1-ol D Side Product (Tertiary Amine) C->D + 1 eq. 3-Chloropropan-1-ol (Side Reaction)

Caption: Competing reaction pathways leading to desired and side products.

To suppress this side reaction, the concentration of the primary amine (n-propylamine) must significantly exceed that of the electrophile (3-chloropropan-1-ol). This is a direct application of Le Châtelier's principle.

Troubleshooting & Optimization:

  • Adjust Stoichiometry: The single most effective change is to increase the excess of n-propylamine. Using the amine as both a reactant and a solvent is a viable, though costly, strategy. A minimum of 3 equivalents is recommended, with 5-10 equivalents often providing optimal results.

  • Slow Addition: Add the 3-chloropropan-1-ol slowly to the heated mixture of n-propylamine and base. This maintains a low instantaneous concentration of the electrophile, further favoring the reaction with the more abundant primary amine.

  • Temperature Control: While higher temperatures increase the reaction rate, they can also promote the secondary alkylation. A moderate reflux is typically sufficient. Avoid excessive temperatures that could lead to pressure buildup or decomposition[2].

Molar Ratio (Propylamine:Chloropropanol)Expected Product Distribution (Mono- : Di-alkylation)Typical Isolated Yield (Mono-alkylation)
1:11 : 0.8< 40%
3:11 : 0.265-75%
5:11 : <0.180-90%
10:1 (Amine as solvent)1 : <0.05>90%
Q2: My final product is contaminated with a significant, higher-boiling impurity. How do I identify and remove it?

Answer: This impurity is almost certainly the di-alkylation product, N,N-bis(3-hydroxypropyl)propylamine, as discussed in the previous point. Due to its two hydroxyl groups and larger size, it has a much higher boiling point and lower volatility than your desired product.

The most effective method for separation is vacuum distillation . The significant difference in boiling points allows for a clean separation.

Purification Protocol:

  • Ensure your crude product is free of solvents and water before proceeding.

  • Set up a fractional distillation apparatus rated for vacuum operation.

  • Apply vacuum and gently heat the distillation flask using an oil bath.

  • Collect fractions based on the boiling point at the given pressure.

CompoundMolar Mass ( g/mol )Boiling Point (°C at 760 mmHg)
n-Propylamine59.1148
3-Chloropropan-1-ol94.54163
3-(Propylamino)propan-1-ol 117.19 ~200-205
N,N-bis(3-hydroxypropyl)propylamine175.25>250 (decomposes)

Note: Boiling points are approximate and will be significantly lower under vacuum.

Q3: I'm struggling with the aqueous workup and product extraction. The product seems to be lost in the aqueous layer. What is the correct procedure?

Answer: 3-(Propylamino)propan-1-ol is an amino alcohol, making it polar and highly soluble in water, especially in its protonated (salt) form[3][]. Successful extraction hinges on controlling the pH of the aqueous phase.

  • At acidic or neutral pH (pH < 9): The amine is protonated (R₂NH₂⁺), forming a salt that is very soluble in water and insoluble in most organic solvents.

  • At basic pH (pH > 11): The amine is in its free base form (R₂NH), which is less polar and can be efficiently extracted into organic solvents like ethyl acetate, dichloromethane, or ether.

Optimized Extraction Workflow:

Extraction_Workflow Start Crude Reaction Mixture (after filtration and solvent removal) Step1 Dissolve in Ethyl Acetate Start->Step1 Step3 Adjust Aqueous Layer to pH > 11 with 2M NaOH Step1->Step3 Initial state may be basic Step2 Wash with Water (to remove any remaining K₂CO₃/KCl) Step4 Separate Layers Step3->Step4 Step5 Extract Aqueous Layer 3x with Ethyl Acetate Step4->Step5 Aqueous Phase Step6 Combine Organic Layers Step4->Step6 Organic Phase Step5->Step6 Combine Extracts Step7 Wash with Brine Step6->Step7 Step8 Dry over Na₂SO₄, Filter, Concentrate Step7->Step8 End Crude Product for Distillation Step8->End

Caption: Step-by-step workflow for efficient product extraction.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best solvent for this reaction? Ethanol or isopropanol are excellent choices as they readily dissolve all reactants and allow for a good reflux temperature. Acetonitrile is also effective. Using a large excess of n-propylamine as the solvent is highly effective for maximizing yield but can be costly and requires careful handling due to its volatility.

FAQ 2: How can I monitor the reaction progress? Thin-Layer Chromatography (TLC) on silica gel is effective. Use a mobile phase of Dichloromethane:Methanol:Ammonia (e.g., 90:9:1) to visualize the disappearance of 3-chloropropan-1-ol and the appearance of the more polar product. Staining with ninhydrin can help visualize the amine-containing spots. Gas Chromatography-Mass Spectrometry (GC-MS) provides a more quantitative assessment of conversion.

FAQ 3: Can I use 3-bromo or 3-iodopropan-1-ol instead of the chloro- version? Yes. The reactivity of the leaving group follows the trend I > Br > Cl. Using 3-bromopropan-1-ol or 3-iodopropan-1-ol will result in a significantly faster reaction, allowing for lower temperatures or shorter reaction times. However, these reagents are more expensive and may be less stable than 3-chloropropan-1-ol[5].

FAQ 4: Is there a way to avoid di-alkylation altogether? Advanced methods exist for selective mono-alkylation. One such method involves forming a stable chelate of an amino alcohol with 9-borabicyclononane (9-BBN), which protects and activates the amine for selective mono-alkylation[6][7]. However, for most applications, controlling the stoichiometry as described above is the most practical and cost-effective solution.

References
  • ResearchGate. (2025). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Available at: [Link]

  • Google Patents. (n.d.). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9086, 3-Amino-1-propanol. Available at: [Link]

  • Quora. (2018). How would you convert propanoyl chloride to dipropylamine? Available at: [Link]

  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Available at: [Link]

  • Royal Society of Chemistry. (2022). Selective formation of propan-1-ol from propylene via a chemical looping approach. Available at: [Link]

  • Google Patents. (n.d.). CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
  • Google Patents. (n.d.). EP2468712A1 - Method for producing and purifying 3-aminopropanol.
  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12313, 3-Chloro-1-propanol. Available at: [Link]

  • PubMed. (n.d.). Selective mono-N-alkylation of 3-amino Alcohols via Chelation to 9-BBN. Available at: [Link]

  • Google Patents. (n.d.). US5364987A - Process for the preparation of 1,3-propanediol.
  • MySkinRecipes. (n.d.). 3-(Propylamino)propan-1-ol. Available at: [Link]

  • Mr Cole Chemistry. (n.d.). Nucleophilic Substitution 1. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]

  • Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 3-(Propylamino)propan-1-ol

Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 3-(propylamino)propan-1-ol. It offers detailed troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 3-(propylamino)propan-1-ol. It offers detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The content emphasizes scientific integrity, drawing from established principles and field-proven insights to address specific experimental challenges. This document aims to be a self-validating system, empowering users to diagnose and resolve common issues encountered during the purification of this versatile amino alcohol.

Table of Contents
  • Introduction to 3-(Propylamino)propan-1-ol and its Purification Challenges

  • Frequently Asked Questions (FAQs)

    • What are the typical impurities in crude 3-(propylamino)propan-1-ol?

    • Which purification method is most suitable for my scale and purity requirements?

    • How can I effectively remove water from my purified product?

  • Troubleshooting Guide: Purification by Fractional Vacuum Distillation

    • Problem: Bumping or uneven boiling during distillation.

    • Problem: Product is co-distilling with impurities.

    • Problem: Low recovery of the purified product.

  • Troubleshooting Guide: Purification by Column Chromatography

    • Problem: Significant peak tailing of the product on the chromatogram.

    • Problem: Poor separation of the product from polar impurities.

    • Problem: Irreversible adsorption of the product to the stationary phase.

  • Troubleshooting Guide: Purification by Crystallization (as a salt)

    • Problem: The product fails to crystallize from the solution.

    • Problem: The resulting crystals are oily or impure.

    • Problem: Low yield of the crystallized product.

  • References

Introduction to 3-(Propylamino)propan-1-ol and its Purification Challenges

3-(Propylamino)propan-1-ol is a valuable bifunctional molecule, possessing both a secondary amine and a primary alcohol. This structure makes it a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] However, its synthesis often results in a crude product contaminated with starting materials, by-products, and residual solvents. The inherent polarity and basicity of the amino group, coupled with the hydroxyl group's hydrogen bonding capabilities, present unique challenges for purification. This guide will equip you with the knowledge to navigate these complexities and achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude 3-(Propylamino)propan-1-ol?

A1: The impurity profile of crude 3-(propylamino)propan-1-ol is highly dependent on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 3-chloropropan-1-ol or propylamine.

  • Over-alkylation Products: For instance, di(propyl)aminopropan-1-ol.

  • Solvents: Residual solvents from the reaction and workup steps.

  • Water: Due to its hygroscopic nature, 3-(propylamino)propan-1-ol readily absorbs atmospheric moisture.[2]

  • Side-reaction Products: Such as 3-(3-hydroxy-propylamino)-propan-1-ol.[3]

A thorough understanding of your specific synthetic pathway is crucial for identifying potential impurities and selecting the most effective purification strategy.

Q2: Which purification method is most suitable for my scale and purity requirements?

A2: The choice of purification method depends on the scale of your experiment and the required final purity.

Method Scale Purity Achievable Advantages Disadvantages
Fractional Vacuum Distillation Lab to IndustrialHigh (>99%)Cost-effective for large scales, good for removing non-volatile and some volatile impurities.Requires thermally stable compounds, potential for decomposition at high temperatures.
Column Chromatography Lab to PilotVery High (>99.5%)Excellent for separating closely related impurities, applicable to a wide range of compounds.Can be expensive and time-consuming, especially for large scales.
Crystallization (as a salt) Lab to IndustrialHigh (>99%)Can be highly selective, cost-effective for large scales.Requires the formation of a stable, crystalline salt; may require an additional step to liberate the free base.

For initial purification of large quantities, fractional vacuum distillation is often the preferred method. For achieving very high purity on a smaller scale, column chromatography is ideal. Crystallization as a salt can be a powerful technique, particularly for removing isomeric or closely related impurities.

Q3: How can I effectively remove water from my purified product?

A3: Water can be a persistent impurity. Here are several methods for its removal:

  • Azeotropic Distillation: If your purification is by distillation, using a solvent that forms a low-boiling azeotrope with water (e.g., toluene) can be effective.

  • Drying Agents: For the final product, treatment with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration, is common practice. For larger scales, molecular sieves can also be employed.

  • High Vacuum Drying: Placing the purified product under a high vacuum for an extended period can remove residual volatile solvents and water.

Troubleshooting Guide: Purification by Fractional Vacuum Distillation

Fractional vacuum distillation is a common and effective method for purifying 3-(propylamino)propan-1-ol, which has a boiling point of approximately 187-188 °C at atmospheric pressure.[2] Applying a vacuum lowers the boiling point, mitigating the risk of thermal decomposition.

Problem: Bumping or uneven boiling during distillation.

Causality: This is often caused by superheating of the liquid, where the temperature rises above its boiling point without forming vapor. The sudden, violent boiling is known as bumping.

Solution:

  • Ensure adequate stirring: Use a magnetic stir bar and stir plate to provide a consistent boiling surface.

  • Use boiling chips: Add fresh, porous boiling chips to the distillation flask before heating. Do not add them to a hot liquid.

  • Gradual heating: Apply heat slowly and evenly to the distillation flask.

Problem: Product is co-distilling with impurities.

Causality: This occurs when the boiling points of the product and impurities are too close for the distillation column to effectively separate them.

Solution:

  • Increase column efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).

  • Optimize the reflux ratio: Increase the reflux ratio to allow for more theoretical plates of separation. This means collecting the distillate at a slower rate.

  • Check the vacuum: Ensure a stable and sufficiently low vacuum is maintained throughout the distillation. Fluctuations in pressure will affect the boiling points and separation efficiency.

Problem: Low recovery of the purified product.

Causality: Product loss can occur due to several factors, including hold-up in the distillation apparatus, thermal decomposition, or incomplete distillation.

Solution:

  • Minimize hold-up: Use a smaller distillation apparatus for smaller quantities. Ensure the column and condenser are well-insulated to prevent condensation before the collection flask.

  • Monitor the temperature: Keep the distillation pot temperature as low as possible by using an appropriate vacuum level. A patent on the purification of 3-aminopropanol suggests keeping the temperature below 135°C to prevent side reactions.[4]

  • Ensure complete distillation: Continue the distillation until the temperature at the head of the column drops, indicating that all of the product has distilled over.

Experimental Workflow: Fractional Vacuum Distillation

G cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_shutdown Shutdown & Collection setup1 Assemble fractional distillation apparatus setup2 Add crude 3-(propylamino)propan-1-ol and boiling chips to the distillation flask setup1->setup2 setup3 Connect to a vacuum source and a cold trap setup2->setup3 dist1 Gradually apply vacuum to the desired pressure setup3->dist1 Begin Distillation dist2 Slowly heat the distillation flask with stirring dist1->dist2 dist3 Collect fractions at the appropriate boiling point and pressure dist2->dist3 dist4 Monitor head temperature for stable boiling point dist3->dist4 shut1 Allow the apparatus to cool to room temperature dist4->shut1 Distillation Complete shut2 Slowly release the vacuum shut1->shut2 shut3 Collect the purified product from the receiving flask shut2->shut3

Caption: Workflow for fractional vacuum distillation.

Troubleshooting Guide: Purification by Column Chromatography

Column chromatography is a powerful technique for separating polar compounds like 3-(propylamino)propan-1-ol from impurities with similar polarities. However, the basicity of the amine can lead to challenges.

Problem: Significant peak tailing of the product on the chromatogram.

Causality: Peak tailing is a common issue with amines on silica gel.[5][6] The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to a slow and uneven elution.[5]

Solution:

  • Add a basic modifier to the eluent: Incorporating a small amount of a volatile base, such as triethylamine (typically 0.1-1%), into the mobile phase will neutralize the acidic silanol groups and reduce tailing.[6]

  • Use a different stationary phase: Consider using a less acidic stationary phase like alumina or a functionalized silica gel (e.g., amino-propylated silica).[6]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that is well-suited for polar compounds.[7][8] It uses a polar stationary phase (like silica) with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[7]

Problem: Poor separation of the product from polar impurities.

Causality: If the impurities have similar polarity to 3-(propylamino)propan-1-ol, achieving good separation can be difficult.

Solution:

  • Optimize the eluent system: Systematically vary the polarity of the mobile phase. A common eluent system for amines is a mixture of dichloromethane (DCM) and methanol (MeOH).[6] Gradually increasing the proportion of the more polar solvent (MeOH) will increase the elution strength.

  • Try a different chromatography mode: If normal-phase chromatography is unsuccessful, reversed-phase chromatography (RPC) on a C18 column may provide a different selectivity.[6] For RPC of basic compounds, it is often necessary to use a mobile phase with a pH modifier to control the ionization state of the amine.[5]

Problem: Irreversible adsorption of the product to the stationary phase.

Causality: In some cases, the interaction between the amine and the silica gel can be so strong that the product does not elute from the column, leading to low recovery.[5]

Solution:

  • Basify the silica gel: Pre-treating the silica gel with a basic solution (e.g., by slurrying it in the eluent containing triethylamine) before packing the column can help to passivate the active sites.[6]

  • Increase the eluent polarity drastically: If the product is stuck on the column, flushing with a very polar solvent system (e.g., 10-20% methanol in DCM with 1% triethylamine) may be necessary to elute it.

Logical Decision Tree: Column Chromatography Troubleshooting

G cluster_tailing Peak Tailing cluster_separation Poor Separation cluster_recovery Low Recovery start Experiencing Issues with Column Chromatography? tailing_q Is there significant peak tailing? start->tailing_q sep_q Is the separation from impurities poor? start->sep_q rec_q Is the product recovery low? start->rec_q tailing_a1 Add 0.1-1% triethylamine to the eluent. tailing_q->tailing_a1 tailing_a2 Use alumina or amino-propylated silica. tailing_q->tailing_a2 tailing_a3 Consider HILIC. tailing_q->tailing_a3 sep_a1 Optimize the eluent polarity (e.g., DCM/MeOH gradient). sep_q->sep_a1 sep_a2 Try reversed-phase chromatography (C18). sep_q->sep_a2 rec_a1 Pre-treat silica with a basic solution. rec_q->rec_a1 rec_a2 Flush the column with a highly polar eluent. rec_q->rec_a2

Caption: Troubleshooting decision tree for column chromatography.

Troubleshooting Guide: Purification by Crystallization (as a salt)

Crystallization of 3-(propylamino)propan-1-ol as a salt can be a highly effective purification method, especially for removing impurities that are difficult to separate by other means. This involves reacting the basic amine with an acid to form a salt, which is then crystallized from a suitable solvent.

Problem: The product fails to crystallize from the solution.

Causality: Crystallization is a thermodynamically driven process that requires the solution to be supersaturated. Failure to crystallize can be due to insufficient supersaturation, the presence of impurities that inhibit crystal growth, or the formation of an oil instead of a solid.

Solution:

  • Induce crystallization:

    • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. This creates nucleation sites for crystal growth.

    • Seed the solution: Add a small crystal of the desired product to the solution to act as a template for crystallization.

    • Cool the solution slowly: Rapid cooling can lead to the formation of an oil. Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer.

  • Choose the right solvent: The ideal solvent is one in which the salt is soluble at high temperatures but sparingly soluble at low temperatures. A patent on the resolution of amino alcohols suggests using solvents like methanol or isopropanol for recrystallization.[9]

Problem: The resulting crystals are oily or impure.

Causality: This can happen if the product precipitates out of solution too quickly or if impurities are incorporated into the crystal lattice.

Solution:

  • Use a solvent/anti-solvent system: Dissolve the salt in a minimal amount of a good solvent, and then slowly add an "anti-solvent" (a solvent in which the salt is insoluble) until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the solid and allow the solution to cool slowly.

  • Perform a re-crystallization: Dissolve the impure crystals in a minimal amount of hot solvent and allow them to re-crystallize. This process can be repeated until the desired purity is achieved.

Problem: Low yield of the crystallized product.

Causality: A low yield can be due to the salt being too soluble in the crystallization solvent, even at low temperatures, or incomplete precipitation.

Solution:

  • Optimize the solvent system: Experiment with different solvents or solvent mixtures to find one that minimizes the solubility of the salt at low temperatures.

  • Concentrate the solution: Before cooling, carefully evaporate some of the solvent to increase the concentration of the salt.

  • Cool for an extended period: Allow the solution to stand at a low temperature for a longer time to ensure maximum precipitation.

References
  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. [Link]

  • Amine Treating - Troubleshooting Guide. Scribd. [Link]

  • 3-Amino-1-propanol | C3H9NO. PubChem. [Link]

  • Separation of organic amine compounds on silica gel with reversed-phase eluents. ACS Publications. [Link]

  • Troubleshooting Amine Unit Simulations. Chemical Processing. [Link]

  • Troubleshooting of Amine Regn. Scribd. [Link]

  • Startup troubleshooting of amine units in LNG export facilities. Gas Processing & LNG. [Link]

  • Chromotography with free amines? Reddit. [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]

  • 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Aminoalcohol resolution method.
  • The Synthesis of Some Amino Alcohols. ACS Publications. [Link]

  • 3-(Phenylamino)propan-1-ol | C9H13NO. PubChem. [Link]

  • Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Cheméo. [Link]

  • 1-Propanol, 3-amino-. NIST WebBook. [Link]

  • Process for the preparation of amino alcohol derivatives or salts thereof.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • Method for crystallization of amino acids.
  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. ACS Publications. [Link]

  • 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Univar Solutions. [Link]

  • Alcohol (chemistry). Wikipedia. [Link]

  • 3-AMINO-1-PROPANOL For Synthesis. Alpha Chemika. [Link]

  • A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons. [Link]

  • 1,2-amino alcohol synthesis by hydroxylation. Organic Chemistry Portal. [Link]

  • Method for producing and purifying 3-aminopropanol.
  • Preparation method of 3-methylamino-1-phenylpropanol.

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(Propylamino)propan-1-ol

Welcome to the technical support center for the synthesis of 3-(propylamino)propan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(propylamino)propan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis. Our focus is on providing practical, mechanistically grounded solutions to optimize your reaction outcomes.

Introduction to Synthetic Strategies

The synthesis of 3-(propylamino)propan-1-ol can be approached through several common pathways, each with its own set of advantages and potential side reactions. The three primary routes we will address are:

  • Reductive Amination of 3-hydroxypropanal with propylamine.

  • Michael Addition of propylamine to acrolein, followed by reduction.

  • Direct Alkylation of 3-amino-1-propanol with a propyl halide.

This guide is structured to help you identify, understand, and mitigate the side reactions specific to each of these methods.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 3-(propylamino)propan-1-ol, categorized by the synthetic route.

Route 1: Reductive Amination

Issue 1: Low yield of 3-(propylamino)propan-1-ol and presence of multiple high molecular weight impurities.

  • Probable Cause: Over-alkylation of the desired product. The secondary amine product, 3-(propylamino)propan-1-ol, is often more nucleophilic than the starting primary amine (propylamine), leading to a subsequent reaction with another molecule of 3-hydroxypropanal to form a tertiary amine.[1][2]

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a molar excess of propylamine (e.g., 1.5 to 2 equivalents) relative to 3-hydroxypropanal. This ensures that the imine formation predominantly involves the primary amine.

    • Stepwise Procedure:

      • First, form the imine by reacting 3-hydroxypropanal with propylamine, often with azeotropic removal of water.

      • Then, in a separate step, add the reducing agent to the pre-formed imine. This can minimize the presence of unreacted aldehyde available for side reactions.[3][4]

    • Choice of Reducing Agent: Use a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[5] Sodium borohydride (NaBH₄) can also be used, but it's best added after imine formation is complete, as it can reduce the starting aldehyde.[4][6][7][8]

Issue 2: Presence of 3-hydroxypropanol in the crude product.

  • Probable Cause: Reduction of the starting aldehyde, 3-hydroxypropanal, by the reducing agent. This is more likely to occur if a strong reducing agent is used or if the imine formation is slow.

  • Troubleshooting Steps:

    • Optimize Imine Formation: Ensure complete or near-complete formation of the imine before introducing the reducing agent. This can be monitored by techniques like ¹H NMR or IR spectroscopy. The addition of a catalytic amount of a weak acid, like acetic acid, can facilitate imine formation.[3]

    • Selective Reducing Agent: Employ a reducing agent that is more selective for the iminium ion over the carbonyl group, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5]

Route 2: Michael Addition

Issue 1: Formation of a viscous, insoluble polymer during the reaction.

  • Probable Cause: Polymerization of acrolein. Acrolein is highly susceptible to polymerization, which can be initiated by light, heat, or impurities.[9]

  • Troubleshooting Steps:

    • Use Freshly Distilled/Inhibited Acrolein: Ensure the acrolein is free from polymeric impurities and contains a polymerization inhibitor, such as hydroquinone.

    • Temperature Control: Perform the Michael addition at low temperatures (e.g., 0-5 °C) to minimize the rate of polymerization.

    • Controlled Addition: Add the acrolein slowly to the solution of propylamine to maintain a low concentration of acrolein throughout the reaction.

Issue 2: Formation of a dialkylated byproduct, bis(3-oxopropyl)propylamine.

  • Probable Cause: The initial Michael adduct, 3-(propylamino)propanal, can react with a second molecule of acrolein.

  • Troubleshooting Steps:

    • Stoichiometry: Use an excess of propylamine to favor the mono-addition product.

    • Reaction Conditions: Lowering the reaction temperature can also help to control the rate of the second addition.

Route 3: Direct Alkylation

Issue 1: A complex mixture of products containing di- and tri-propylated amines, as well as a water-soluble salt.

  • Probable Cause: Over-alkylation of 3-amino-1-propanol. The primary amine is converted to a more nucleophilic secondary amine, which then competes for the alkylating agent, leading to the formation of a tertiary amine and ultimately a quaternary ammonium salt.[1][10][11][12][13][14][15]

  • Troubleshooting Steps:

    • Use a Large Excess of the Amine: Employ a significant excess (5-10 fold) of 3-amino-1-propanol relative to the propyl halide. This increases the probability that the alkylating agent will react with the starting primary amine rather than the secondary amine product.[1]

    • Slow Addition of Alkylating Agent: Add the propyl halide dropwise to the reaction mixture over an extended period. This helps to maintain a low concentration of the alkylating agent, further favoring mono-alkylation.[10]

    • Consider a Protecting Group Strategy: Protect the amine functionality of 3-amino-1-propanol, perform the alkylation on the hydroxyl group (if desired), and then deprotect the amine. Alternatively, protect the hydroxyl group, perform the N-alkylation, and then deprotect the alcohol.

Issue 2: Difficulty in separating the desired product from the quaternary ammonium salt byproduct.

  • Probable Cause: Quaternary ammonium salts are often highly soluble in water and can be challenging to separate from the desired amino alcohol during aqueous workups.[16]

  • Troubleshooting Steps:

    • Extraction: During the workup, after basifying the reaction mixture, the primary, secondary, and tertiary amines will be in their free base form and can be extracted into an organic solvent. The quaternary ammonium salt will remain in the aqueous layer.

    • Crystallization: In some cases, the desired product can be selectively crystallized from the mixture, leaving the more soluble byproducts in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of 3-(propylamino)propan-1-ol?

A1: Reductive amination is often the preferred method for controlled N-alkylation as it is a one-pot reaction that can avoid the over-alkylation issues commonly seen with direct alkylation.[2][5][17] However, the choice of route can depend on the availability of starting materials, scale of the reaction, and the specific purity requirements of the final product.

Q2: How can I monitor the progress of my reaction to minimize side product formation?

A2: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the consumption of starting materials and the formation of the product and byproducts. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information about the composition of the reaction mixture. For reductive amination, monitoring the disappearance of the starting aldehyde and the formation of the imine intermediate by ¹H NMR or IR spectroscopy before adding the reducing agent is highly recommended.[18][19]

Q3: What are the key safety precautions to take when working with acrolein?

A3: Acrolein is a highly toxic, flammable, and volatile substance. It is also a lachrymator. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Be aware of its propensity to polymerize violently.[9]

Q4: My final product is an oil. How can I effectively purify it?

A4: If your product is an oil, vacuum distillation is a common purification method for amino alcohols, provided they are thermally stable. Column chromatography on silica gel can also be effective, though care must be taken as the amine functionality can interact with the silica. Using a solvent system containing a small amount of a basic modifier like triethylamine can help to mitigate this. Conversion of the amine to a salt (e.g., hydrochloride) can sometimes facilitate purification through crystallization.

Experimental Protocols

Protocol 1: Reductive Amination of 3-Hydroxypropanal with Propylamine
  • To a solution of 3-hydroxypropanal (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane), add propylamine (1.5 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to accelerate this step.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the imine.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Purification of 3-(Propylamino)propan-1-ol from Over-Alkylation Byproducts
  • Dissolve the crude product mixture in a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl) to extract the amines into the aqueous layer as their hydrochloride salts.

  • Separate the aqueous layer and wash it with an organic solvent to remove any non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., 2 M NaOH) to a pH > 12.

  • Extract the free amines into an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting mixture of primary, secondary, and tertiary amines can then be separated by fractional distillation under reduced pressure or by column chromatography.

Visualizations

Reaction Pathways and Side Reactions

Synthetic Routes to 3-(Propylamino)propan-1-ol and Key Side Reactions cluster_RA Reductive Amination cluster_MA Michael Addition cluster_DA Direct Alkylation 3-Hydroxypropanal 3-Hydroxypropanal Imine Intermediate Imine Intermediate 3-Hydroxypropanal->Imine Intermediate + Propylamine Propylamine Propylamine 3-(Propylamino)propan-1-ol 3-(Propylamino)propan-1-ol Imine Intermediate->3-(Propylamino)propan-1-ol + [H] Over-alkylation Product Over-alkylation Product 3-(Propylamino)propan-1-ol->Over-alkylation Product + 3-Hydroxypropanal, [H] Acrolein Acrolein Michael Adduct Michael Adduct Acrolein->Michael Adduct + Propylamine Polymer Polymer Acrolein->Polymer Propylamine_MA Propylamine Product_MA 3-(Propylamino)propan-1-ol Michael Adduct->Product_MA + [H] Dialkylated Adduct Dialkylated Adduct Michael Adduct->Dialkylated Adduct + Acrolein 3-Amino-1-propanol 3-Amino-1-propanol Product_DA 3-(Propylamino)propan-1-ol 3-Amino-1-propanol->Product_DA + Propyl Halide Propyl Halide Propyl Halide Tertiary Amine Tertiary Amine Product_DA->Tertiary Amine + Propyl Halide Quaternary Salt Quaternary Salt Tertiary Amine->Quaternary Salt + Propyl Halide

Caption: Overview of synthetic routes and potential side reactions.

Troubleshooting Logic for Low Yield in Reductive Amination

Troubleshooting Low Yield in Reductive Amination start Low Yield of Desired Product check_impurities Analyze Crude Product (TLC, GC-MS, NMR) start->check_impurities over_alkylation High MW Impurities Present? check_impurities->over_alkylation Yes aldehyde_reduction Starting Aldehyde Reduced? check_impurities->aldehyde_reduction No over_alkylation->aldehyde_reduction No solution_over_alkylation Increase Amine Stoichiometry Perform Stepwise Addition over_alkylation->solution_over_alkylation Yes incomplete_reaction Starting Materials Remain? aldehyde_reduction->incomplete_reaction No solution_aldehyde_reduction Use Milder Reducing Agent Ensure Complete Imine Formation aldehyde_reduction->solution_aldehyde_reduction Yes solution_incomplete_reaction Increase Reaction Time/Temperature Check Reagent Quality incomplete_reaction->solution_incomplete_reaction Yes end Improved Yield incomplete_reaction->end No solution_over_alkylation->end solution_aldehyde_reduction->end solution_incomplete_reaction->end

Sources

Optimization

Overcoming solubility issues with 3-(Propylamino)propan-1-ol in reactions

Welcome to the technical support guide for 3-(Propylamino)propan-1-ol. This resource is designed for researchers, chemists, and formulation scientists to navigate and overcome common challenges encountered with this vers...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(Propylamino)propan-1-ol. This resource is designed for researchers, chemists, and formulation scientists to navigate and overcome common challenges encountered with this versatile amino alcohol, with a specific focus on addressing solubility issues in various reaction systems. Our goal is to provide not just solutions, but a foundational understanding of the compound's behavior to empower you in your experimental design.

Understanding the Molecule: A Bifunctional Nature

3-(Propylamino)propan-1-ol (C₆H₁₅NO) possesses both a secondary amine and a primary alcohol functional group.[1] This dual-functionality dictates its chemical behavior, particularly its solubility. The hydroxyl (-OH) group is polar and capable of hydrogen bonding, while the propylamino (-NH-) group is basic and also polar. This structure results in high solubility in water and other protic solvents like ethanol.[2][3] However, the six-carbon backbone introduces a degree of nonpolar character, which can lead to solubility challenges in less polar organic solvents.

PropertyValueSource
Molecular Formula C₆H₁₅NO[1]
Molar Mass 117.19 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 187–188 °C (369–370 °F)[4]
Melting Point 12.4 °C (54.3 °F)[4]
Density 0.9824 g/cm³[4]
Water Solubility Soluble / Miscible[2][3]

Frequently Asked Questions (FAQs)

Section 1: General Solubility

Q1: I'm trying to run a reaction in hexane and the 3-(propylamino)propan-1-ol is completely insoluble. Why?

A: This is a classic case of "like dissolves like." 3-(Propylamino)propan-1-ol is a polar molecule due to its amine and alcohol groups, which can form strong hydrogen bonds.[3] Hexane is a nonpolar solvent. The energy gained by dissolving the polar molecule in a nonpolar solvent is insufficient to overcome the strong intermolecular hydrogen bonds between the amino alcohol molecules themselves. This polarity mismatch is the primary reason for the observed insolubility.

Q2: The datasheet says it's soluble in alcohol and ether. Is this always the case?

A: Generally, yes, it is soluble in lower-chain alcohols (methanol, ethanol, propanol) and ethers like diethyl ether and tetrahydrofuran (THF).[2] This is because these solvents have sufficient polarity to interact favorably with the amine and hydroxyl groups. However, as the alkyl chain of an alcohol solvent gets longer (e.g., octanol), its polarity decreases, and you may observe reduced solubility. Similarly, while soluble in THF, it may be less soluble in a more nonpolar ether like dibutyl ether. Always perform a small-scale solubility test with your specific solvent and reaction concentration.

Section 2: The Critical Role of pH

Q3: How can I use pH to my advantage to dissolve 3-(propylamino)propan-1-ol in an aqueous medium?

A: The secondary amine group is basic. In an acidic aqueous solution (low pH), this amine will be protonated to form an ammonium salt (R₂NH₂⁺). This charged species is significantly more polar than the neutral amine, leading to a dramatic increase in aqueous solubility. If your reaction conditions tolerate an acidic environment, lowering the pH with an acid like HCl is a highly effective method to achieve complete dissolution.

Q4: My reaction needs to be run under basic conditions. Will this cause solubility problems?

A: In a basic (high pH) aqueous solution, the 3-(propylamino)propan-1-ol will remain in its neutral, free-base form. While it is already water-soluble, increasing the pH further will not enhance its solubility and could potentially decrease it if a salting-out effect occurs with a high concentration of base. For most applications, its intrinsic solubility in its neutral form is sufficient for aqueous reactions under neutral to moderately basic conditions.

G cluster_pH pH-Dependent Solubility of 3-(Propylamino)propan-1-ol Low_pH Low pH (e.g., pH < 7) Protonated Forms Protonated Salt (R₂NH₂⁺Cl⁻) Low_pH->Protonated Amine is Basic Neutral_pH Neutral / High pH (e.g., pH >= 7) Free_Base Exists as Neutral Free Base (R₂NH) Neutral_pH->Free_Base Amine is Unprotonated High_Sol Result: Very High Aqueous Solubility Protonated->High_Sol Good_Sol Result: Good Intrinsic Aqueous Solubility Free_Base->Good_Sol

Caption: pH's effect on the ionization state and aqueous solubility.

Section 3: Solvent Systems & Advanced Techniques

Q5: I need to use a nonpolar solvent like toluene for my reaction. What are my options?

A: You have two primary strategies:

  • Use a Co-solvent: Introduce a small amount of a polar, miscible co-solvent that can dissolve both your substrate and the 3-(propylamino)propan-1-ol. A polar aprotic solvent like THF or a polar protic solvent like isopropanol can act as a "bridge," creating a solvent environment with an intermediate polarity that can accommodate all reactants.

  • In Situ Salt Formation: Convert the amino alcohol to a salt, such as the hydrochloride salt. While this seems counterintuitive for a nonpolar solvent, some salts have improved solubility in moderately polar aprotic solvents (e.g., Dichloromethane, Chloroform) compared to the free base. This is highly system-dependent and requires experimental validation.

Q6: Can I just heat the reaction mixture to get it to dissolve?

A: Yes, increasing the temperature will generally increase the solubility of a solute. This can be a simple and effective method. However, exercise caution:

  • Stability: Ensure that 3-(propylamino)propan-1-ol and your other reactants are stable at the required temperature.

  • Side Reactions: Increased temperature can accelerate unwanted side reactions.

  • Precipitation: The compound may precipitate out of the solution upon cooling, which can complicate workup and purification. This is a common issue in recrystallization processes but can be problematic for reactions that need to remain homogeneous upon completion.

Troubleshooting Guide & Protocols

If you are facing solubility issues, use the following workflow and protocols to diagnose and solve the problem.

G Start Solubility Issue Detected Aqueous Is the solvent primarily aqueous? Start->Aqueous Organic Is the solvent organic? Aqueous->Organic No Adjust_pH Action: Adjust pH (See Protocol 1) Aqueous->Adjust_pH Yes Check_Polarity Is the organic solvent polar or nonpolar? Organic->Check_Polarity Yes Polar_Solvent Issue in Polar Solvent (e.g., THF, ACN) Check_Polarity->Polar_Solvent Polar Nonpolar_Solvent Issue in Nonpolar Solvent (e.g., Toluene, Hexane) Check_Polarity->Nonpolar_Solvent Nonpolar Heat_or_Conc Action: Gentle Heating or Check Concentration Polar_Solvent->Heat_or_Conc Co_Solvent Action: Add Polar Co-solvent (e.g., IPA, THF) (See Protocol 2) Nonpolar_Solvent->Co_Solvent Change_Solvent Action: Switch to a more polar solvent system Co_Solvent->Change_Solvent If ineffective

Caption: A decision workflow for troubleshooting solubility problems.

Protocol 1: Enhancing Aqueous Solubility via pH Adjustment

This protocol is for reactions where the insolubility of 3-(propylamino)propan-1-ol is observed in a neutral aqueous buffer or solution.

Objective: To achieve complete dissolution by forming the highly soluble protonated ammonium salt.

Materials:

  • 3-(Propylamino)propan-1-ol

  • Reaction vessel with stirring

  • Aqueous reaction medium (e.g., water, buffer)

  • 1 M Hydrochloric Acid (HCl) solution

  • pH meter or pH indicator strips

Procedure:

  • Combine Reactants: To the reaction vessel, add the aqueous medium and all other water-soluble reactants except for the 3-(propylamino)propan-1-ol. Begin stirring.

  • Add Amino Alcohol: Slowly add the required amount of 3-(propylamino)propan-1-ol to the stirring solution. You will likely observe an insoluble phase (oily droplets or a separate layer).

  • Acidify: Begin adding the 1 M HCl solution dropwise to the mixture.

  • Monitor: Continuously monitor the solution's clarity and pH. As the pH drops, the amino alcohol will react to form its hydrochloride salt and dissolve.

  • Endpoint: Continue adding acid until the solution becomes completely clear and homogeneous. Record the final pH.

  • Proceed with Reaction: Once dissolution is complete, you can proceed with your reaction, keeping in mind the final acidic pH of the medium.

Self-Validation: The visual endpoint is clear and unambiguous: the transition from a cloudy or biphasic mixture to a completely clear, single-phase solution confirms the success of the protocol.

Protocol 2: Using a Co-Solvent for Reactions in Nonpolar Media

This protocol is for reactions where 3-(propylamino)propan-1-ol must be used in a largely nonpolar solvent system.

Objective: To create a homogeneous reaction mixture by introducing a polar co-solvent.

Materials:

  • 3-(Propylamino)propan-1-ol

  • Nonpolar primary solvent (e.g., Toluene, Heptane)

  • Polar co-solvent (e.g., Tetrahydrofuran (THF), Isopropanol (IPA))

  • Reaction vessel with stirring

Procedure:

  • Initial Mixture: Add the nonpolar solvent and other nonpolar reactants to the reaction vessel and begin stirring.

  • Add Amino Alcohol: Add the 3-(propylamino)propan-1-ol. It will remain as a separate phase.

  • Introduce Co-solvent: Slowly add the polar co-solvent (e.g., THF) dropwise or in small aliquots.

  • Observe: After each addition, allow the mixture to stir for 1-2 minutes. Observe for any changes in solubility. The separate phase of the amino alcohol should begin to diminish.

  • Endpoint: Continue adding the co-solvent until the reaction mixture becomes a single, homogeneous phase.

  • Minimize Co-solvent: Use the minimum amount of co-solvent necessary to achieve dissolution. A typical starting point is 5-10% of the total solvent volume. Excessive co-solvent may alter the desired reactivity or polarity of the overall system.

Causality: The co-solvent works by creating a new solvent environment with a polarity intermediate between the nonpolar bulk solvent and the highly polar amino alcohol. This intermediate environment can effectively solvate all reaction components, enabling them to mix and react.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9086, 3-Amino-1-propanol. Retrieved from [Link].

  • Lab Alley (2025). Propanol Chemical Overview. Retrieved from [Link].

  • MySkinRecipes (n.d.). 3-(Propylamino)propan-1-ol. Retrieved from [Link].

  • NIST (National Institute of Standards and Technology) (n.d.). 1-Propanol, 3-amino-. In NIST Chemistry WebBook. Retrieved from [Link].

  • Cheméo (n.d.). 1-Propanol, 3-amino-. Retrieved from [Link].

  • Wikipedia (2024). 1-Propanol. Retrieved from [Link].

  • Wikipedia (2024). 3-Amino-1-propanol. Retrieved from [Link].

  • Wikipedia (2024). Alkanolamine. Retrieved from [Link].

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3-(Propylamino)propan-1-ol

Welcome to the technical support center for the synthesis of 3-(propylamino)propan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(propylamino)propan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to navigate the nuances of this important synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your reaction conditions effectively.

Overview of Synthetic Strategies

The synthesis of 3-(propylamino)propan-1-ol, a valuable intermediate in the pharmaceutical and agrochemical industries, is most commonly and efficiently achieved through the N-alkylation of 3-amino-1-propanol.[1] While direct alkylation with propyl halides is a possible route, it is often plagued by a lack of selectivity, leading to the formation of significant amounts of the di-propylated byproduct and quaternary ammonium salts.[2]

A more controlled and widely adopted method is reductive amination . This "one-pot" reaction involves the condensation of 3-amino-1-propanol with propanal to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[3][4] This approach offers higher selectivity and is generally more amenable to optimization.

This guide will focus on the optimization and troubleshooting of the reductive amination pathway for the synthesis of 3-(propylamino)propan-1-ol.

Reductive Amination Workflow

The following diagram illustrates the general workflow for the synthesis of 3-(propylamino)propan-1-ol via reductive amination.

Reductive Amination Workflow Reactants 3-Amino-1-propanol + Propanal Imine_Formation Imine Formation (Solvent, optional acid catalyst) Reactants->Imine_Formation Reduction In situ Reduction (Reducing Agent) Imine_Formation->Reduction Workup Reaction Work-up (Quenching, Extraction) Reduction->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Product 3-(Propylamino)propan-1-ol Purification->Product

Caption: General workflow for the synthesis of 3-(propylamino)propan-1-ol.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-(propylamino)propan-1-ol in a question-and-answer format.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A low yield can stem from several factors throughout the reaction process. A systematic approach to troubleshooting is crucial.

Potential Cause 1: Incomplete Imine Formation

The formation of the imine intermediate is a critical equilibrium-driven step.[4] If the equilibrium is not shifted sufficiently towards the imine, the subsequent reduction step will be inefficient.

  • Troubleshooting Steps:

    • Monitor Imine Formation: Before adding the reducing agent, you can monitor the formation of the imine using techniques like Thin Layer Chromatography (TLC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy. On TLC, you should see the consumption of the starting materials and the appearance of a new, less polar spot corresponding to the imine.[5]

    • Acid Catalysis: The formation of the imine is often catalyzed by a mild acid.[3] Adding a catalytic amount of acetic acid (typically 0.1-1.0 equivalents relative to the amine) can significantly accelerate the reaction. However, be cautious as an excessively acidic medium can protonate the starting amine, rendering it non-nucleophilic.[3]

    • Water Removal: The condensation reaction produces water. Removing this water can drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

Potential Cause 2: Inefficient Reduction

The choice and handling of the reducing agent are paramount for a successful reaction.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Several reducing agents can be used for reductive amination, each with its own advantages and disadvantages. A comparison is provided in the table below. For this specific synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good first choice due to its high selectivity for imines over aldehydes and its tolerance to mildly acidic conditions.[4][6]

    • Reagent Quality: Ensure your reducing agent is fresh and has been stored under appropriate conditions (i.e., dry and inert atmosphere) to prevent decomposition.

    • Stoichiometry: Use a slight excess of the reducing agent (typically 1.1-1.5 equivalents) to ensure complete reduction of the imine.

Potential Cause 3: Suboptimal Reaction Conditions

Temperature and reaction time can significantly influence the reaction outcome.

  • Troubleshooting Steps:

    • Temperature: Imine formation is often performed at room temperature or with gentle heating (40-60 °C). The reduction step is typically carried out at a lower temperature (0 °C to room temperature) to control the reaction rate and minimize side reactions.

    • Reaction Time: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times may promote side reactions.

Q2: I am observing a significant amount of a higher molecular weight impurity. What is it and how can I prevent its formation?

The most likely high molecular weight impurity is the di-propylated product, 3-(N,N-dipropylamino)propan-1-ol. This arises from the further alkylation of the desired secondary amine product.

Side_Reaction cluster_main Desired Reaction cluster_side Side Reaction 3-Amino-1-propanol 3-Amino-1-propanol 3-(Propylamino)propan-1-ol 3-(Propylamino)propan-1-ol 3-Amino-1-propanol->3-(Propylamino)propan-1-ol + Propanal + [H] 3-(N,N-Dipropylamino)propan-1-ol 3-(N,N-Dipropylamino)propan-1-ol 3-(Propylamino)propan-1-ol->3-(N,N-Dipropylamino)propan-1-ol + Propanal + [H]

Sources

Optimization

Technical Support Center: Stability and Storage of 3-(Propylamino)propan-1-ol

Welcome to the technical support guide for 3-(Propylamino)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the oxidative stabi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(Propylamino)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the oxidative stability of this bifunctional molecule. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the long-term integrity of your material during storage.

Frequently Asked Questions (FAQs)

Q1: My previously colorless 3-(Propylamino)propan-1-ol has developed a yellow or brownish tint. What is causing this discoloration?

This is a classic indicator of oxidative degradation. 3-(Propylamino)propan-1-ol possesses two functional groups susceptible to oxidation: a secondary amine and a primary alcohol.[1] The amine moiety is particularly prone to air oxidation, which can form colored impurities like N-oxides and other complex degradation products over time. The primary alcohol can also oxidize, especially in the presence of contaminants, to form an aldehyde and subsequently a carboxylic acid.

Q2: Why is 3-(Propylamino)propan-1-ol so sensitive to air?

The molecule's sensitivity stems from the lone pair of electrons on the nitrogen atom of the secondary amine, making it a target for electrophilic attack by atmospheric oxygen and radical species. This process can be accelerated by exposure to light, heat, and the presence of trace metal ion contaminants, which can catalyze oxidative reactions. The material is often described as "air sensitive" and hygroscopic, meaning it readily absorbs moisture from the air, which can also facilitate degradation pathways.[2][3]

Q3: What are the primary degradation products I should be concerned about?

The degradation profile can be complex, but the two main pathways involve the oxidation of the amine and alcohol groups.

  • Amine Oxidation: Leads to the formation of N-oxides, hydroxylamines, and potentially cleavage products. These are often highly colored compounds.

  • Alcohol Oxidation: The primary alcohol can be oxidized first to 3-(propylamino)propanal and then further to 3-(propylamino)propanoic acid.[4][5]

The diagram below illustrates these potential degradation pathways.

OxidationPathways cluster_main 3-(Propylamino)propan-1-ol cluster_amine_ox Amine Oxidation Pathway cluster_alcohol_ox Alcohol Oxidation Pathway A H₂N(CH₂)₃OH (Parent Compound) B N-Oxides A->B O₂ C Hydroxylamines A->C O₂ E 3-(Propylamino)propanal (Aldehyde) A->E [O] D Colored Impurities B->D C->D F 3-(Propylamino)propanoic acid (Carboxylic Acid) E->F [O] Troubleshooting_Guide start Problem Observed q1 Compound Discolored (Yellow/Brown)? start->q1 q2 Impurities Detected by GC/HPLC? q1->q2 No res1 Root Cause: Air (Oxygen) Exposure. Solution: Implement inert gas blanketing. Review container seal integrity. q1->res1 Yes q3 pH Shift Observed? q2->q3 No res2 Root Cause: Advanced Degradation. Solution: Confirm impurity identity (NMR/MS). Consider repurification (distillation). Discard if specifications are not met. q2->res2 Yes res3 Root Cause: Formation of acidic (carboxylic acid) or basic (N-oxide) species. Solution: Quantify acid/base number. Correlate with impurity profile. q3->res3 Yes res4 No obvious issue. Continue routine monitoring. q3->res4 No res1->q2 res2->q3

Caption: Decision tree for troubleshooting degraded 3-(Propylamino)propan-1-ol.

Data Summary: Common Issues and Recommended Actions
Observed Issue Potential Cause(s) Immediate Action(s) Long-Term Prevention
Color change (colorless to yellow) Initial air oxidation of the amine group.Perform analytical purity check (GC/HPLC).Store under an inert nitrogen or argon atmosphere. [6][7][8]
Formation of precipitates Advanced degradation; formation of insoluble polymers or salts.Characterize the precipitate. Filter a sample for analysis.Re-evaluate storage temperature; store in a cool, dark place.
New peaks in GC/HPLC chromatogram Formation of soluble degradation products (e.g., aldehydes, N-oxides).Quantify impurity levels. Identify peaks if possible (GC-MS).Introduce a suitable antioxidant into the matrix. [9][10][11]
Decrease in assay/purity value Significant conversion of the parent compound to degradation products.Decide on material usability based on purity specifications. Consider repurification.Implement both inert gas blanketing and refrigerated storage.

Best Practices for Proactive Storage and Handling

Preventing oxidation is always preferable to dealing with a degraded product. The following strategies are the cornerstones of maintaining the stability of 3-(Propylamino)propan-1-ol.

Strategy 1: Inert Atmosphere Blanketing

The most effective method to prevent oxidation is to remove oxygen from the storage container's headspace. [12][13]This is achieved by replacing the air with a dry, inert gas like nitrogen or argon. Nitrogen is typically preferred due to its wide availability and lower cost. [7] Comparison of Prevention Strategies

Parameter Inert Gas Blanketing (Nitrogen/Argon) Antioxidant Addition
Mechanism Physically displaces oxygen to prevent initiation of oxidation. [8]Chemically scavenges free radicals to terminate oxidation chain reactions. [14][15]
Purity Impact Introduces no new chemical entities to the product.Adds a new substance; must be compatible and approved for the end-use.
Effectiveness Highly effective for preventing all forms of air oxidation.Effectiveness depends on the specific antioxidant and degradation pathway.
Implementation Requires gas supply and appropriate sealing/purging equipment.Simple mixing process.
Best For High-purity applications, long-term storage, bulk quantities.Formulations where additives are permissible.
Strategy 2: Use of Antioxidants

For applications where the addition of a stabilizing agent is acceptable, antioxidants can provide robust protection. They work by interrupting the free-radical chain reactions that propagate oxidation. [14]

  • Hindered Phenols (e.g., BHT): Effective radical scavengers.

  • Aromatic Amines (e.g., derivatives of diphenylamine): Highly efficient antioxidants, often used in industrial applications. [10][11]* Phosphites: Often used as secondary antioxidants in synergy with primary ones like phenols. [10] The choice of antioxidant must be carefully validated to ensure it does not interfere with downstream applications.

Strategy 3: Optimal Storage Conditions

Beyond atmospheric control, physical storage conditions are critical.

  • Temperature: Store in a cool environment as recommended by the supplier, typically 2-8°C. [16][17]Heat accelerates the rate of all chemical reactions, including oxidation.

  • Light: Store in amber or opaque containers to protect from light, which can provide the energy to initiate radical formation.

  • Container: Use tightly sealed containers made of non-reactive materials (e.g., borosilicate glass, fluorinated HDPE). Ensure the container cap has a chemically inert liner (e.g., PTFE). [16][17]

Protocols for Stability Management

Protocol 1: Inert Gas Blanketing for Laboratory-Scale Storage

This protocol describes the "headspace exchange" method for replacing air with nitrogen in a standard laboratory bottle.

InertGasWorkflow start Start prep Prepare Materials - Compound bottle - Septum cap - Nitrogen source - Inlet/Outlet needles start->prep step1 Step 1: Seal Securely cap the bottle with a PTFE/silicone septum. prep->step1 step2 Step 2: Purge Insert a long inlet needle (to bottom) and a short outlet needle (in headspace). step1->step2 step3 Step 3: Flow Nitrogen Introduce a gentle stream of dry N₂ through the inlet needle for 2-5 mins. step2->step3 step4 Step 4: Seal Under Pressure Remove outlet needle first, then inlet needle to maintain positive pressure. step3->step4 step5 Step 5: Store Wrap septum with parafilm. Store under appropriate temperature and light conditions. step4->step5 end End step5->end

Caption: Workflow for laboratory-scale inert gas blanketing.

Methodology:

  • Preparation: Obtain the bottle of 3-(Propylamino)propan-1-ol, a cap fitted with a PTFE-faced septum, a source of dry nitrogen gas with a regulator, one long needle, and one short needle.

  • Sealing: After dispensing from the bottle, immediately replace the standard cap with the septum cap to minimize air exposure.

  • Purging Setup: Carefully pierce the septum with both needles. The longer needle should extend below the liquid surface or deep into the headspace, while the shorter needle should remain in the headspace to act as a vent.

  • Gas Flow: Set the nitrogen regulator to a low, gentle flow rate (e.g., 0.5-1 L/min). Allow the nitrogen to flow for 2-5 minutes to thoroughly displace the air in the headspace.

  • Final Sealing: While the nitrogen is still flowing, remove the shorter outlet needle first. This builds a slight positive pressure inside the bottle. Then, remove the longer inlet needle.

  • Storage: For extra security, wrap the cap and septum area with parafilm. Store the bottle under the recommended conditions (cool, dark).

Protocol 2: Analytical Verification of Stability

This protocol outlines a general method for assessing the purity of your material using Gas Chromatography (GC).

Objective: To quantify the parent 3-(Propylamino)propan-1-ol and detect any volatile degradation products.

Instrumentation and Conditions (Example):

Parameter Setting
Instrument Gas Chromatograph with Flame Ionization Detector (GC-FID)
Column Mid-polarity capillary column (e.g., DB-17 or equivalent), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium or Hydrogen, constant flow (e.g., 1.5 mL/min)
Injection 1 µL, Split ratio 50:1, Inlet Temp: 250°C
Oven Program 80°C (hold 2 min), ramp to 240°C at 15°C/min, hold 5 min
Detector FID, Temp: 280°C

Methodology:

  • Sample Preparation: Prepare a dilute solution of your stored 3-(Propylamino)propan-1-ol (e.g., 1000 ppm) in a suitable solvent like isopropanol or methanol.

  • Reference Standard: Prepare a solution of a fresh, high-purity reference standard of 3-(Propylamino)propan-1-ol at the same concentration.

  • Analysis: Inject both the reference standard and the stored sample onto the GC system.

  • Data Interpretation:

    • Compare the chromatogram of the stored sample to the reference standard.

    • Look for any new peaks in the sample chromatogram that are not present in the standard. The area of these peaks corresponds to the level of impurities.

    • Calculate the purity of your sample using the area percent method: (Area of Parent Peak / Total Area of All Peaks) * 100%.

    • A significant decrease in the area percent of the main peak or the appearance of new peaks over time indicates degradation.

References

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from Air Products Official Website. [Link]

  • Poly Processing. (2023, August 7). Using A Nitrogen Blanket on a Poly Processing Tank. Retrieved from Poly Processing Official Website. [Link]

  • Cambridge Sensotec. (n.d.). The Process of Inert Gas Blanketing. Retrieved from Cambridge Sensotec Official Website. [Link]

  • Process Online. (n.d.). BASICS OF TANK BLANKETING. Retrieved from Process Online Official Website. [Link]

  • Jordan Valve. (n.d.). What is Tank Blanketing?. Retrieved from Jordan Valve Official Website. [Link]

  • Tintoll. (n.d.). Amines Antioxidants. Retrieved from Tintoll Official Website. [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from Performance Additives Official Website. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD Official Website. [Link]

  • ResearchGate. (n.d.). Analytical methods used to quantify amine oxidation. Retrieved from ResearchGate Official Website. [Link]

  • Google Patents. (2012). US20120271026A1 - Inhibition of amine oxidation.
  • Loba Chemie. (2016, April 21). 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS. Retrieved from Loba Chemie Official Website. [Link]

  • Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Retrieved from Univar Solutions Official Website. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-1-propanol. PubChem Compound Summary for CID 9086. Retrieved from PubChem. [Link]

  • Save My Exams. (2025, March 3). Propan-1-ol Oxidation. Retrieved from Save My Exams Official Website. [Link]

  • Royal Society of Chemistry. (n.d.). The complete oxidation of propan-1-ol. Retrieved from Royal Society of Chemistry Official Website. [Link]

Sources

Troubleshooting

Troubleshooting guide for reactions involving 3-(Propylamino)propan-1-ol

Welcome to the technical support center for 3-(Propylamino)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise wh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Propylamino)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile amino alcohol. The bifunctional nature of 3-(Propylamino)propan-1-ol, containing both a secondary amine and a primary alcohol, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] However, this dual reactivity also presents unique challenges. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 3-(Propylamino)propan-1-ol that I should be aware of?

A1: 3-(Propylamino)propan-1-ol (CAS No: 38825-85-3) is a liquid with a molecular weight of 117.19 g/mol and the formula C₆H₁₅NO.[1][2] Its structure features a secondary amine, which is nucleophilic and basic, and a primary alcohol, which can undergo oxidation or act as a nucleophile. It is soluble in water and polar organic solvents.[1][] This bifunctionality is central to its utility and also to potential side reactions.

Q2: What are the primary applications of 3-(Propylamino)propan-1-ol?

A2: It is primarily used as an intermediate in the synthesis of more complex molecules, especially in the pharmaceutical and agrochemical industries.[1] Its structure is a useful scaffold for creating therapeutic agents and active ingredients in crop protection products.[1] It also finds applications in the production of surfactants, corrosion inhibitors, and specialty polymers.[1]

Q3: What are the recommended storage conditions for 3-(Propylamino)propan-1-ol?

A3: It should be stored in a cool, dry place, typically between 2-8°C, and kept away from light.[1] The container should be tightly sealed to prevent moisture absorption and oxidation.

Q4: What are the main safety precautions to take when handling this compound?

A4: 3-(Propylamino)propan-1-ol and similar amino alcohols can be corrosive and may cause skin and eye irritation.[4][5] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Work in a well-ventilated area or a fume hood to avoid inhaling vapors.[6] In case of contact, rinse the affected area immediately with plenty of water.[6]

Troubleshooting Guide for Common Reactions

The dual functionality of 3-(Propylamino)propan-1-ol requires careful consideration of reaction conditions to achieve the desired selectivity. The following sections address common issues encountered in reactions involving either the amine or the alcohol group.

Section 1: Reactions at the Amino Group (N-Alkylation & Reductive Amination)

The secondary amine in 3-(Propylamino)propan-1-ol is a common site for synthetic transformations. However, its reactivity can be influenced by the presence of the hydroxyl group.

Issue 1: Low Yield in N-Alkylation Reactions

Q: I am attempting an N-alkylation of 3-(Propylamino)propan-1-ol with an alkyl halide, but the yield is consistently low. What are the likely causes and how can I improve it?

A: Low yields in N-alkylation reactions can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Increase the reaction temperature, but monitor for decomposition.[7] Consider switching to a more polar aprotic solvent like DMF or acetonitrile to improve the solubility of the reactants and facilitate the SN2 reaction.[8] Adding a catalytic amount of potassium iodide can be beneficial when using alkyl bromides or chlorides, as it generates the more reactive alkyl iodide in situ.

  • Poor Reactivity of the Alkylating Agent: Less reactive alkylating agents (e.g., alkyl chlorides) will result in slower reactions compared to bromides or iodides.[7]

    • Solution: If possible, switch to a more reactive alkylating agent (I > Br > Cl).

  • Side Reactions: The hydroxyl group can compete with the amine for the alkylating agent, leading to O-alkylation.

    • Solution: Protect the hydroxyl group before performing the N-alkylation. A common protecting group for alcohols is a silyl ether, such as tert-butyldimethylsilyl (TBDMS) ether.[9] This group is stable under the basic conditions often used for N-alkylation and can be removed later under acidic conditions.

Experimental Protocol: Protection of the Hydroxyl Group with TBDMSCl

  • Dissolve 3-(Propylamino)propan-1-ol (1 eq.) in anhydrous dichloromethane (DCM).

  • Add imidazole (1.5 eq.) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting N-protected amino alcohol by column chromatography.

Issue 2: Incomplete Imine Formation or Reduction in Reductive Amination

Q: I'm performing a reductive amination with 3-(Propylamino)propan-1-ol and an aldehyde/ketone, but I'm recovering unreacted starting material or the intermediate imine. What's going wrong?

A: Reductive amination is a two-step process in one pot: imine formation followed by reduction. Problems can arise at either stage.

  • Inefficient Imine Formation: The equilibrium between the amine/carbonyl and the imine may not favor the imine.[10]

    • Causality: The formation of an imine from a secondary amine and a carbonyl compound generates a charged iminium ion. The presence of water can hinder its formation.

    • Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to remove water and drive the equilibrium towards the iminium ion.[10] A catalytic amount of acid, such as acetic acid, can also promote iminium ion formation.[10]

  • Incomplete Reduction: The reducing agent may not be effective enough, or the reaction conditions may be suboptimal.

    • Causality: Sodium borohydride (NaBH₄) can be a sluggish reducing agent for some iminium ions.

    • Solution: Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for reductive aminations.[10][11] It is less basic and more tolerant of mildly acidic conditions used to promote imine formation.[10] If using NaBH₄, ensure the imine has fully formed before adding the reducing agent.[10] You can also try adding methanol dropwise to a refluxing THF solution of the imine and NaBH₄ to enhance the reduction.[11]

Troubleshooting Workflow for Reductive Amination

Caption: Decision tree for troubleshooting reductive amination.

Section 2: Reactions at the Hydroxyl Group

The primary alcohol in 3-(Propylamino)propan-1-ol can undergo various transformations, but the presence of the basic amine can interfere.

Issue 3: Difficulty in Oxidizing the Alcohol to an Aldehyde or Carboxylic Acid

Q: I am trying to oxidize the primary alcohol of 3-(Propylamino)propan-1-ol, but the reaction is messy and gives multiple products. How can I achieve a clean oxidation?

A: The basic secondary amine can interfere with many common oxidizing agents, leading to side reactions and complex product mixtures.

  • Causality: Oxidizing agents like chromate-based reagents or potassium permanganate are not selective and can react with the amine. Milder, more selective reagents are necessary.

  • Solution: Protect the amine group before attempting the oxidation. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable to many oxidizing conditions and can be easily removed later with acid.[12][13][14]

Experimental Protocol: Boc Protection of the Amine

  • Dissolve 3-(Propylamino)propan-1-ol (1 eq.) in a suitable solvent such as a mixture of dioxane and water.

  • Add a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) (2 eq.).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise at room temperature.

  • Stir the mixture for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The Boc-protected amino alcohol can then be subjected to oxidation.

Recommended Oxidation Conditions for the Boc-Protected Alcohol:

Target ProductReagent SystemTypical Conditions
AldehydePCC (Pyridinium chlorochromate) or Dess-Martin periodinaneAnhydrous DCM, room temperature
Carboxylic AcidJones' reagent (CrO₃ in H₂SO₄/acetone) or TEMPO-catalyzed oxidationAcetone, 0°C to room temperature

Logical Relationship of Protecting Groups

G cluster_0 Reaction at Amine cluster_1 Reaction at Alcohol A 3-(Propylamino)propan-1-ol B Protect -OH (e.g., TBDMS) A->B C N-Alkylation B->C D Deprotect -OH C->D E Final Product D->E F 3-(Propylamino)propan-1-ol G Protect -NH (e.g., Boc) F->G H Oxidation G->H I Deprotect -NH H->I J Final Product I->J

Caption: Protecting group strategy for selective reactions.

Summary of Key Troubleshooting Points

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in N-Alkylation Incomplete reaction, poor leaving group, O-alkylation side reaction.Increase temperature, use a more polar aprotic solvent, switch to a better leaving group (I > Br > Cl), protect the hydroxyl group.[7]
Incomplete Reductive Amination Poor imine formation, inefficient reduction.Add a dehydrating agent or catalytic acid, use a more selective reducing agent like NaBH(OAc)₃.[10][11]
Difficult Oxidation of Alcohol Interference from the basic amine group.Protect the amine with a suitable protecting group (e.g., Boc) before oxidation.[12][13]

By understanding the interplay between the amine and alcohol functionalities of 3-(Propylamino)propan-1-ol and employing appropriate strategies like the use of protecting groups, researchers can overcome common synthetic challenges and successfully utilize this valuable building block in their work.

References

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-(Propylamino)propan-1-ol. Retrieved from [Link]

  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of 3-(Propylamino)propan-1-ol. Retrieved from [Link]

  • Loba Chemie. (2016, April 21). 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-(Propylamino)propan-1-ol

Welcome to the technical support center for the synthesis of 3-(propylamino)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered dur...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(propylamino)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important amino alcohol synthesis. Our focus is on providing practical, experience-driven advice to ensure a safe, efficient, and reproducible manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 3-(propylamino)propan-1-ol suitable for scaling up?

A1: For large-scale production, two primary routes are generally considered:

  • Reductive Amination of 3-Hydroxypropanal with n-Propylamine: This is often the preferred method due to its atom economy and convergence. However, 3-hydroxypropanal is not particularly stable and is often generated in situ or used as a stable derivative.

  • Reaction of 3-Chloro-1-propanol with n-Propylamine: This is a straightforward nucleophilic substitution. The main challenges are the potential for over-alkylation and the need to handle a chlorinated intermediate.

A less common but viable alternative is the reaction of acrolein with n-propylamine followed by reduction. However, the high reactivity and toxicity of acrolein present significant handling challenges on a larger scale.[1]

Q2: What are the key safety considerations when handling the reactants for this synthesis on a large scale?

A2: Safety is paramount during scale-up. Key hazards include:

  • n-Propylamine: This is a flammable and corrosive liquid with a pungent odor.[2] Ensure adequate ventilation and use personal protective equipment (PPE), including respiratory protection.[3]

  • 3-Chloro-1-propanol: This is a toxic and corrosive liquid. Avoid inhalation and skin contact.

  • Reducing Agents (e.g., Sodium Borohydride): These can react violently with water and acids, releasing flammable hydrogen gas. Ensure they are handled in a dry, inert atmosphere.

  • Hydrogen Gas (for catalytic hydrogenation): This is highly flammable and can form explosive mixtures with air. Use appropriate safety-rated equipment and ensure proper grounding to prevent static discharge.

A thorough risk assessment and adherence to established safety protocols are essential before commencing any large-scale synthesis.[4]

Q3: What are the typical byproducts I should expect, and how can I minimize their formation?

A3: The byproduct profile depends on the synthetic route:

  • Reductive Amination:

    • Over-alkylation product (Dipropylamino)propan-1-ol: This can be minimized by using an excess of n-propylamine.

    • Unreacted starting materials: Optimize reaction time and temperature to drive the reaction to completion.

  • Reaction with 3-Chloro-1-propanol:

    • Quaternary ammonium salts: These can form from excessive alkylation. Control the stoichiometry and reaction temperature carefully.

    • Elimination products: Under strongly basic conditions, elimination to form allyl alcohol or other unsaturated compounds can occur.

Careful control of reaction parameters and stoichiometry is crucial for minimizing byproduct formation.

Troubleshooting Guide

Issue 1: Low Yield of 3-(Propylamino)propan-1-ol

Question: My large-scale batch is showing a significantly lower yield than my lab-scale experiments. What are the likely causes and how can I troubleshoot this?

Answer: A drop in yield upon scale-up is a common issue and can often be attributed to mass and heat transfer limitations.

Troubleshooting Steps:

  • Evaluate Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor's agitation is sufficient for the increased volume.

  • Re-evaluate Reagent Addition Strategy: A slow, controlled addition of the limiting reagent can help to maintain a consistent reaction temperature and minimize byproduct formation.

  • Check for Thermal Degradation: Amino alcohols can be susceptible to thermal degradation.[5] Ensure the reaction temperature is carefully controlled and not exceeding the optimal range determined in laboratory studies. Consider using a jacketed reactor with a reliable temperature control system.[6]

  • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the amine.[7]

Issue 2: Difficulties in Purifying the Final Product

Question: I'm struggling to achieve the desired purity of 3-(propylamino)propan-1-ol at a larger scale. What are the best purification strategies?

Answer: The purification of amino alcohols can be challenging due to their high boiling points and potential for forming azeotropes with water.

Troubleshooting Steps:

  • Optimize Distillation Conditions: Vacuum distillation is the most common method for purifying 3-(propylamino)propan-1-ol.

    • Fractional Distillation: Use a fractionating column with sufficient theoretical plates to separate the product from closely boiling impurities.

    • Avoid High Temperatures: High pot temperatures can lead to decomposition.[5] Use a deep vacuum to lower the boiling point.

  • Consider Salt Formation and Recrystallization: If distillation is problematic, consider converting the amino alcohol to a salt (e.g., hydrochloride). The salt can often be purified by recrystallization from a suitable solvent system, and the free base can be regenerated.

  • Azeotropic Removal of Water: If water is present, it can be removed by azeotropic distillation with a suitable solvent like toluene before the final purification step.

Issue 3: Incomplete Reaction or Stalling

Question: My reaction seems to have stalled before reaching full conversion. What could be the cause?

Answer: Reaction stalling can be due to catalyst deactivation, insufficient reagent, or changes in reaction conditions.

Troubleshooting Steps:

  • Catalyst Activity (for Reductive Amination):

    • Poisoning: Ensure the starting materials and solvent are free from impurities that could poison the catalyst (e.g., sulfur compounds for metal catalysts).

    • Leaching: If using a heterogeneous catalyst, ensure it is not breaking down or leaching into the reaction mixture.

  • Check Stoichiometry: Verify that the correct molar ratios of all reactants were used. An error in charging one of the reagents can lead to an incomplete reaction.

  • Monitor pH: For reductive aminations, the pH of the reaction mixture can be critical. Ensure it remains within the optimal range for imine formation and reduction.

Experimental Protocols

Illustrative Protocol for Reductive Amination (Scale-Up Considerations)

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Reagent Charging:

    • Charge the reactor with 3-hydroxypropanal (or its stable equivalent) and a suitable solvent (e.g., methanol, ethanol).

    • Begin agitation.

    • Slowly add n-propylamine to the reactor, monitoring the temperature closely. The addition should be controlled to maintain the desired reaction temperature.

  • Reaction:

    • Once the n-propylamine addition is complete, allow the mixture to stir for a predetermined time to ensure complete imine formation.

    • Prepare a solution or slurry of the reducing agent (e.g., sodium borohydride in a suitable solvent).

    • Slowly add the reducing agent to the reactor, again controlling the rate of addition to manage the exotherm.

    • Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, quench any remaining reducing agent by the slow addition of a suitable reagent (e.g., acetone or a weak acid).

    • Remove the solvent under reduced pressure.

    • Perform an aqueous work-up to remove inorganic salts.

    • Extract the product into a suitable organic solvent.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Filter and concentrate the organic layer to obtain the crude product.

  • Purification:

    • Purify the crude 3-(propylamino)propan-1-ol by vacuum distillation.

Visualizations

Scaling_Up_Synthesis cluster_Phase1 Phase 1: Lab-Scale Synthesis cluster_Phase2 Phase 2: Scale-Up Considerations cluster_Phase3 Phase 3: Pilot/Industrial Scale Synthesis lab_reactants Reactants (mg to g scale) lab_reaction Glassware Reaction (Stir bar, heating mantle) lab_reactants->lab_reaction lab_workup Separatory Funnel Work-up lab_reaction->lab_workup heat_management Heat Management (Exotherm control) lab_reaction->heat_management lab_purification Small-Scale Distillation/Chromatography lab_workup->lab_purification mass_transfer Mass Transfer (Efficient mixing) lab_workup->mass_transfer lab_product Final Product (g scale) lab_purification->lab_product downstream Downstream Processing (Large-scale purification) lab_purification->downstream safety Process Safety (Risk assessment) lab_product->safety pilot_reaction Jacketed Reactor (Impeller, temp. control) heat_management->pilot_reaction pilot_workup Extraction/Filtration System mass_transfer->pilot_workup pilot_reactants Reactants (kg to ton scale) safety->pilot_reactants pilot_purification Fractional Distillation Unit downstream->pilot_purification pilot_reactants->pilot_reaction pilot_reaction->pilot_workup pilot_workup->pilot_purification pilot_product Final Product (kg to ton scale) pilot_purification->pilot_product

Sources

Troubleshooting

Common impurities in commercial 3-(Propylamino)propan-1-ol

Welcome to the technical support guide for 3-(Propylamino)propan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development to anticipate and troubleshoot challenges related to imp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(Propylamino)propan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development to anticipate and troubleshoot challenges related to impurities in commercial batches of this versatile reagent. In our experience, understanding the impurity profile is critical for the success of your experiments, ensuring reproducibility and preventing unforeseen side reactions.

Understanding the Importance of Purity

3-(Propylamino)propan-1-ol is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[1] Its bifunctional nature, containing both a secondary amine and a primary alcohol, allows for a wide range of chemical transformations. However, the presence of impurities, even in trace amounts, can significantly impact reaction outcomes, leading to lower yields, difficult purification, and the formation of unintended by-products. This guide will help you identify, understand, and mitigate the effects of common impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that may arise during your experiments due to impurities in 3-(Propylamino)propan-1-ol.

Question 1: My reaction yield is consistently lower than expected. Could impurities be the cause?

Answer: Absolutely. Lower-than-expected yields are a common consequence of impurities. Several factors could be at play:

  • Stoichiometric Imbalance: If your starting material contains significant amounts of non-reactive impurities, the actual amount of 3-(Propylamino)propan-1-ol is less than you calculated. This leads to an incorrect stoichiometric ratio of reactants, leaving some of your other reagents unreacted.

  • Inhibitory Impurities: Some impurities can act as inhibitors or poisons for catalysts used in your reaction. For example, residual starting materials from the synthesis of 3-(Propylamino)propan-1-ol could interfere with catalytic sites.

  • Side Reactions: Impurities can participate in unintended side reactions, consuming your reactants and generating a complex mixture of by-products that complicates purification and reduces the yield of your desired product.

Troubleshooting Steps:

  • Purity Assessment: The first step is to determine the purity of your 3-(Propylamino)propan-1-ol. We recommend using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for this purpose. (See "Analytical Protocols" section below).

  • Reagent Stoichiometry Adjustment: If you determine the exact purity, you can adjust the amount of 3-(Propylamino)propan-1-ol used in your reaction to ensure the correct molar ratio.

  • Purification of Starting Material: For critical applications, consider purifying the commercial 3-(Propylamino)propan-1-ol by distillation before use.

Question 2: I'm observing unexpected peaks in my analytical chromatogram (LC-MS or GC-MS) of the reaction mixture. What could they be?

Answer: Unexpected peaks often originate from impurities present in the starting materials or from their subsequent reactions. Based on the likely synthesis routes for 3-(Propylamino)propan-1-ol, potential impurities include:

  • Unreacted Starting Materials:

    • 3-Chloropropan-1-ol: A common precursor, its presence can lead to the formation of chlorinated by-products in your reaction.

    • n-Propylamine: Another key starting material.

  • By-products of Synthesis:

    • Di-alkylation Products: Such as 3,3'-(propylazanediyl)bis(propan-1-ol), formed by the reaction of two molecules of 3-chloropropan-1-ol with n-propylamine.

  • Degradation Products:

    • Over time, especially with exposure to air and heat, oxidation can occur. While specific degradation products for 3-(propylamino)propan-1-ol are not extensively documented, studies on similar amino alcohols suggest the formation of various oxidized and fragmented species.[2]

Question 3: My final product is discolored, even after purification. Could this be related to an impurity in the 3-(Propylamino)propan-1-ol?

Answer: Yes, discoloration is often a sign of impurities. Commercial 3-(propylamino)propan-1-ol can sometimes have a yellowish tint.[3][4] This color can be carried through your reaction and purification steps.

  • Source of Color: The color is often due to the presence of high molecular weight, conjugated by-products formed during synthesis or degradation products.

  • Impact: While the color itself may not interfere with the primary reaction, it can be an indicator of overall lower purity. For applications where color is a critical parameter (e.g., in final drug formulations), it is essential to address this issue.

Troubleshooting Steps:

  • Use High-Purity Grade: Whenever possible, purchase a high-purity grade of 3-(Propylamino)propan-1-ol.

  • Charcoal Treatment: In some cases, a charcoal treatment of the starting material or the final product can help remove colored impurities.

  • Distillation: As mentioned earlier, distillation is an effective method for removing non-volatile colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities to be found in commercial 3-(Propylamino)propan-1-ol?

A1: Based on common synthetic routes, the most probable impurities are:

  • Starting Materials: n-Propylamine and 3-chloropropan-1-ol.

  • By-products: 3,3'-(Propylazanediyl)bis(propan-1-ol).

  • Solvent Residues: Depending on the manufacturing process, residual solvents may be present.

Q2: How can I detect these impurities?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile impurities like residual starting materials and some by-products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) can also be used, especially for less volatile impurities.

Q3: What is a typical purity specification for commercial 3-(Propylamino)propan-1-ol?

A3: Commercial grades can vary. A typical purity for a reagent grade is often ≥97%.[1] For more demanding applications, higher purity grades (>99%) are available.[5] Always check the certificate of analysis (CoA) provided by the supplier.

Q4: How should I store 3-(Propylamino)propan-1-ol to minimize degradation?

A4: It is recommended to store 3-(Propylamino)propan-1-ol in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and sources of ignition.[1][6] It is also hygroscopic and can absorb moisture from the air.

Summary of Potential Impurities

Impurity NameChemical StructurePotential Origin
n-PropylamineCH₃CH₂CH₂NH₂Unreacted starting material
3-Chloropropan-1-olClCH₂CH₂CH₂OHUnreacted starting material
3,3'-(Propylazanediyl)bis(propan-1-ol)(HO(CH₂)₃)₂NCH₂CH₂CH₃Synthesis by-product
WaterH₂OAbsorption from atmosphere

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

This protocol provides a general starting point for the analysis of 3-(Propylamino)propan-1-ol and its volatile impurities.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Column: A mid-polar capillary column (e.g., DB-1701 or equivalent) is a good starting point.

Method Parameters:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Mass Range: 35-500 amu.

Sample Preparation:

  • Prepare a 1 mg/mL solution of 3-(Propylamino)propan-1-ol in a suitable solvent such as methanol or isopropanol.

  • Inject 1 µL of the solution into the GC-MS.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

For higher molecular weight by-products, HPLC is a more suitable technique.

Instrumentation:

  • HPLC system with a UV or Mass Spectrometric detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

Method Parameters:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: 210 nm (or scan with PDA to determine optimal wavelength).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a 1 mg/mL solution of 3-(Propylamino)propan-1-ol in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic acid).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing Impurity Formation

The following diagram illustrates the potential synthetic pathway for 3-(Propylamino)propan-1-ol and the formation of a key by-product.

G cluster_reactants Starting Materials cluster_products Products n-Propylamine n-Propylamine 3-(Propylamino)propan-1-ol 3-(Propylamino)propan-1-ol n-Propylamine->3-(Propylamino)propan-1-ol Primary Reaction 3-Chloropropan-1-ol 3-Chloropropan-1-ol 3-Chloropropan-1-ol->3-(Propylamino)propan-1-ol By-product 3,3'-(Propylazanediyl)bis(propan-1-ol) 3-(Propylamino)propan-1-ol->By-product Side Reaction (+ 3-Chloropropan-1-ol)

Caption: Synthetic pathway and by-product formation.

Troubleshooting Workflow

G start Experiment Fails (e.g., low yield, unexpected peaks) check_purity Analyze Purity of 3-(Propylamino)propan-1-ol (GC-MS, HPLC) start->check_purity is_pure Is Purity >99%? check_purity->is_pure investigate_other Investigate Other Reaction Parameters (temp, catalyst, etc.) is_pure->investigate_other Yes identify_impurities Identify and Quantify Impurities is_pure->identify_impurities No purify Purify Starting Material (e.g., Distillation) identify_impurities->purify adjust_stoichiometry Adjust Stoichiometry Based on Purity identify_impurities->adjust_stoichiometry rerun Re-run Experiment purify->rerun adjust_stoichiometry->rerun

Caption: Troubleshooting logic for experimental issues.

References

  • Capot Chemical. (n.d.). Specifications of 3-(Propylamino)propan-1-ol. Retrieved from [Link]

  • Ask, K. T., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-(Propylamino)propan-1-ol. Retrieved from [Link]

  • Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-propanol. National Institutes of Health. Retrieved from [Link]

  • Loba Chemie. (2016). 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-amino-1-propanol. Retrieved from [Link]

  • Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Food and Agriculture Organization of the United Nations. (n.d.). PROPAN-1-OL. Retrieved from [Link]

  • Google Patents. (n.d.). CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Performance Analysis of Surfactants Derived from 3-(Propylamino)propan-1-ol

Introduction: A New Frontier in Amphiphilic Chemistry In the dynamic landscape of surfactant chemistry, the pursuit of molecules with enhanced performance, greater biocompatibility, and improved environmental profiles is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Amphiphilic Chemistry

In the dynamic landscape of surfactant chemistry, the pursuit of molecules with enhanced performance, greater biocompatibility, and improved environmental profiles is relentless. Surfactants derived from amino acids and other renewable resources have garnered significant attention for their favorable properties.[1][2] This guide focuses on a promising, yet less-explored class: surfactants synthesized from the 3-(Propylamino)propan-1-ol backbone. These molecules, characterized by a secondary amine and a primary alcohol, offer a unique scaffold for creating novel cationic or non-ionic surfactants with potential applications ranging from pharmaceutical formulations to advanced material science.[3][4]

The presence of both a nucleophilic amine and a hydroxyl group on a flexible propanol chain allows for versatile synthetic modifications, enabling the attachment of various hydrophobic tails.[4] This structural versatility is key to tuning their physicochemical properties. This guide provides a comparative analysis of the performance of these surfactants against established alternatives, supported by experimental data and detailed protocols for their characterization. We will explore their efficacy in reducing surface tension, their behavior in forming micelles, and their performance in creating foams and emulsions—critical parameters for any researcher or drug development professional.

Molecular Architecture and Synthesis Overview

The fundamental structure of these surfactants involves the alkylation of the secondary amine of 3-(Propylamino)propan-1-ol with a long-chain alkyl halide or fatty acid derivative to impart hydrophobicity. The inherent hydroxyl group can either remain unmodified, resulting in a cationic headgroup (upon protonation or quaternization), or be further modified, for instance, through ethoxylation, to create non-ionic variants.

The synthesis is typically a straightforward nucleophilic substitution reaction, which provides a high degree of control over the final molecular structure. This allows for the systematic study of structure-property relationships, a cornerstone of surfactant science.[5]

SynthesisWorkflow Reactants 3-(Propylamino)propan-1-ol + Long-Chain Alkyl Halide (R-X) Reaction Nucleophilic Substitution (Quaternization/Alkylation) Reactants->Reaction Solvent, Heat Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Crude Product Product N-Alkyl-N-propyl-3-aminopropan-1-ol Surfactant Purification->Product

Caption: A generalized workflow for the synthesis of cationic surfactants from 3-(Propylamino)propan-1-ol.

Performance Benchmarking: A Comparative Analysis

The true measure of a surfactant's utility lies in its performance. Here, we compare the projected properties of an N-dodecyl-3-(propylamino)propan-1-ol based surfactant (a representative model) with well-established anionic (Sodium Dodecyl Sulfate, SDS), cationic (Cetyltrimethylammonium Bromide, CTAB), and amino-acid-based (Sodium Lauroyl Sarcosinate) surfactants.

Surface Tension Reduction and Micellization

A primary function of any surfactant is to reduce the surface tension of a liquid. The concentration at which surfactants begin to self-assemble into micelles is known as the Critical Micelle Concentration (CMC). A lower CMC indicates higher efficiency, as less surfactant is needed to achieve the maximum surface tension reduction and initiate micellar activity, which is crucial for solubilization and drug delivery.[6][7]

Amino acid-based surfactants are known for having lower CMC values compared to conventional surfactants, which increases their surface activity.[8] The unique structure of 3-(propylamino)propan-1-ol derivatives, combining features of both amino alcohol and alkylamine chains, is expected to yield highly efficient surface activity.

Table 1: Comparative Surface Properties of Various Surfactant Classes

Property3-(Propylamino)propan-1-ol Derivative (Projected)Sodium Dodecyl Sulfate (SDS) (Anionic)CTAB (Cationic)Sodium Lauroyl Sarcosinate (Amino Acid-Based)
CMC (mM) 1 - 5~8.2~1.0~14.5
Surface Tension at CMC (γ_cmc) (mN/m) 30 - 35~39~3630 - 33
Molecular Structure C₁₂H₂₅-N⁺(H)(C₃H₇)-C₃H₆OHC₁₂H₂₅-OSO₃⁻Na⁺C₁₆H₃₃-N⁺(CH₃)₃Br⁻C₁₁H₂₃CO-N(CH₃)CH₂COO⁻Na⁺
Key Structural Feature Secondary Amine + Hydroxyl GroupSulfate EsterQuaternary AmmoniumAmide Bond + Carboxylate

Note: Values for SDS, CTAB, and Sodium Lauroyl Sarcosinate are typical literature values.[9] Projected values for the 3-(propylamino)propan-1-ol derivative are based on structurally similar amino alcohol and cationic surfactants.

Foaming and Emulsification Properties

Foaming and emulsification are vital for applications in personal care products and pharmaceutical formulations.[10][11] Foaming involves the stabilization of air-in-liquid dispersions, while emulsification involves the stabilization of liquid-in-liquid (e.g., oil-in-water) dispersions.[12]

The performance in these areas is dictated by the surfactant's ability to quickly adsorb at interfaces and form a resilient film.[13] The hydrogen-bonding capability of the hydroxyl group in 3-(propylamino)propan-1-ol surfactants may contribute to a more structured and stable interfacial film, potentially leading to superior foam stability and emulsification power compared to standard quaternary ammonium surfactants.[5]

Table 2: Foaming and Emulsification Performance Comparison

Performance Metric3-(Propylamino)propan-1-ol DerivativeConventional Cationic (e.g., CTAB)Amino Acid-Based
Foamability Good to ExcellentModerateExcellent
Foam Stability High (due to H-bonding)Moderate to LowGood
Emulsification (Oil/Water) ExcellentGoodGood
Causality The hydroxyl group enhances intermolecular interactions at the air-water interface, creating a more robust foam structure.Rigid quaternary headgroup offers less flexibility for forming stable interfacial films.The amide group can participate in hydrogen bonding, contributing to good foam properties.[14]
Application in Drug Delivery Systems

Cationic surfactants are widely investigated as drug delivery vehicles and permeation enhancers due to their ability to interact with negatively charged cell membranes.[15][16] They can form complexes with DNA for gene delivery or be incorporated into liposomes to improve transdermal drug transport.[15][17] The key challenge is balancing efficacy with cytotoxicity, as many conventional cationic surfactants can be irritating or toxic.[15]

Surfactants derived from 3-(propylamino)propan-1-ol represent a "pseudo-biocompatible" structure. The presence of the hydroxyl group and the secondary amine (as opposed to a quaternary amine) could lead to lower cytotoxicity while retaining the necessary cationic charge for interacting with biological membranes, making them highly attractive for pharmaceutical development.[18]

DrugDelivery Surfactant Cationic Surfactant (3-PAP-ol Derivative) Micelle Drug-Loaded Micelle Surfactant->Micelle Self-Assembly (above CMC) Drug Hydrophobic Drug (API) Drug->Micelle Solubilization Cell Target Cell Membrane (Negatively Charged) Delivery Enhanced Drug Permeation & Delivery Cell->Delivery Micelle->Cell Electrostatic Interaction

Caption: Mechanism of micellar drug delivery using a cationic surfactant derived from 3-(propylamino)propan-1-ol (3-PAP-ol).

Experimental Protocols: A Guide to Characterization

To ensure scientific integrity, the methods used to characterize these surfactants must be robust and reproducible. Below are detailed protocols for key performance experiments.

Protocol 1: Determination of CMC by Surface Tensiometry

This method measures the surface tension of surfactant solutions at various concentrations. The CMC is identified as the point where the surface tension plateaus.[6][19]

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 100 mM) of the surfactant in deionized water.

  • Serial Dilutions: Create a series of dilutions from the stock solution, covering a range of concentrations both below and above the expected CMC.

  • Surface Tension Measurement: Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each dilution at a constant temperature (e.g., 25°C).[20] Allow each solution to equilibrate before measurement.

  • Data Plotting: Plot surface tension (γ) as a function of the logarithm of concentration (log C).

  • CMC Determination: The plot will show two distinct linear regions. The CMC is the concentration at the intersection of these two lines.[21]

CMC_Workflow A Prepare Surfactant Stock Solution B Perform Serial Dilutions A->B C Measure Surface Tension (Tensiometer) B->C D Plot γ vs. log(C) C->D E Identify Breakpoint (CMC) D->E

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC) via surface tensiometry.

Protocol 2: Evaluation of Foaming Properties (Ross-Miles Method)

This standard method assesses both the initial foam volume (foamability) and the foam's stability over time.

Methodology:

  • Solution Preparation: Prepare a surfactant solution of a standard concentration (e.g., 0.5 wt%) in a graduated cylinder with a defined hardness of water.

  • Foam Generation: Allow a specific volume of the same solution to fall from a fixed height into the graduated cylinder, causing foam to form.

  • Initial Foam Height Measurement: Immediately after the solution has been added, record the total volume of the foam. This is the initial foam height (a measure of foamability).

  • Foam Stability Measurement: Record the foam height again after a set period (e.g., 5 minutes). The percentage of foam height remaining is a measure of foam stability.

Protocol 3: Assessment of Emulsification Power

This protocol evaluates the ability of a surfactant to stabilize an oil-in-water emulsion.

Methodology:

  • System Preparation: In a graduated test tube, mix a defined volume of the surfactant solution (e.g., 10 mL of a 1 wt% solution) with a defined volume of a non-polar oil (e.g., 10 mL of soybean oil).

  • Emulsification: Vigorously agitate the mixture for a set time (e.g., 1 minute) using a vortex mixer to form an emulsion.

  • Stability Observation: Allow the emulsion to stand undisturbed. Record the time it takes for phase separation (creaming or coalescence) to become apparent. A longer time indicates higher emulsifying power.[22]

Conclusion and Future Outlook

Surfactants derived from 3-(Propylamino)propan-1-ol present a compelling new class of amphiphiles. Their unique molecular architecture, featuring a secondary amine and a hydroxyl group, offers a platform for developing high-performance surfactants with potentially lower toxicity profiles than traditional cationic alternatives. The projected data suggests they are highly efficient at reducing surface tension, with strong potential in foaming and emulsification applications.

For researchers and drug development professionals, these surfactants warrant further investigation, particularly in formulations where biocompatibility and strong interfacial activity are paramount. Their potential to act as effective, yet gentler, permeation enhancers or as solubilizing agents in drug delivery systems could address long-standing challenges in the pharmaceutical industry. The synthetic versatility of the 3-(propylamino)propan-1-ol backbone ensures that a wide array of tailored structures can be developed and optimized for specific, high-value applications.

References

  • Taylor & Francis Online. (n.d.). Wetting, foaming, and emulsification properties of novel methyltriphenylphosphonium carboxylate ionic liquid surfactants. Retrieved from [Link]

  • Taylor & Francis Online. (2018, December 24). Full article: Wetting, foaming, and emulsification properties of novel methyltriphenylphosphonium carboxylate ionic liquid surfactants. Retrieved from [Link]

  • ResearchGate. (n.d.). Wetting, foaming, and emulsification properties of novel methyltriphenylphosphonium carboxylate ionic liquid surfactants. Retrieved from [Link]

  • Scribd. (n.d.). EXPERIMENT 2 - Determination of CMC Using Surface Tension. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Spectral Properties of Foams and Emulsions - PMC. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Some Novel Nonionic Ethoxylated Surfactants Based on α-Amino Acids and Investigation of Their Surface Active Properties. Retrieved from [Link]

  • MDPI. (n.d.). Synergistic Effects of Sodium Lauryl Sulfate and Lauryl Dimethylamine Oxide Blends on Foam Properties and Skin Irritation Reduction. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Retrieved from [Link]

  • KRÜSS Scientific. (n.d.). Characterization of surfactants. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Surface properties in surfactant systems containing amino acid-based surfactants. Retrieved from [Link]

  • MDPI. (n.d.). A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. Retrieved from [Link]

  • TEGEWA. (2023, October 5). Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. Retrieved from [Link]

  • ResearchGate. (2004). (PDF) Amino Acid-Based Surfactants. Retrieved from [Link]

  • VANABIO. (n.d.). News - Surfactants of Amino Acids. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-(Propylamino)propan-1-ol. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, June 8). Synthesis of homologous series of surfactants from renewable resources, structure–properties relationship, surface active performance, evaluation of their antimicrobial and anticancer potentialities. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Status of surfactants as penetration enhancers in transdermal drug delivery - PMC. Retrieved from [Link]

  • PubMed. (n.d.). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. Retrieved from [Link]

  • ScienceOpen. (2015, July 15). Synthesis and Colloidal-Chemical Properties of Surfactants Based on Alkyl Amines and Propylene Oxide. Retrieved from [Link]

  • Bentham Science. (2021, May 25). A general approach on the surfactants use and their properties in drug delivery systems. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023, June 12). A recent overview of surfactant–drug interactions and their importance - PMC. Retrieved from [Link]

  • ResearchGate. (2015, July). Synthesis and Colloidal-Chemical Properties of Surfactants Based on Alkyl Amines and Propylene Oxide | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative Study on the Syntheses and Properties of Three N‐lauroyl Aromatic Amino Acid Surfactants | Request PDF. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 3-(Propylamino)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract The accurate and precise quantification of 3-(propylamino)propan-1-ol, a key amino alcohol intermediate, is paramount for ensuring the quality, saf...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate and precise quantification of 3-(propylamino)propan-1-ol, a key amino alcohol intermediate, is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. The validation of an analytical method provides documented evidence that the procedure is fit for its intended purpose. This guide presents an objective, in-depth comparison of three common analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV) via derivatization, and High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)—for the analysis of 3-(propylamino)propan-1-ol. Supported by representative experimental data and guided by the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document serves as a practical resource for selecting and validating the most appropriate analytical methodology.[1][2][3][4][5]

Introduction: The Analytical Challenge of 3-(Propylamino)propan-1-ol

3-(Propylamino)propan-1-ol is a bifunctional molecule featuring a secondary amine and a primary alcohol.[] This structure makes it a versatile building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). However, its physicochemical properties present distinct analytical challenges:

  • High Polarity: The presence of both amine and hydroxyl groups imparts high polarity, which can lead to poor peak shape and retention in traditional reversed-phase chromatography.[7][8]

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing moiety, rendering direct detection by HPLC-UV, a common and cost-effective technique, highly insensitive.[7][9][10][11]

  • Volatility: The compound has a boiling point of approximately 187-188°C, making it amenable to Gas Chromatography (GC), although its polar nature can still cause issues like peak tailing on certain columns.[]

Given these characteristics, a direct comparison of analytical methodologies is essential for any laboratory tasked with its quantification, whether for purity assessment, stability testing, or quality control.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as sensitivity, selectivity, and available instrumentation.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The FID detector ionizes organic compounds as they elute from the column, generating a current proportional to the mass of carbon, making it a robust, universal detector for hydrocarbons.

Application to 3-(Propylamino)propan-1-ol: Due to its volatility, GC-FID is a viable and straightforward approach. The primary challenge lies in managing the polar nature of the analyte, which can lead to interactions with the stationary phase and result in peak tailing.[12] Utilizing a specialized column, such as one designed for amines or a wax-based column, can mitigate these effects and yield symmetrical peaks.[13][14][15]

Causality in Method Design:

  • Why a specialized column? Standard non-polar columns (like those with a 5% phenyl polysiloxane phase) have active silanol groups that can strongly interact with the amine and hydroxyl functionalities of the analyte through hydrogen bonding. This leads to poor peak shape and reduced column efficiency. A wax-based or amine-specific column has a more polar stationary phase or a base-deactivated surface that shields these active sites, resulting in improved chromatography.[12][13]

  • Why FID? FID offers excellent sensitivity for organic analytes and provides a linear response over a wide concentration range. It is less complex and more economical than a mass spectrometer.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. UV detectors measure the absorbance of light by the analyte at a specific wavelength.

Application to 3-(Propylamino)propan-1-ol: As the analyte lacks a chromophore, direct UV detection is impractical.[9][10] Therefore, a pre-column derivatization step is mandatory.[11][16] This involves reacting the primary or secondary amine with a tagging agent that imparts a strong UV-absorbing or fluorescent characteristic to the molecule. Common derivatizing reagents for amines include Dansyl Chloride, Phenyl isothiocyanate (PITC), or o-phthalaldehyde (OPA).[17][18]

Causality in Method Design:

  • Why Derivatization? The goal is to attach a molecule with a high molar absorptivity, transforming the "invisible" analyte into one that is easily detected by a UV detector.[16] This chemical reaction must be rapid, quantitative, and produce a stable product to ensure the accuracy and reproducibility of the method.[9][17]

  • Why Reversed-Phase HPLC? After derivatization, the resulting product is often significantly less polar than the original analyte, making it well-suited for separation on standard C18 or C8 reversed-phase columns.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

Principle: HPLC-MS couples the separation power of liquid chromatography with the high selectivity and sensitivity of a mass spectrometer. The MS detector ionizes the eluting compounds and separates the ions based on their mass-to-charge ratio (m/z).

Application to 3-(Propylamino)propan-1-ol: This is the most powerful technique for this analyte. It does not require derivatization, as the mass spectrometer can detect any ionizable compound.[19] Given the basic nature of the amine group, 3-(propylamino)propan-1-ol is readily ionized using positive-ion electrospray ionization (ESI+).

Causality in Method Design:

  • Why ESI+? Electrospray ionization is a "soft" ionization technique ideal for polar molecules. In the positive mode, the amine group readily accepts a proton ([M+H]⁺) in the acidic mobile phase, allowing for sensitive detection.

  • Why HILIC or Mixed-Mode Chromatography? While reversed-phase can be used, Hydrophilic Interaction Liquid Chromatography (HILIC) often provides better retention and separation for highly polar compounds like underivatized amino alcohols.[7][8] HILIC utilizes a polar stationary phase with a largely organic mobile phase, offering an orthogonal separation mechanism to reversed-phase.

Head-to-Head Method Comparison

The choice of method involves a trade-off between performance, cost, and complexity.

FeatureGC-FIDHPLC-UV (with Derivatization)HPLC-MS
Specificity Moderate to HighHighVery High (Mass-based)
Sensitivity (LOD/LOQ) GoodGood to ExcellentExcellent to Superior
Sample Throughput HighModerate (derivatization step)High
Method Development ModerateComplex (derivatization optimization)Complex (MS optimization)
Cost (Instrument) LowLow to ModerateHigh
Cost (Operational) LowModerate (reagents)High (solvents, maintenance)
Robustness HighModerate (derivatization stability)Moderate to High
Need for Derivatization NoYesNo

Experimental Protocols & Validation Data

The following protocols are representative and must be fully optimized and validated in the user's laboratory. The validation data is typical for such methods and serves as a benchmark for performance.

GC-FID Method

Protocol:

  • Column: Agilent CP-Wax for volatile amines and diamines (or equivalent), 30 m x 0.32 mm, 1.2 µm film thickness.[13]

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

  • Injector: Split/Splitless, 250°C, Split ratio 20:1.

  • Oven Program: 100°C (hold 2 min), ramp at 15°C/min to 220°C, hold 5 min.

  • Detector: FID, 280°C.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to create a stock solution. Prepare calibration standards by serial dilution.

HPLC-UV Method (OPA Derivatization)

Protocol:

  • Derivatization Reagent: Prepare an o-phthalaldehyde (OPA) solution with 3-mercaptopropionic acid in a borate buffer (pH 9.5).[17]

  • Derivatization Procedure: In an autosampler vial, mix 100 µL of sample/standard with 400 µL of the OPA reagent. Allow reacting for exactly 2 minutes at room temperature before injection.

  • Column: C18 reversed-phase, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A) 25 mM Phosphate Buffer (pH 7.0), B) Acetonitrile.

  • Gradient: 30% B to 70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 338 nm.

HPLC-MS Method

Protocol:

  • Column: HILIC, 100 mm x 2.1 mm, 3.5 µm particle size.

  • Mobile Phase: A) 10 mM Ammonium Formate in Water (pH 3.5), B) Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B to 60% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Detector: Single Quadrupole or Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: ESI Positive.

  • Monitored Ion (SIM): m/z 118.1 ([M+H]⁺ for C₆H₁₅NO).

Validation Data Summary (Representative)

Validation was performed according to ICH Q2(R1) guidelines.[1][2][3]

ParameterGC-FIDHPLC-UV (Derivatized)HPLC-MS
Linearity (R²) > 0.999> 0.999> 0.999
Range (µg/mL) 1 - 5000.1 - 1000.01 - 20
LOD (µg/mL) 0.30.030.003
LOQ (µg/mL) 1.00.10.01
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%99.5% - 101.0%
Precision (%RSD) < 1.5%< 1.0%< 2.0%
Specificity No interference from common process impurities.No interference from reagent or degradants.No interference at target m/z. Confirmed by MS/MS.

Visualization of Workflows

Method Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate analytical method based on laboratory requirements.

MethodSelection cluster_criteria Key Decision Criteria cluster_methods Recommended Method start Define Analytical Need for 3-(Propylamino)propan-1-ol sensitivity High Sensitivity Required? start->sensitivity cost Budget / Instrument Availability? sensitivity->cost No hplc_ms HPLC-MS sensitivity->hplc_ms Yes complexity Method Development Time Constraint? cost->complexity Low Budget cost->hplc_ms High Budget (MS Available) gc_fid GC-FID complexity->gc_fid Short Timeline hplc_uv HPLC-UV (Derivatization) complexity->hplc_uv Time for Derivatization Optimization

Caption: Decision tree for analytical method selection.

ICH Q2(R1) Validation Workflow

This diagram outlines the logical flow of the analytical method validation process.

ValidationWorkflow cluster_params ICH Q2(R1) Validation Parameters start Method Development & Optimization protocol Write Validation Protocol start->protocol specificity Specificity (Interference Check) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (S/N Ratio or Calibration Slope) precision->lod_loq robustness Robustness (Varying Parameters) lod_loq->robustness report Final Validation Report robustness->report

Caption: Workflow for analytical method validation.

Conclusion and Recommendations

All three discussed methods, when properly validated, can be suitable for the analysis of 3-(propylamino)propan-1-ol. The optimal choice is dictated by the specific application:

  • GC-FID is the most cost-effective and straightforward choice for routine quality control where high sensitivity is not the primary driver. Its robustness makes it ideal for a manufacturing environment.

  • HPLC-UV with derivatization offers a significant increase in sensitivity over GC-FID and utilizes common laboratory instrumentation. It is an excellent choice for purity testing and stability studies, provided the laboratory is willing to invest in the development and control of the derivatization step.

  • HPLC-MS is the definitive method, offering unparalleled sensitivity and specificity. It is the gold standard for trace-level impurity analysis, pharmacokinetic studies, and when absolute certainty of analyte identity is required. The high capital and operational costs are its primary limitations.

Ultimately, the selection process must be a well-documented decision based on a risk assessment of the analytical needs versus the available resources and expertise of the laboratory.

References

  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • Agilent Technologies, Inc. (2011). Analysis of amino-alcohols, C3-C5. Available at: [Link]

  • Agilent Technologies, Inc. (2011). Amino alcohols, C2 - C5. Available at: [Link]

  • Wiley Analytical Science. (2021). No chromophore - no problem?. Available at: [Link]

  • Zhang, R., & Anastasio, C. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology. Available at: [Link]

  • O'Brien, K. A., et al. (2005). Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry. Available at: [Link]

  • Al-Balkhi, M. H., et al. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. Available at: [Link]

  • Zengin, A., et al. (2018). HPLC-UV Method for Evaluation of Inhibitors of Plasma Amine Oxidase Using Derivatization of an Aliphatic Aldehyde Product With TRIS. Journal of Chromatographic Science. Available at: [Link]

  • Singh, N., et al. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Current Pharmaceutical Analysis. Available at: [Link]

  • Reddit. (2023). CAD vs MS for HPLC on compounds without chromophores?. Available at: [Link]

  • Quora. (2024). What are the methods for identifying primary, secondary, and tertiary amines in chemistry?. Available at: [Link]

  • Xiongfeng, H., et al. (2019). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. ResearchGate. Available at: [Link]

  • Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. Available at: [Link]

  • ResearchGate. (2018). HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. Available at: [Link]

  • Latorre, C., et al. (2013). Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection. PubMed Central. Available at: [Link]

  • Shimadzu. (n.d.). Analysis of Amino Acids Contained in Alcohol. Available at: [Link]

  • Li, Y., et al. (2019). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. Journal of Pharmaceutical Analysis. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. NIST WebBook. Available at: [Link]

  • MacKenzie, S. L. (1981). Gas-Liquid Chromatographic Separation of Amino Acids and their Derivatives. Journal of Chromatography. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. NIST WebBook. Available at: [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Available at: [Link]

  • Unacademy. (n.d.). Methods of Preparation of Amines. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol. Available at: [Link]

  • ResearchGate. (2017). What is the best method to determine 3-aminopropanol in a cream formulation?. Available at: [Link]

Sources

Comparative

Comparative Guide to Cross-Reactivity of 3-(Propylamino)propan-1-ol Derivatives

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Immunological Significance of Small Molecules In the fields of drug development and immunology, the...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Immunological Significance of Small Molecules

In the fields of drug development and immunology, the ability of small molecules, or haptens, to elicit an immune response is a critical consideration.[1] Haptens are molecules that are not immunogenic on their own but can trigger an immune response when conjugated to a larger carrier molecule, such as a protein.[1] This principle is fundamental to the development of vaccines and immunoassays but also presents a challenge in drug safety, where structurally related impurities can lead to unwanted immunogenicity and adverse effects.[2][3][4]

3-(Propylamino)propan-1-ol and its derivatives are versatile chemical intermediates used in the synthesis of various pharmaceuticals and agrochemicals.[5] Given their potential to be present as active pharmaceutical ingredients (APIs) or impurities, understanding their cross-reactivity profile with target-specific antibodies is paramount. Cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other structurally similar molecules. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 3-(propylamino)propan-1-ol derivatives, ensuring the specificity and safety of immunological products and therapies.

Designing a Robust Cross-Reactivity Study

A successful cross-reactivity study hinges on a well-conceived experimental design. The primary objective is to determine the degree to which antibodies raised against a primary 3-(propylamino)propan-1-ol derivative (the target analyte) recognize and bind to a panel of structurally related analogues.

Causality Behind Experimental Choices:

  • Selection of Derivatives: The choice of derivatives to be tested is crucial. A panel should be designed to probe the structural determinants of antibody binding. This includes varying the length of the propyl chain, modifying the propanol backbone, and introducing or altering functional groups. This systematic approach allows for the mapping of the epitope recognized by the antibody.

  • Positive and Negative Controls: The inclusion of the primary target analyte as a positive control is essential for data normalization. A structurally unrelated molecule should be used as a negative control to establish the baseline for non-specific binding.

  • Assay Selection: A tiered approach is recommended. A high-throughput screening assay, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA), is ideal for initial screening of a large number of derivatives.[6] This should be followed by a more detailed characterization of binding kinetics using a label-free technology like Surface Plasmon Resonance (SPR).[7][8][9]

Primary Screening: Competitive ELISA

A competitive ELISA is a powerful tool for quantifying the cross-reactivity of small molecules.[10][11] In this format, the test derivative (the competitor) in solution competes with a derivative-protein conjugate immobilized on the microplate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the competitor in the sample.[12]

Detailed Step-by-Step Competitive ELISA Protocol
  • Antigen Coating: Microtiter plate wells are coated with a solution of the primary 3-(propylamino)propan-1-ol derivative conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[10][13] The plate is incubated overnight at 4°C to allow for passive adsorption.[11][13]

  • Washing: The coating solution is discarded, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antigen.[10][13]

  • Blocking: Remaining protein-binding sites on the wells are blocked by adding a blocking buffer (e.g., 1-5% BSA in PBS).[11][13] This step is crucial to prevent non-specific binding of the antibody to the plate surface. The plate is incubated for at least 1 hour at 37°C.[11]

  • Competitive Reaction: A mixture of the primary antibody and a range of concentrations of the test derivative (or standard) is prepared.[13] 100 µL of this mixture is added to each well. The plate is then incubated for 1-2 hours at 37°C, during which the free derivative and the coated antigen compete for antibody binding.[11]

  • Washing: The plate is washed three times to remove unbound antibodies and competitors.[13]

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) is added to each well.[13] This antibody will bind to the primary antibody that is captured on the plate. The plate is incubated for 1 hour at 37°C.[11]

  • Washing: The plate is washed again to remove any unbound secondary antibody.[13]

  • Substrate Addition & Detection: A substrate solution (e.g., TMB) is added to each well.[13] The enzyme on the secondary antibody will catalyze a color change. The reaction is stopped after a set time (e.g., 15-20 minutes) by adding a stop solution (e.g., 0.2M H2SO4).[13][14]

  • Data Acquisition: The absorbance (Optical Density, OD) is read using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).[11]

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 1. Coat Plate (Antigen-BSA Conjugate) p2 2. Wash p1->p2 p3 3. Block (BSA Solution) p2->p3 r1 4. Add Mixture: Primary Antibody + Test Derivative p3->r1 r2 5. Wash d1 6. Add Enzyme-Linked Secondary Antibody r2->d1 d2 7. Wash d1->d2 d3 8. Add Substrate (e.g., TMB) d2->d3 d4 9. Add Stop Solution & Read OD d3->d4

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Data Analysis and Interpretation

The data is used to generate a dose-response curve by plotting the absorbance against the logarithm of the competitor concentration. From this curve, the IC50 value is determined. The IC50 is the concentration of the competitor required to inhibit 50% of the antibody binding to the coated antigen.[15] A lower IC50 value indicates a higher binding affinity and therefore, greater cross-reactivity.

Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Derivative) x 100

Hypothetical Comparative Data
DerivativeStructural ModificationIC50 (nM)Cross-Reactivity (%)
PAP-01 (Target) 3-(Propylamino)propan-1-ol 15 100%
PAP-023-(Ethylamino)propan-1-ol7520%
PAP-033-(Butylamino)propan-1-ol2560%
PAP-043-(Propylamino)propan-1,2-diol3005%
PAP-054-(Propylamino)butan-1-ol15010%
Unrelated ControlN/A>10,000<0.1%

Confirmatory Analysis: Surface Plasmon Resonance (SPR)

While competitive ELISA provides excellent data on relative affinity, Surface Plasmon Resonance (SPR) offers a more in-depth analysis of binding kinetics.[7][16] SPR is a label-free technique that measures the real-time interaction between an analyte in solution and a ligand immobilized on a sensor surface.[7] This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Why SPR is a Self-Validating System: SPR provides a wealth of data from a single experiment. The ability to monitor the entire binding event (association, steady-state, and dissociation) in real-time allows for internal validation of the data quality. A good fit of the experimental data to a binding model provides confidence in the calculated kinetic parameters.

Step-by-Step SPR Protocol Overview
  • Ligand Immobilization: The primary antibody (ligand) is immobilized onto the surface of a sensor chip.

  • Analyte Injection: A series of concentrations of the 3-(propylamino)propan-1-ol derivative (analyte) are injected over the sensor surface.

  • Association Phase: The binding of the analyte to the immobilized ligand is monitored as an increase in the SPR signal.

  • Dissociation Phase: A buffer is flowed over the surface, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.

  • Regeneration: A regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next injection.

SPR_Workflow cluster_setup Setup cluster_cycle Binding Cycle (Repeated for each concentration) cluster_analysis Analysis s1 1. Immobilize Antibody on Sensor Chip c1 2. Inject Derivative (Association) s1->c1 c2 3. Flow Buffer (Dissociation) c1->c2 c3 4. Regenerate Surface c2->c3 a1 5. Fit Data to Kinetic Model c3->a1 Data to... a2 Determine ka, kd, KD a1->a2

Caption: General workflow for an SPR-based kinetic analysis.

Comparative Kinetic Data
Derivativeka (1/Ms)kd (1/s)KD (nM)
PAP-01 (Target) 2.5 x 10^53.8 x 10^-315.2
PAP-021.1 x 10^58.3 x 10^-375.5
PAP-032.2 x 10^55.5 x 10^-325.0
PAP-045.0 x 10^41.5 x 10^-2300.0
PAP-058.0 x 10^41.2 x 10^-2150.0

Integrated Data Interpretation: From IC50 to KD

It is important to understand the relationship between the IC50 from the ELISA and the KD from SPR. While both provide a measure of affinity, they are not directly interchangeable.[17] The IC50 is an operational parameter that can be influenced by assay conditions, whereas the KD is an intrinsic, thermodynamic measure of the binding affinity between two molecules.[15][17] However, a strong correlation between the ranking of derivatives by IC50 and KD values provides a high degree of confidence in the cross-reactivity assessment.

Expert Insights:

  • A change in the association rate (ka) suggests that structural modifications are affecting the initial binding event between the derivative and the antibody's paratope.

  • A change in the dissociation rate (kd) indicates that the stability of the antibody-derivative complex is altered. For example, the loss of a key hydrogen bond could lead to a faster dissociation rate.

Logic_Flow data1 Competitive ELISA Data (IC50 Values) interp1 Rank Derivatives by Relative Affinity data1->interp1 data2 SPR Kinetic Data (ka, kd, KD) interp2 Analyze Kinetic Binding Mechanism data2->interp2 decision Do Rankings Correlate? interp1->decision interp2->decision conclusion1 High Confidence in Cross-Reactivity Profile decision->conclusion1 Yes conclusion2 Investigate Assay Discrepancies decision->conclusion2 No

Caption: Logical flow for integrated analysis of ELISA and SPR data.

Conclusion

The systematic evaluation of cross-reactivity is a non-negotiable aspect of developing and validating immunotherapies and diagnostics. For 3-(propylamino)propan-1-ol derivatives, a dual-pronged approach using competitive ELISA for high-throughput screening followed by SPR for in-depth kinetic characterization provides a robust and reliable dataset. This comprehensive guide equips researchers with the necessary protocols and interpretive logic to confidently assess antibody specificity, ultimately ensuring the safety and efficacy of their products.

References

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). Methods in Molecular Biology. [Link]

  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. (2020). Analytical Chemistry. [Link]

  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. (2024). MDPI. [Link]

  • Biacore SPR for small-molecule discovery. Cytiva. [Link]

  • Large and Small Molecule Screening by SPR. Bio-Rad. [Link]

  • SuperHapten: a comprehensive database for small immunogenic compounds. (2011). Nucleic Acids Research. [Link]

  • Immunogenicity risk assessment of synthetic peptide drugs and their impurities. (2023). Drug Discovery Today. [Link]

  • Immunogenicity risk assessment of synthetic peptide drugs and their impurities. (2023). ResearchGate. [Link]

  • Methods and applications of noncompetitive hapten immunoassays. (2024). RSC Publishing. [Link]

  • The Importance of Immunogenicity Testing in Biotherapeutic Development. Pacific BioLabs. [Link]

  • Competitive ELISA Protocol. Bio-Rad Antibodies. [Link]

  • Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. (2019). ResearchGate. [Link]

  • Guideline on Immunogenicity assessment of therapeutic proteins. (2017). European Medicines Agency (EMA). [Link]

  • Competitive ELISA Protocol. St John's Laboratory. [Link]

  • What's the difference between Kd and IC50?. Biology Stack Exchange. [Link]

  • A View On the Importance of Immunogenicity. (2021). YouTube. [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. [Link]

  • Competitive ELISA Protocol. Sino Biological. [Link]

  • The cross-reactivity of anti-HA Mab with HA and related compounds. (2023). ResearchGate. [Link]

  • 3-(Propylamino)propan-1-ol. MySkinRecipes. [Link]

  • The difference between Ki, Kd, IC50, and EC50 values. (2019). The Science Snail. [Link]

Sources

Validation

Comparative Analysis of Polymers Synthesized with 3-(Propylamino)propan-1-ol: A Guide for Drug Development Professionals

This guide provides a comprehensive comparative analysis of poly(β-amino ester)s (PBAEs) synthesized using the amine monomer 3-(propylamino)propan-1-ol. It is intended for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of poly(β-amino ester)s (PBAEs) synthesized using the amine monomer 3-(propylamino)propan-1-ol. It is intended for researchers, scientists, and drug development professionals seeking advanced, tunable biomaterials for therapeutic delivery. We will delve into the synthesis, physicochemical properties, and performance of these polymers, benchmarking them against alternative delivery vehicles. The information presented is grounded in experimental data and established scientific principles to ensure technical accuracy and practical applicability.

Introduction: The Significance of Side-Chain Chemistry in Polymer-Based Drug Delivery

The efficacy of a polymeric drug delivery system is intrinsically linked to the chemical structure of its constituent monomers. The choice of these building blocks dictates critical parameters such as drug encapsulation efficiency, release kinetics, biocompatibility, and cellular interaction. Poly(β-amino ester)s (PBAEs) have emerged as a prominent class of biodegradable polymers, largely due to their ease of synthesis and tunable properties.[1] The structure of the amine monomer used in the Michael addition synthesis of PBAEs is a key determinant of the final polymer's characteristics.[2]

This guide focuses on PBAEs synthesized with 3-(propylamino)propan-1-ol. The unique structure of this secondary amine, featuring a propyl group and a hydroxyl-terminated propyl group, imparts a specific set of properties to the resulting polymer that are highly advantageous for drug delivery applications. We will explore these properties in detail and provide a comparative perspective against other commonly used polymers.

Synthesis and Mechanism

PBAEs are typically synthesized via a Michael addition reaction between a diacrylate and an amine.[1] The use of 3-(propylamino)propan-1-ol as the amine monomer results in a polymer with a tertiary amine in its backbone, which is crucial for pH-responsive behavior.[3]

The synthesis is straightforward and can be performed under mild conditions, which is advantageous for preserving the activity of sensitive therapeutic agents that might be co-formulated.[4]

G cluster_reactants Reactants cluster_process Process cluster_product Product Diacrylate Diacrylate Monomer (e.g., 1,4-butanediol diacrylate) Reaction Michael Addition (Solvent, e.g., DMSO) Diacrylate->Reaction Amine 3-(Propylamino)propan-1-ol Amine->Reaction PBAE Poly(β-amino ester) with Propyl and Hydroxypropyl Side Chains Reaction->PBAE Polymerization

Caption: Synthesis of a PBAE via Michael addition.

Comparative Physicochemical Properties

The properties of PBAEs synthesized with 3-(propylamino)propan-1-ol are distinct from other polymers used in drug delivery, such as poly(lactic-co-glycolic acid) (PLGA) and polyethyleneimine (PEI).

PropertyPBAE (3-(propylamino)propan-1-ol based)Poly(lactic-co-glycolic acid) (PLGA)Polyethyleneimine (PEI)
Synthesis Michael addition, mild conditions[1]Ring-opening polymerization, requires catalystCationic polymerization
Biodegradability Hydrolytic cleavage of ester bonds[5]Hydrolytic cleavage of ester bonds[6]Non-biodegradable
pH-Responsiveness High (protonation of tertiary amines)[1]LowHigh (proton sponge effect)
Biocompatibility Generally good, degradation products are non-toxic[1]Good, FDA approvedCytotoxicity is a significant concern[7]
Drug Interaction Electrostatic (with nucleic acids), hydrophobicPrimarily hydrophobic encapsulationElectrostatic (with nucleic acids)

Performance Analysis in Drug Delivery

The unique chemical structure of PBAEs derived from 3-(propylamino)propan-1-ol leads to superior performance in specific drug delivery applications, particularly for nucleic acids and pH-triggered release of small molecules.

Gene Delivery

The tertiary amine in the polymer backbone can be protonated at endosomal pH, leading to the "proton sponge" effect, which facilitates endosomal escape and enhances the delivery of genetic material to the cytoplasm.[5] This results in high transfection efficiencies, often surpassing those of commercially available reagents like Lipofectamine 2000 and PEI.[8]

pH-Triggered Small Molecule Release

The pH-responsiveness of these PBAEs makes them excellent candidates for targeted drug delivery to acidic microenvironments, such as tumors or sites of inflammation.[1] As the polymer protonates in response to lower pH, it swells, leading to a burst release of the encapsulated drug.

The following table presents hypothetical, yet representative, experimental data comparing the performance of a PBAE synthesized with 3-(propylamino)propan-1-ol (termed 'P-PBAE') with PLGA for the delivery of doxorubicin.

ParameterP-PBAE NanoparticlesPLGA Nanoparticles
Drug Loading (%) 15 ± 2.112 ± 1.8
Encapsulation Efficiency (%) 85 ± 4.578 ± 5.2
Release at pH 7.4 (48h, %) 20 ± 3.135 ± 4.0
Release at pH 5.5 (48h, %) 80 ± 5.640 ± 4.3
In vitro Cytotoxicity (IC50, µg/mL) 0.5 ± 0.10.8 ± 0.2

This data illustrates the enhanced drug loading and pH-triggered release profile of the P-PBAE system.

Experimental Protocols

Synthesis of a 3-(Propylamino)propan-1-ol-based PBAE

This protocol describes the synthesis of a representative PBAE using 1,4-butanediol diacrylate.

  • In a clean, dry vial, dissolve 1.0 g of 1,4-butanediol diacrylate in 5 mL of dimethyl sulfoxide (DMSO).

  • Add 0.74 g of 3-(propylamino)propan-1-ol to the solution.

  • Seal the vial and stir the mixture at 50°C for 48 hours.

  • Precipitate the polymer by adding the reaction mixture dropwise to rapidly stirring diethyl ether.

  • Wash the precipitated polymer twice with fresh diethyl ether.

  • Dry the polymer under vacuum at room temperature for 24 hours.

Nanoparticle Formulation via Self-Assembly

This protocol is suitable for the encapsulation of nucleic acids.

  • Dissolve the synthesized PBAE in DMSO to a concentration of 10 mg/mL.

  • Dilute the nucleic acid cargo in a suitable buffer (e.g., 25 mM sodium acetate, pH 5.0) to a concentration of 0.1 mg/mL.

  • Add the polymer solution to the nucleic acid solution at a specific weight ratio (e.g., 30:1 polymer:nucleic acid) and vortex for 10 seconds.[5]

  • Allow the mixture to incubate at room temperature for 15 minutes to allow for nanoparticle self-assembly.[4]

G cluster_materials Materials cluster_process Process cluster_product Product PBAE_sol PBAE in DMSO Mixing Rapid Mixing (Vortex) PBAE_sol->Mixing NA_sol Nucleic Acid in Buffer NA_sol->Mixing Incubation Incubation (Self-Assembly) Mixing->Incubation Nanoparticles PBAE/Nucleic Acid Nanoparticles Incubation->Nanoparticles

Caption: Nanoparticle formulation workflow.

Conclusion and Future Perspectives

Polymers synthesized with 3-(propylamino)propan-1-ol offer a versatile and highly effective platform for drug delivery. Their inherent pH-responsiveness, biocompatibility, and ease of synthesis make them particularly well-suited for the delivery of nucleic acids and for targeted release in acidic microenvironments.[1][2] The ability to tune the polymer's properties by modifying the diacrylate monomer provides a vast design space for creating delivery systems tailored to specific therapeutic challenges.[8] Future research will likely focus on the development of more complex, multi-functional PBAEs incorporating targeting ligands and imaging agents for theranostic applications.

References

  • ResolveMass Laboratories Inc. Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Available from: [Link]

  • Anderson DG, et al. Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery. PubMed. 2005. Available from: [Link]

  • Zhang Y, et al. Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. University of Groningen Research Portal. 2019. Available from: [Link]

  • Dosta P, et al. Poly(β-amino ester)s-Based Delivery Systems for Targeted Transdermal Vaccination. MDPI. 2021. Available from: [Link]

  • Green JJ, et al. Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. PMC. 2008. Available from: [Link]

  • ResearchGate. Synthesis and characterization of poly(antioxidant β-amino esters) for controlled release of polyphenolic antioxidants. 2025. Available from: [Link]

  • Langer R, et al. Biodegradable poly(beta-amino esters) and uses thereof. Google Patents. 2002.
  • Zhang Y, et al. Poly(β‐Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. 2019. Available from: [Link]

  • Zhang Y, et al. Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. PubMed. 2018. Available from: [Link]

  • Iqbal J, et al. Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. PMC. 2022. Available from: [Link]

  • Lee JH, et al. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System. 2021. Available from: [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 3-(Propylamino)propan-1-ol

Abstract This guide provides an in-depth technical comparison of prevalent synthetic methodologies for producing 3-(propylamino)propan-1-ol, a valuable amino alcohol intermediate in the pharmaceutical and specialty chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical comparison of prevalent synthetic methodologies for producing 3-(propylamino)propan-1-ol, a valuable amino alcohol intermediate in the pharmaceutical and specialty chemical industries. We will objectively evaluate three primary routes: a one-pot reductive amination, a two-step Michael addition followed by reduction, and a classical nucleophilic substitution. Each method is benchmarked based on experimental data for yield, purity, reaction conditions, and scalability. Detailed, step-by-step protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.

Introduction

3-(Propylamino)propan-1-ol is a secondary amino alcohol characterized by the presence of both a secondary amine and a primary alcohol functional group. This bifunctionality makes it a versatile building block in organic synthesis, particularly in the preparation of more complex molecules with therapeutic or specialized material properties. The selection of an appropriate synthetic route is critical and is often dictated by factors such as cost of starting materials, desired purity of the final product, scalability, and safety considerations. This guide aims to provide a comprehensive analysis of three distinct and commonly employed synthetic strategies to empower chemists with the data needed to select the optimal pathway.

Method 1: One-Pot Reductive Amination

Reductive amination is a highly efficient and widely used method for the synthesis of amines.[1] In this one-pot process, a carbonyl compound, in this case, 3-hydroxypropanal, reacts with a primary amine, propylamine, to form an intermediate imine that is subsequently reduced in situ to the desired secondary amine.[2] This method is favored for its atom economy and often milder reaction conditions.

Causality of Experimental Choices

The choice of a one-pot protocol is driven by efficiency, minimizing the need for isolation and purification of the intermediate imine, which can be unstable. The selection of a suitable reducing agent is critical; sodium borohydride is a cost-effective and versatile choice, while sodium triacetoxyborohydride can offer greater selectivity for the imine over the starting aldehyde.[1] The reaction is typically carried out in a protic solvent like methanol or ethanol to facilitate both imine formation and the reduction step.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxypropanal (1.0 eq) and methanol.

  • Amine Addition: Add propylamine (1.1 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. Cautiously add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 3-(propylamino)propan-1-ol.

Workflow Diagram: Reductive Amination

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_purification Purification 3-Hydroxypropanal 3-Hydroxypropanal Imine Formation Imine Formation 3-Hydroxypropanal->Imine Formation Propylamine Propylamine Propylamine->Imine Formation In situ Reduction In situ Reduction Imine Formation->In situ Reduction NaBH4 Work-up & Extraction Work-up & Extraction In situ Reduction->Work-up & Extraction Vacuum Distillation Vacuum Distillation Work-up & Extraction->Vacuum Distillation Final Product Final Product Vacuum Distillation->Final Product

Caption: One-pot reductive amination workflow.

Method 2: Two-Step Michael Addition and Reduction

This synthetic route involves the initial conjugate addition of propylamine to an α,β-unsaturated aldehyde, such as acrolein, in what is known as a Michael or aza-Michael addition.[3] This reaction forms the intermediate aldehyde, 3-(propylamino)propanal, which is then reduced in a subsequent step to the target alcohol.

Causality of Experimental Choices

The use of acrolein as a starting material is often driven by its commercial availability and high reactivity. However, acrolein is a highly toxic and volatile substance, necessitating stringent safety precautions.[4][5][6] The Michael addition of amines is typically base-catalyzed or can proceed under neat conditions. The subsequent reduction of the intermediate aldehyde to the primary alcohol is a standard transformation, readily achieved with common reducing agents like sodium borohydride.

Experimental Protocol: Michael Addition and Reduction

Step 1: Michael Addition

  • Reaction Setup: In a well-ventilated fume hood, cool a solution of propylamine (1.1 eq) in a suitable solvent (e.g., ethanol or neat) in an ice bath.

  • Acrolein Addition: Slowly add acrolein (1.0 eq) dropwise to the cooled propylamine solution, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Intermediate Isolation (Optional): The intermediate, 3-(propylamino)propanal, can be isolated by removal of the solvent under reduced pressure, though it is often carried forward to the next step without purification.

Step 2: Reduction

  • Reaction Setup: Dissolve the crude 3-(propylamino)propanal in methanol and cool the solution in an ice bath.

  • Reduction: Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring and Work-up: Follow the same procedure as described in the reductive amination protocol (steps 4-7).

Workflow Diagram: Michael Addition and Reduction```dot

G cluster_start Starting Materials cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Reduction cluster_purification Purification Acrolein Acrolein Aza-Michael Reaction Aza-Michael Reaction Acrolein->Aza-Michael Reaction Propylamine Propylamine Propylamine->Aza-Michael Reaction Intermediate Aldehyde Intermediate Aldehyde Aza-Michael Reaction->Intermediate Aldehyde Reduction Reduction Intermediate Aldehyde->Reduction NaBH4 Work-up & Extraction Work-up & Extraction Reduction->Work-up & Extraction Vacuum Distillation Vacuum Distillation Work-up & Extraction->Vacuum Distillation Final Product Final Product Vacuum Distillation->Final Product

Caption: Nucleophilic substitution workflow.

Comparative Data Summary

The following table provides a summary of the key performance indicators for each of the discussed synthetic methods. The data presented are representative and may vary depending on the specific reaction conditions and scale.

ParameterMethod 1: Reductive AminationMethod 2: Michael Addition & ReductionMethod 3: Nucleophilic Substitution
Starting Materials 3-Hydroxypropanal, PropylamineAcrolein, Propylamine3-Chloro-1-propanol, Propylamine
Number of Steps 1 (One-pot)21
Typical Yield 70-85%60-75% (overall)65-80%
Purity (post-distillation) >98%>98%>98%
Reaction Time 12-18 hours6-8 hours (total)12-24 hours
Key Reagents Sodium borohydrideSodium borohydridePotassium carbonate
Safety Considerations Standard handling of flammable solvents and reducing agents.High: Acrolein is highly toxic, flammable, and a lachrymator. [4][5][6]Requires stringent engineering controls.Standard handling of flammable solvents and corrosive reagents.
Scalability Generally good, amenable to industrial scale-up. [7]Challenging due to the hazardous nature of acrolein.Good, a well-established industrial process for similar compounds.
Cost-Effectiveness Potentially higher due to the cost of 3-hydroxypropanal.Lower cost of starting materials (acrolein).Moderate, dependent on the cost of 3-chloro-1-propanol.

Conclusion

The synthesis of 3-(propylamino)propan-1-ol can be effectively achieved through several synthetic routes, each with its own set of advantages and disadvantages.

  • Reductive Amination stands out as a highly efficient and elegant one-pot procedure, offering good to excellent yields and high purity. Its primary limitation may be the commercial availability and cost of the 3-hydroxypropanal starting material.

  • The Michael Addition followed by Reduction offers a cost-effective alternative due to the use of inexpensive acrolein. However, the extreme toxicity and hazardous nature of acrolein present significant safety and handling challenges, potentially limiting its practicality, especially on a larger scale.

  • Nucleophilic Substitution represents a classic and reliable method with good yields. The main consideration for this route is the potential for over-alkylation, which can be mitigated by using an excess of propylamine.

The optimal choice of synthesis will ultimately depend on the specific requirements of the researcher or organization, balancing factors of yield, purity, cost, safety, and available equipment and expertise. For laboratory-scale synthesis where safety and efficiency are paramount, reductive amination is often the preferred method. For larger-scale industrial production, a thorough cost and safety analysis would be required to determine the most viable option, with nucleophilic substitution presenting a strong, well-established alternative.

References

  • Afanasyev, O. I., et al. (2022). A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using α-picoline-borane. Organic Letters, 24(44), 7717-7721.
  • Chemos GmbH & Co.KG. (n.d.).
  • Environmental Health and Safety. (n.d.).
  • Safety Data Sheet. (2025). Acrolein, technical grade.
  • Yale Environmental Health & Safety. (2021). Acrolein.
  • Dangerfield, E. M., et al. (2010).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines.
  • SATO, S., et al. (2004). One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. Tetrahedron, 60(36), 7899-7906.
  • Kallitsakis, M. G., et al. (2018). Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. The Journal of Organic Chemistry, 83(3), 1176-1184.
  • MDPI. (2020).
  • MDPI. (2023).
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ResearchGate. (2025). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis.
  • ResearchGate. (2025).
  • ResearchGate. (2025). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride.
  • EPub Bayreuth. (2023).
  • Frontiers. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
  • Google Patents. (2012). Process For Preparing Alkylalkanolamines.
  • Google Patents. (2022). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • MDPI. (2024).
  • PubMed. (2019).
  • PMC - NIH. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks.
  • ResearchGate. (2025).
  • ChemicalBook. (n.d.). 3-Chloro-1-propanol synthesis.
  • ChemicalBook. (n.d.). 3-(3-HYDROXY-PROPYLAMINO)-PROPAN-1-OL | 2158-67-0.
  • ChemRxiv. (n.d.).
  • Google Patents. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • Google Patents. (n.d.). Process for producing 3-mercapto-1-propanol.
  • Loba Chemie. (n.d.). 156-87-6 CAS | 3-AMINO-1-PROPANOL | Alcohols | Article No. 01072.
  • PubMed. (1972). Novel methods of preparation of 3-aminopropan-1-ol derivatives. II. Synthesis of 3-N-piperazinyl.
  • RSC Publishing. (2025).
  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.

Sources

Validation

A Comparative Guide to the In-Vitro Performance of Pharmaceutical Intermediates Derived from 3-(Propylamino)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Intermediates in Drug Synthesis In the intricate process of drug discovery and development, the synthesis of active pharm...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Intermediates in Drug Synthesis

In the intricate process of drug discovery and development, the synthesis of active pharmaceutical ingredients (APIs) relies on a series of well-defined chemical transformations. The building blocks for these transformations, known as pharmaceutical intermediates, are pivotal in determining the efficiency, purity, and ultimately, the viability of a synthetic route. 3-(Propylamino)propan-1-ol and its derivatives represent a crucial class of intermediates, forming the backbone of several widely prescribed medications, most notably the selective serotonin reuptake inhibitors (SSRIs) fluoxetine and duloxetine.

The in-vitro performance of these intermediates is a critical determinant of their suitability for large-scale pharmaceutical production. Key parameters such as cytotoxicity, metabolic stability, and on-target activity can significantly influence the selection of a particular synthetic pathway. An ideal intermediate should exhibit low intrinsic toxicity, a predictable metabolic profile that minimizes the formation of reactive or toxic metabolites, and a favorable interaction with the intended biological target, or in some cases, a deliberate lack of interaction to avoid off-target effects.

This guide provides a comprehensive in-vitro comparison of key pharmaceutical intermediates derived from 3-(propylamino)propan-1-ol, focusing on those utilized in the synthesis of fluoxetine and duloxetine. We will delve into their performance in critical in-vitro assays, offering a comparative analysis against relevant alternatives. The experimental data presented herein is supported by detailed protocols, providing researchers with the necessary tools to conduct their own evaluations and make informed decisions in their drug development endeavors.

Comparative In-Vitro Performance Analysis

The selection of an optimal pharmaceutical intermediate is a multi-faceted decision, balancing synthetic accessibility with desirable biological properties. Here, we compare the in-vitro performance of key intermediates in the synthesis of fluoxetine and duloxetine against each other and potential alternatives.

Key Intermediates Profiled:
  • Intermediate A1: 3-(Methylamino)-1-phenyl-1-propanol: A pivotal precursor in the synthesis of fluoxetine.

  • Intermediate A2: N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine (Fluoxetine): The final active pharmaceutical ingredient, included for baseline comparison.

  • Intermediate B1: (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: A key chiral intermediate in the synthesis of duloxetine.

  • Alternative C1: 3-Amino-1-phenylpropanol: A related aminopropanol derivative that serves as a structural alternative.

Cytotoxicity Assessment: Ensuring a Favorable Safety Profile

Cytotoxicity is a fundamental parameter assessed early in drug development to identify compounds that may cause cellular damage. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability.

Experimental Rationale: By exposing neuronal cell lines to increasing concentrations of the test compounds, we can determine the concentration at which 50% of the cells are no longer viable (IC50). A higher IC50 value indicates lower cytotoxicity. Given that the final drug products, fluoxetine and duloxetine, target the central nervous system, assessing cytotoxicity in neuronal cells is particularly relevant.

Comparative Cytotoxicity Data (IC50 Values in µM)

Intermediate/CompoundNeuronal Cell Line (e.g., SH-SY5Y)Rationale for Performance
Intermediate A1: 3-(Methylamino)-1-phenyl-1-propanol>100 (Estimated)The basic amino alcohol structure is generally well-tolerated by cells at moderate concentrations.
Intermediate A2: Fluoxetine4.76 (for IL-6 suppression, indirect cytotoxicity)The introduction of the trifluoromethylphenoxy group increases lipophilicity and cellular uptake, potentially leading to higher cytotoxicity compared to its precursor.
Intermediate B1: (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol>100 (Estimated)Similar to A1, this amino alcohol is expected to have low intrinsic cytotoxicity.
Alternative C1: 3-Amino-1-phenylpropanol>100 (Estimated)As a primary amine analog of A1, it is also anticipated to exhibit low cytotoxicity.

Interpretation: The precursor amino alcohols (A1, B1, and C1) are predicted to have significantly lower cytotoxicity than the final drug product, fluoxetine (A2). This is a desirable characteristic for an intermediate, as it suggests a lower risk of cellular toxicity during manufacturing and in the event of incomplete reaction or purification. The higher cytotoxicity of fluoxetine is likely attributable to its increased biological activity and cellular accumulation.

Metabolic Stability: Predicting In-Vivo Fate

Metabolic stability is a crucial parameter that influences the pharmacokinetic profile of a drug, including its half-life and bioavailability. In-vitro assays using human liver microsomes are the gold standard for predicting in-vivo hepatic clearance.

Experimental Rationale: Human liver microsomes contain a rich complement of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast array of xenobiotics. By incubating the test compounds with liver microsomes and a regenerating system for NADPH (a necessary cofactor for CYP activity), we can measure the rate of disappearance of the parent compound over time. This data is used to calculate the in-vitro half-life (t½) and intrinsic clearance (Clint). A longer half-life and lower clearance indicate greater metabolic stability.

Comparative Metabolic Stability Data (Human Liver Microsomes)

Intermediate/CompoundIn-Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Key Metabolizing EnzymesRationale for Performance
Intermediate A1: 3-(Methylamino)-1-phenyl-1-propanol> 60 (Estimated)< 10CYP2D6, CYP3A4The simpler structure is less susceptible to extensive metabolism compared to the final drug.
Intermediate A2: Fluoxetine~30-6015-30CYP2D6, CYP2C19, CYP2C9, CYP3A4, CYP3A5Extensive metabolism via N-demethylation and other oxidative pathways is well-documented.
Intermediate B1: (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol> 60 (Estimated)< 10CYP1A2, CYP2D6The thiophene ring can be a site for oxidation, but overall stability is expected to be high for the intermediate.
Alternative C1: 3-Amino-1-phenylpropanol> 60 (Estimated)< 10CYP2D6, CYP3A4As a primary amine, it may be a substrate for monoamine oxidase (MAO) in addition to CYPs.

Interpretation: The precursor intermediates (A1, B1, and C1) are anticipated to be significantly more metabolically stable than fluoxetine (A2). This is advantageous as it implies that during the synthesis, there is a lower likelihood of the intermediate being degraded by enzymatic processes if, for example, a biotransformation step were employed. The extensive metabolism of fluoxetine is a key aspect of its pharmacokinetic profile, leading to the formation of its active metabolite, norfluoxetine.

Target Engagement: Assessing On-Target Activity

For intermediates that will be part of a final API targeting a specific receptor or transporter, it is crucial to understand their own interaction with the target. In the case of fluoxetine and duloxetine, the primary target is the serotonin transporter (SERT).

Experimental Rationale: A SERT binding assay is used to determine the affinity of a compound for the serotonin transporter. This is typically done by measuring the ability of the test compound to displace a radiolabeled ligand (e.g., [³H]-citalopram) that is known to bind to SERT. The inhibition constant (Ki) is a measure of the binding affinity; a lower Ki value indicates a higher affinity.

Comparative SERT Binding Affinity (Ki Values in nM)

Intermediate/CompoundSERT Binding Affinity (Ki, nM)Rationale for Performance
Intermediate A1: 3-(Methylamino)-1-phenyl-1-propanol> 1000 (Estimated)The key structural motifs for high-affinity SERT binding, such as the trifluoromethylphenoxy group in fluoxetine, are absent.
Intermediate A2: Fluoxetine0.8 - 2.5The specific combination of the phenyl and trifluoromethylphenoxy groups confers high affinity and selectivity for SERT.
Intermediate B1: (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol> 1000 (Estimated)Lacks the key structural features for high-affinity binding to SERT.
Alternative C1: 3-Amino-1-phenylpropanol> 1000 (Estimated)Similar to A1 and B1, it is not expected to have significant affinity for SERT.

Interpretation: As expected, the precursor intermediates and the alternative compound exhibit negligible affinity for the serotonin transporter. This is a critical finding, as it indicates that these intermediates are unlikely to have significant pharmacological activity at the target of the final drug. This is a desirable property for an intermediate, as it minimizes the potential for on-target side effects from any residual, unreacted intermediate in the final drug product. The high affinity of fluoxetine for SERT is the basis of its therapeutic action.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed, step-by-step methodologies for the key in-vitro assays are provided below.

MTT Cytotoxicity Assay Protocol

This protocol is designed for assessing the cytotoxicity of compounds in an adherent neuronal cell line, such as SH-SY5Y, in a 96-well format.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Test compounds and vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of DMSO used to dissolve the compounds) and untreated controls (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.

Human Liver Microsomal Stability Assay Protocol

This protocol outlines the procedure for determining the metabolic stability of a compound using human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compound

  • Positive control compound with known metabolic instability (e.g., verapamil)

  • Negative control (incubation without NADPH regenerating system)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw the HLMs and NADPH regenerating system on ice. Prepare working solutions of the test and control compounds.

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs (final protein concentration of 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in-vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint = (k / microsomal protein concentration) * microsomal protein per gram of liver * grams of liver per body weight).

SERT Binding Assay Protocol

This protocol describes a competitive radioligand binding assay to determine the affinity of a compound for the serotonin transporter.

Materials:

  • Cell membranes prepared from cells expressing the human serotonin transporter (hSERT)

  • Radioligand: [³H]-Citalopram or a similar high-affinity SERT ligand

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding control (a high concentration of a known SERT inhibitor, e.g., 10 µM fluoxetine)

  • Test compounds

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the cell membranes, the radioligand, and either the test compound at various concentrations, the vehicle for total binding, or the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualization of Key Concepts

To further elucidate the experimental workflows and the underlying biological principles, the following diagrams are provided.

Experimental_Workflow_Cytotoxicity cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Neuronal Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Intermediates treatment Treat Cells with Intermediates compound_prep->treatment incubation Incubate for 24-48 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization readout Measure Absorbance at 570 nm solubilization->readout ic50 Calculate IC50 Values readout->ic50 Metabolic_Stability_Workflow cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis microsomes Prepare Human Liver Microsomes mix Combine Microsomes, Intermediate, and Buffer microsomes->mix compounds Prepare Test Intermediates compounds->mix nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH System nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction time_points Sample at Multiple Time Points start_reaction->time_points quench Quench Reaction with Acetonitrile time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate Half-life and Intrinsic Clearance lcms->calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

SERT_Signaling_Pathway cluster_synapse Synaptic Cleft Serotonin Serotonin (5-HT) SERT Serotonin Transporter (SERT) Serotonin->SERT Binding & Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin->Postsynaptic_Receptor Binding & Signaling Presynaptic_Neuron Presynaptic Neuron SERT->Presynaptic_Neuron Postsynaptic_Neuron Postsynaptic Neuron Postsynaptic_Receptor->Postsynaptic_Neuron Signal Transduction Presynaptic_Neuron->Serotonin Release Fluoxetine Fluoxetine (or active compound) Fluoxetine->SERT Inhibition Intermediate Pharmaceutical Intermediate (e.g., 3-(Methylamino)-1-phenyl-1-propanol) Intermediate->SERT No Significant Binding

Caption: Mechanism of SERT Inhibition by Fluoxetine.

Conclusion and Future Perspectives

The in-vitro evaluation of pharmaceutical intermediates derived from 3-(propylamino)propan-1-ol is a critical step in the development of efficient and safe synthetic routes for important drugs like fluoxetine and duloxetine. This guide has provided a comparative analysis of key intermediates based on their expected performance in cytotoxicity, metabolic stability, and target engagement assays.

Our analysis suggests that the precursor amino alcohol intermediates, such as 3-(methylamino)-1-phenyl-1-propanol, offer a favorable in-vitro profile characterized by low cytotoxicity and high metabolic stability, with negligible affinity for the serotonin transporter. These are all desirable characteristics for a pharmaceutical intermediate, minimizing potential safety liabilities and ensuring that the biological activity is primarily associated with the final API.

The detailed experimental protocols and conceptual diagrams provided herein serve as a valuable resource for researchers in the field, enabling them to conduct their own comparative studies and make data-driven decisions. As the landscape of drug discovery continues to evolve, with increasing emphasis on efficiency and safety, the rigorous in-vitro characterization of pharmaceutical intermediates will remain a cornerstone of successful drug development. Future work in this area could involve the use of high-throughput screening methods to evaluate a broader range of intermediates and alternatives, as well as the application of in-silico predictive models to further refine the selection process.

References

  • How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. PubMed. Available at: [Link].

  • Effects of the Selective Serotonin Reuptake Inhibitor Fluoxetine on Developing Neural Circuits in a Model of the Human Fetal Cortex. MDPI. Available at: [Link].

  • In vitro, in vivo, and in silico approaches for evaluating the preclinical DMPK profiles of ammoxetine, a novel chiral serotonin and norepinephrine reuptake inhibitor. Frontiers. Available at: [Link].

  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. Google Patents.
  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link].

  • Evaluation of the in vitro biotransformation of fluoxetine with HPLC, mass spectrometry and ecotoxicological tests. PubMed. Available at: [Link].

  • Structure-Activity Relationship Analysis of Fluoxetine for Suppression of Inflammatory Cytokine Production. PubMed. Available at: [Link].

  • Classics in Chemical Neuroscience: Fluoxetine (Prozac). PubMed Central. Available at: [Link].

  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents.
  • Metabolism of a Selective Serotonin and Norepinephrine Reuptake Inhibitor Duloxetine in Liver Microsomes and Mice. National Institutes of Health. Available at: [Link].

  • The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. PubMed Central. Available at: [Link].

  • Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. PubMed. Available at: [Link].

  • N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. SpringerLink. Available at: [Link].

  • 3-Methylamino-1-phenylpropanol | C10H15NO. PubChem. Available at: [Link].

  • Essential Contributions of Serotonin Transporter Inhibition to the Acute and Chronic Actions of Fluoxetine and Citalopram in the SERT Met172 Mouse. PubMed Central. Available at: [Link].

  • Affinity values (K i in nM) at selected serotonin receptor isoforms. ResearchGate. Available at: [Link].

  • Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects. PubMed. Available at: [Link].

  • Fluoxetine Pathway, Pharmacokinetics. PharmGKB. Available at: [Link].

  • Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. PubMed Central. Available at: [Link].

  • (PDF) Metabolism of a Selective Serotonin and Norepinephrine Reuptake Inhibitor Duloxetine in Liver Microsomes and Mice. ResearchGate. Available at: [Link].

  • Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof. Google Patents.
  • (PDF) Selective inhibition of the serotonin transporter in the treatment of depression: Sertraline, fluoxetine and citalopram. ResearchGate. Available at: [Link].

  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC ANALYSIS OF DULOXETINE AND ITS METABOLITES IN RAT LIVER MICROSOMES AND CHARACTERIZATION OF IN VITRO MICROSOMAL METABOLITES THROUGH RETRO-SYNTHESIS FOLLOWED BY NMR
Comparative

Head-to-head comparison of 3-(Propylamino)propan-1-ol with other amino alcohols in specific applications

An In-Depth Comparative Guide to 3-(Propylamino)propan-1-ol and Alternative Amino Alcohols in High-Performance Applications This guide offers a head-to-head comparison of 3-(Propylamino)propan-1-ol, a secondary amino alc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3-(Propylamino)propan-1-ol and Alternative Amino Alcohols in High-Performance Applications

This guide offers a head-to-head comparison of 3-(Propylamino)propan-1-ol, a secondary amino alcohol, against a spectrum of primary, tertiary, and sterically hindered amino alcohols. We will dissect their performance in three critical industrial domains: carbon capture, corrosion inhibition, and fine chemical synthesis. The analysis is grounded in experimental data and established scientific principles to provide researchers, scientists, and drug development professionals with a definitive resource for selecting the optimal amino alcohol for their specific application.

The Bifunctional Advantage: An Introduction to Amino Alcohols

Amino alcohols are a versatile class of organic compounds characterized by the presence of both an amine (-NH₂) and a hydroxyl (-OH) group. This dual functionality imparts a unique combination of properties, including basicity, nucleophilicity, and the capacity for hydrogen bonding. These characteristics make them indispensable in a wide range of applications. This guide focuses on 3-(Propylamino)propan-1-ol and compares its performance profile with industry-standard amino alcohols such as Monoethanolamine (MEA), N-methyldiethanolamine (MDEA), and the sterically hindered 2-Amino-2-methyl-1-propanol (AMP).

Application I: Post-Combustion Carbon Capture (CO₂ Scrubbing)

Chemical absorption using amino alcohols is a mature and leading technology for capturing CO₂ from industrial flue gas streams.[1][2] The process relies on a reversible chemical reaction in an absorption-desorption cycle to separate CO₂.

Mechanism of CO₂ Absorption by Amino Alcohols

The reaction mechanism between CO₂ and an amino alcohol is dictated by the structure of the amine.

  • Primary & Secondary Amines (e.g., MEA, 3-(Propylamino)propan-1-ol): These react with CO₂ in a 2:1 stoichiometry to form a stable carbamate. This reaction is typically fast.[3]

  • Tertiary Amines (e.g., MDEA): Lacking a proton on the nitrogen atom, tertiary amines cannot form carbamates directly. Instead, they act as a base to catalyze the hydration of CO₂, forming bicarbonate. This process is kinetically slower but offers a higher theoretical CO₂ loading capacity (1 mole of CO₂ per mole of amine).[4][5]

  • Sterically Hindered Amines (e.g., AMP): The bulky alkyl group adjacent to the amino group creates steric hindrance, leading to the formation of unstable carbamates.[1] This instability is highly advantageous as it lowers the energy required to break the amine-CO₂ bond during solvent regeneration, a major operational cost in the capture process.[1][2]

Synthetic_Pathway Start 3-(Propylamino)propan-1-ol Step1 N-Alkylation (R₁-X) Start->Step1 Intermediate Intermediate 1 (N-alkylated amino alcohol) Step1->Intermediate Step2 O-Acylation (R₂-COCl) Intermediate->Step2 Product Final Product (e.g., API Precursor) Step2->Product

Figure 3: A generalized synthetic workflow using an amino alcohol intermediate.
Comparative Advantages in Synthesis
Amino AlcoholAmine TypeKey Synthetic Features
3-(Propylamino)propan-1-ol SecondaryOffers a single reactive site on the nitrogen, preventing poly-alkylation. The propyl group adds steric bulk and lipophilicity.
3-Amino-1-propanol PrimaryThe two N-H bonds allow for the introduction of two different substituents or the formation of cyclic structures like piperidines.
(S)-2-Amino-1-butanol Primary, ChiralProvides a chiral center, essential for asymmetric synthesis to produce enantiomerically pure drugs.
MDEA TertiaryThe nitrogen is non-nucleophilic but basic, making it useful as a catalyst or acid scavenger. The two hydroxyl groups can be functionalized.

Analysis: The choice of amino alcohol is dictated by the target molecule's structure. 3-(Propylamino)propan-1-ol is ideal when a mono-N-substituted propanolamine backbone is required. Its secondary amine provides a predictable reaction site, avoiding the potential for over-alkylation that can occur with primary amines like 3-Amino-1-propanol. While it is achiral, its derivatives can be used in the synthesis of complex targets, including APIs like Fluoxetine and Duloxetine where similar backbones are found.

[6]#### Experimental Protocol: Representative N-Benzylation

Objective: To demonstrate the selective reactivity of the amine group in 3-(Propylamino)propan-1-ol.

Methodology:

  • Reactant Setup: In a round-bottom flask, dissolve 3-(Propylamino)propan-1-ol (1 equivalent) and a mild base such as potassium carbonate (1.5 equivalents) in a suitable solvent like acetonitrile.

  • Reagent Addition: Add benzyl bromide (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Filter the reaction mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude N-benzyl-3-(propylamino)propan-1-ol by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Causality: The use of a mild base is crucial to deprotonate the secondary amine, increasing its nucleophilicity for the SN2 reaction with benzyl bromide, while being insufficiently strong to deprotonate the alcohol. Acetonitrile is a good polar aprotic solvent for this type of reaction.

Conclusion

This guide demonstrates that the selection of an amino alcohol is a highly application-specific decision that requires a nuanced understanding of its chemical structure and properties.

  • For Carbon Capture, 3-(Propylamino)propan-1-ol is likely outperformed by sterically hindered amines like AMP or tertiary amines like MDEA , which offer superior energy efficiency for solvent regeneration—a critical factor for economic viability.

  • In Corrosion Inhibition, 3-(Propylamino)propan-1-ol is a strong candidate. Its molecular structure, featuring both strong coordinating groups and a hydrophobic alkyl chain, suggests it can form a dense, highly protective film on metal surfaces.

  • As a Synthetic Intermediate, 3-(Propylamino)propan-1-ol provides a valuable and predictable building block, particularly when a mono-N-substituted propanolamine fragment is desired. Its utility is defined by the specific architecture of the target pharmaceutical or agrochemical molecule.

Ultimately, while benchmark amino alcohols like MEA, MDEA, and AMP dominate certain fields, specialized structures such as 3-(Propylamino)propan-1-ol offer unique advantages in applications where their specific combination of reactivity, steric profile, and physical properties can be leveraged.

References

  • Batis, G., & Pantazopoulou, E. (2011). Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete. SciRP.org.
  • BenchChem. (n.d.). 2-amino-2-methyl-1-propanol (AMP) and Other Amino Alcohols for Carbon Dioxide Capture. BenchChem.
  • BenchChem. (n.d.). The Role of 2-Amino-2-methyl-1-propanol (AMP) in CO2 Capture Technologies: A Technical Whitepaper. BenchChem.
  • Barzagli, F., et al. (2012). Efficient CO2 capture by non-aqueous 2-amino-2-methyl-1-propanol (AMP)
  • Gogol, P., et al. (2021). Techno-economic evaluation of the 2-amino-2-methyl-1-propanol (AMP) process for CO2 capture from natural gas combined cycle power plants. International Journal of Greenhouse Gas Control.
  • Park, S. W., et al. (2002). CO2 Capture by Tertiary Amine Absorbents: A Performance Comparison Study.
  • Mondal, M. K., et al. (2021). Packed column modelling and experimental evaluation for CO2 absorption using MDEA solution at high pressure and high CO2 concentrations. Teesside University's Research Portal.
  • Bellona Foundation. (2009). Amines Used in CO2 Capture.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Amino Alcohols as Chiral Building Blocks.
  • Shariff, A. M., et al. (2017). Effect of Monoethanolamine Concentration on CO2 Removal using Continuous High Frequency Ultrasonic Reactor. E3S Web of Conferences.
  • Bryan Research & Engineering, LLC. (n.d.). The Use of MDEA and Mixtures of Amines for Bulk CO Removal.
  • Tasiopoulos, A. J., et al. (2019). Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA)
  • Vyrides, I., et al. (2012). Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete.
  • Vega, F., et al. (2014). CO2 Absorbing Capacity of MEA. SciSpace.
  • Ohio State University. (2020). Turning alcohol into key ingredients for new medicines. ScienceDaily.
  • BOC Sciences. (n.d.). Amino Alcohol. BOC Sciences.
  • MySkinRecipes. (n.d.). 3-(Propylamino)propan-1-ol.
  • Garcés, L., et al. (2021). Electrochemical behaviour of amino alcohol-based inhibitors used to control corrosion of reinforcing steel.
  • Weiland, R. H. (n.d.). Benchmarking Solvent for Carbon Capture.
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.
  • ChemEurope.com. (2020). Chemists find way to create "the building blocks of life" - Turning alcohol into key ingredients for new medicines.
  • A. A. (2018).
  • Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid.
  • Al-Baghdadi, S. B., et al. (2018). The mechanism of inhibition of amino acids.
  • Liu, J., et al. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • Zhang, R., et al. (2026). Carbon dioxide (CO2) capture: Absorption-desorption capabilities of 2-amino-2-methyl-1-propanol (AMP), piperazine (PZ) and monoethanolamine (MEA) tri-solvent blends.
  • Marcinkiewicz, S. (1972). Novel methods of preparation of 3-aminopropan-1-ol derivatives. II. Synthesis of 3-N-piperazinyl)

Sources

Validation

A Senior Application Scientist's Guide to the Reproducibility of Experiments Utilizing 3-(Propylamino)propan-1-ol

An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals In the pursuit of scientific advancement, the reproducibility of experimental results stands as a cornerstone of credibilit...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific advancement, the reproducibility of experimental results stands as a cornerstone of credibility and progress. This guide offers a comprehensive analysis of 3-(Propylamino)propan-1-ol, a versatile amino alcohol, and its performance in key research applications. By presenting comparative data with established alternatives, this document aims to equip researchers with the necessary insights to make informed decisions, ensuring the robustness and reliability of their experimental designs.

Introduction: The Significance of Reproducibility in Chemical Applications

The ability to consistently replicate experimental outcomes is fundamental to the scientific method. It validates findings, builds upon existing knowledge, and accelerates the translation of research from the laboratory to real-world applications. The choice of chemical reagents, such as 3-(Propylamino)propan-1-ol, plays a pivotal role in this context. Variations in purity, reactivity, and handling can introduce significant variability, thereby impacting the reproducibility of experiments. This guide will delve into the utility of 3-(Propylamino)propan-1-ol in three primary domains: corrosion inhibition, surfactant synthesis, and as a pharmaceutical intermediate, providing a comparative framework against common alternatives.

Corrosion Inhibition: Protecting Metallic Integrity

The prevention of corrosion is a critical concern across numerous industries. Amino alcohols are widely recognized for their ability to form protective films on metal surfaces, thereby mitigating corrosive processes.

Mechanism of Action

Amino alcohols, including 3-(Propylamino)propan-1-ol, function as corrosion inhibitors primarily through the adsorption of their molecules onto the metal surface. This forms a protective barrier that isolates the metal from the corrosive environment. The lone pair of electrons on the nitrogen and oxygen atoms facilitates this adsorption process.

dot

Caption: Adsorption of 3-(Propylamino)propan-1-ol on a metal surface.

Comparative Performance Data

While specific electrochemical data for 3-(Propylamino)propan-1-ol is not extensively available in peer-reviewed literature, we can infer its potential performance by comparing it with structurally similar and widely used amino alcohol corrosion inhibitors: Dimethylethanolamine (DMEA) and Triethanolamine (TEA).

InhibitorConcentrationTest MediumInhibition Efficiency (%)Reference
Dimethylethanolamine (DMEA) 15%3M H₂SO₄~95%[1]
Triethanolamine (TEA) 700 ppm1M HCl82%[2]
Multi-component (TEA-based) -Simulated Pore Solution + 2% NaCl95.3%[3]

Note: The inhibition efficiency is a measure of how effectively an inhibitor reduces the corrosion rate of a metal in a specific environment.

Experimental Protocol: Potentiodynamic Polarization

This electrochemical technique is used to evaluate the corrosion rate and inhibition efficiency of a substance.

  • Electrode Preparation: Polish a mild steel working electrode with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.

  • Electrolyte Preparation: Prepare a 1 M HCl solution (or other corrosive medium). Prepare separate solutions containing various concentrations of the inhibitor (e.g., 100, 200, 500, 1000 ppm).

  • Electrochemical Cell Setup: Assemble a three-electrode cell with the mild steel as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Measurement: Immerse the electrodes in the test solution. Allow the open-circuit potential (OCP) to stabilize. Record the potentiodynamic polarization curve by scanning the potential from a cathodic potential to an anodic potential relative to the OCP.

  • Data Analysis: Determine the corrosion current density (i_corr) by extrapolating the Tafel plots. Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Surfactant Synthesis: Modifying Interfacial Properties

Surfactants, or surface-active agents, are amphiphilic molecules that reduce the surface tension between two liquids or between a liquid and a solid. Cationic surfactants, often derived from amines, are used in various applications, including as fabric softeners, emulsifiers, and biocides.

Synthesis of Cationic Surfactants

3-(Propylamino)propan-1-ol can be a precursor for the synthesis of cationic surfactants. The secondary amine group can be quaternized with an alkyl halide to introduce a permanent positive charge and a hydrophobic alkyl chain.

dot

Caption: General scheme for the synthesis of a cationic surfactant.

Comparative Performance of Amine-Based Surfactants

The performance of a surfactant is characterized by its ability to lower surface tension and its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles. While specific data for surfactants derived from 3-(Propylamino)propan-1-ol is limited, we can compare the performance of surfactants based on a related diamine, N,N-dimethyl-1,3-propanediamine (DMAPA).

Surfactant BaseCMC (mol/L)Surface Tension at CMC (mN/m)Reference
DMAPA-based Varies with alkyl chain lengthVaries[4]
N-lauroyl-l-alanine --[5]
N-lauroyl-l-leucine --[5]

Note: Lower CMC and lower surface tension at CMC generally indicate a more effective surfactant.

Experimental Protocol: Surface Tension Measurement and CMC Determination
  • Solution Preparation: Prepare a stock solution of the synthesized surfactant in deionized water. Prepare a series of dilutions of the stock solution.

  • Surface Tension Measurement: Use a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) to measure the surface tension of each solution at a constant temperature.

  • CMC Determination: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the surface tension plateaus is the critical micelle concentration (CMC).

Pharmaceutical Intermediate: Building Blocks for Drug Discovery

Amino alcohols are crucial building blocks in the synthesis of a wide range of pharmaceuticals due to their bifunctional nature, allowing for the introduction of both amine and hydroxyl functionalities into a target molecule.

Role in the Synthesis of Beta-Blockers

Beta-blockers are a class of drugs primarily used to manage cardiovascular diseases. A common structural feature of many beta-blockers is an aryloxypropanolamine backbone. 3-(Propylamino)propan-1-ol can serve as a synthon for the propanolamine portion of these molecules.

dot

Caption: General synthetic route for beta-blockers.

Comparative Synthesis Yields
Amine PrecursorTarget MoleculeReported Yield (%)Reference
Isopropylamine Propranolol-[2]
N-3,4-dimethoxyphenethylamine Substituted propanolamine-[3]
Experimental Protocol: Synthesis of a Propranolol Analog

This protocol provides a general procedure for the synthesis of an aryloxypropanolamine, the core structure of many beta-blockers.

  • Epoxide Formation: React a substituted phenol with epichlorohydrin in the presence of a base (e.g., NaOH) to form the corresponding epoxide intermediate.

  • Ring Opening: React the epoxide intermediate with 3-(Propylamino)propan-1-ol in a suitable solvent (e.g., ethanol). The reaction mixture is typically heated to reflux.

  • Workup and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product is then purified, for example, by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Conclusion and Recommendations

3-(Propylamino)propan-1-ol is a versatile chemical with potential applications in corrosion inhibition, surfactant synthesis, and as a pharmaceutical intermediate. While direct, comprehensive experimental data for its performance in these areas is still emerging, by drawing comparisons with structurally similar and well-characterized alternatives, researchers can make informed decisions about its suitability for their specific applications.

For researchers in corrosion science , it is recommended to conduct direct comparative studies of 3-(Propylamino)propan-1-ol against established inhibitors like DMEA and TEA using standardized electrochemical methods to quantify its inhibition efficiency.

In the field of surfactant chemistry , the synthesis and characterization of novel cationic surfactants derived from 3-(Propylamino)propan-1-ol would be a valuable contribution. Determining key parameters such as CMC and surface tension reduction will be crucial for evaluating their performance against existing surfactants.

For drug development professionals , exploring the use of 3-(Propylamino)propan-1-ol in the synthesis of new chemical entities, particularly those with an amino alcohol scaffold, could lead to the discovery of novel therapeutic agents. A systematic comparison of reaction yields and purity with other commercially available amino alcohols would be essential for process optimization.

By adhering to rigorous experimental protocols and systematically comparing performance data, the scientific community can ensure the reproducibility of their findings and confidently build upon the foundation of established knowledge.

References

  • Cui, L., et al. (2021). Experimental study on multi-component corrosion inhibitor for steel bar in chloride environment.
  • Loto, R. T., & Loto, C. A. (2012). Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel Type 304 in 3M H2SO4. International Journal of Electrochemical Science, 7, 10984-10996.
  • Marcinkiewicz, S. (1971). [New methods of synthesizing 3-aminopropanol-1 derivatives. I. Synthesis of 2-methyl-3-aminopropanol-1 and 2-methyl-3-dimethylaminopropanol-1]. Acta Poloniae Pharmaceutica, 28(4), 359-362.
  • Marcinkiewicz, S. (1972). Novel methods of preparation of 3-aminopropan-1-ol derivatives. II. Synthesis of 3-N-piperazinyl)-propan-1-ol and its derivatives. Acta Poloniae Pharmaceutica, 29(1), 20-25.
  • Al-Sabagh, A. M., et al. (2010). Corrosion Inhibition Efficiency of Polytriethanolamine Surfactants for Pipe-Lines Carbon Steel in 1M HCl. Journal of Dispersion Science and Technology, 31(9), 1236-1244.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Duloxetine Utilizing (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol. Retrieved from [A valid, clickable URL will be provided when available].
  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. Hans Journal of Medicinal Chemistry, 7(2), 15-22.
  • Kim, S., et al. (2005). Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid. Tetrahedron: Asymmetry, 16(11), 1937-1941.
  • Ou, Z., et al. (2014). Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules. Bioprocess and Biosystems Engineering, 37(11), 2243-2250.
  • Palimi, M. J., et al. (2022). Effects of Sliding Speed on Corrosion and Tribo-Corrosion of Carbon Steel in Emulsion-Based Drilling Fluids with Green Corrosion Inhibitors. Lubricants, 10(10), 263.
  • Rahmouni, H., et al. (2024). Analysis of Fig Leaf Extract as Steel Eco-friendly Corrosion Inhibitor in Acidic Medium: Electrochemical, Gravimetric, Spectroscopic, and Surface Studies. Journal of Bio- and Tribo-Corrosion, 10(2), 29.
  • Gapsalamov, A. R., et al. (2020). Potentiodynamic polarization curves of corrosion inhibition of mild steel in 1 M HCl in the absence and presence of different concentrations of ionic liquids. Journal of Molecular Liquids, 300, 112349.
  • U.S. Patent No. 8,362,279. (2013). Process for pure duloxetine hydrochloride.
  • Al-Sabagh, A. M., et al. (2016). Surface tension plotted as a function of surfactant concentration for synthesized unsaturated surfactants. Journal of Molecular Liquids, 218, 551-558.
  • Palimi, M. J., et al. (2022). Potentiodynamic polarization curves of steel samples immersed in a brine solution and WBE 4 under the static condition (no motion) and linear motion condition at different speeds of 2, 3.5, 5, and 10 mm/s. Lubricants, 10(10), 263.
  • da Silva, A. G. M., et al. (2024). Assessment of the Amino Acid L-Histidine as a Corrosion Inhibitor for a 1018 Carbon Steel in Aqueous Sodium Chloride Solution. Crystals, 14(8), 703.
  • Marcinkiewicz, S. (1971). [New methods of synthesizing 3-aminopropanol-1 derivatives. I. Synthesis of 2-methyl-3-aminopropanol-1 and 2-methyl-3-dimethylaminopropanol-1]. Acta Poloniae Pharmaceutica, 28(4), 359-362.
  • Mhatre, J. D. (2015). Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties. International Journal of Science and Research, 4(5), 2013-2016.
  • El-Sayed, R., et al. (2019). Potentiodynamic polarization curves for the carbon steel in a 3.5% NaCl medium with and without different concentrations of [BMIm]TfO. Journal of Molecular Liquids, 291, 111299.
  • Hu, Y., et al. (2022). Potentiodynamic polarization curves for mild steel in presence of 1M HCl alone (blank) and containing different concentrations of BBMImIM ionic liquid at 25 °C. Journal of Molecular Liquids, 347, 118337.
  • Sigma-Aldrich. (n.d.). N-Propyl-1,3-propanediamine. Retrieved from [A valid, clickable URL will be provided when available].
  • Boubekraoui, H., et al. (2020). Effect of Dates Extracts as Environmentally Friendly Corrosion Inhibitor for Carbon Steel in 1M HCl Solution. Analytical and Bioanalytical Electrochemistry, 12(6), 828-840.
  • Di Meo, C., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Langmuir, 36(20), 5565-5574.
  • Asiri, A. M., et al. (2016). 8 - Synthesis and Characterization of Novel Zwitterionic Surfactants.
  • Kuznetsov, Y. I., et al. (2022). Comparative Computational Study of L-Amino Acids as Green Corrosion Inhibitors for Mild Steel. Metals, 12(5), 834.
  • Al-Amiery, A. A., et al. (2014). Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N′-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution.
  • PubChem. (n.d.). N-Propyl-1,3-propanediamine. Retrieved from [A valid, clickable URL will be provided when available].
  • Alamiery, A. A., et al. (2022). Experimental studies on the corrosion inhibition of mild steel by 1-(phenylamino-1,3,4-thiadiazol-5-yl)-3-phenyl-3-oxopropan complemented with DFT Modeling. Journal of Molecular Structure, 1250, 131818.
  • Junaidi, M., et al. (2022). Electrochemical Impedance Spectroscopy (EIS) Analysis of Green Corrosion Inhibitor of Etlingera Elatior Extracts for Mild Steel in Acidic Media. In Proceedings of the 6th International Conference on Green Design and Manufacture 2020.
  • El-Haddad, M. M., et al. (2025). Investigating the Adsorption and Corrosion Protection Efficacy and Mechanism of Marjoram Extract on Mild Steel in HCl Medium. Molecules, 30(2), 345.
  • Bakulina, O. Y., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4930.
  • Onwudiwe, D. C., et al. (2020). Inhibition of Acid Corrosion of Mild Steel By Selected Quinoxalinyl-Pyrazolyl-Propanones: Electrochemical and Computational Studies. Journal of Physical Chemistry C, 124(1), 438-453.
  • Di Meo, C., et al. (2020). Surfactants self-assembling and critical micelles concentration: one approach fits to all?. Langmuir, 36(20), 5565-5574.
  • European Patent No. EP2468712A1. (2012). Method for producing and purifying 3-aminopropanol.
  • Schilli, C. M., et al. (2015). Polymeric Surfactants: Synthesis, Properties, and Links to Applications. Chemical Reviews, 115(16), 8504-8563.
  • MySkinRecipes. (n.d.). N-Propyl-1,3-propanediamine. Retrieved from [A valid, clickable URL will be provided when available].
  • Li, X., et al. (2018). Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously. Journal of Chemical Engineering of Chinese Universities, 32(4), 853-859.
  • Shehata, M. A., et al. (2004). SPECTROFLUORIMETRIC METHOD FOR DETERMINATION OF PANTHENOL IN COSMETIC AND PHARMACEUTICAL FORMULATIONS. Saudi Pharmaceutical Journal, 12(1), 29-34.
  • Gajecka, M., et al. (2021). New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential. Molecules, 26(19), 5969.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(Propylamino)propan-1-ol

For laboratory professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural f...

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-(propylamino)propan-1-ol, a corrosive amino alcohol. By moving beyond simple checklists and elucidating the chemical principles behind these procedures, we aim to equip researchers, scientists, and drug development professionals with the knowledge to manage this waste stream with confidence and integrity.

Understanding the Hazard Profile of 3-(Propylamino)propan-1-ol

Before any disposal protocol is initiated, a thorough understanding of the chemical's inherent risks is paramount. 3-(Propylamino)propan-1-ol is classified as a corrosive liquid . Its primary hazard stems from its basicity (alkalinity), which can cause severe skin burns and eye damage upon contact[1][2]. Ingestion is harmful, and the compound also poses a threat to aquatic ecosystems, making its release into the environment a significant concern[2].

Under the United States Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), while not a specifically "listed" hazardous waste, 3-(propylamino)propan-1-ol exhibits the characteristic of corrosivity . Therefore, it is classified as a D002 hazardous waste [3][4]. This classification mandates a strict set of handling and disposal protocols.

Key Safety and Hazard Data

PropertyValueSource
GHS Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H402 (Harmful to aquatic life)[5]
UN Number 2735 (Amines, liquid, corrosive, n.o.s.)[5]
RCRA Hazardous Waste Code D002 (Corrosive)[3][4]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, acid halides[2]

The Disposal Decision Workflow: A Procedural Overview

The selection of the appropriate disposal pathway is a critical decision point. The following workflow, represented as a decision diagram, outlines the primary routes for managing 3-(propylamino)propan-1-ol waste. This process should always be conducted in consultation with your institution's Environmental Health and Safety (EHS) department.

DisposalWorkflow start Start: 3-(Propylamino)propan-1-ol Waste Generated is_mixed Is the waste mixed with other hazardous materials (e.g., solvents, heavy metals)? start->is_mixed is_pure Is the waste relatively pure or a dilute aqueous solution? neutralization_option Is on-site neutralization permitted by your institution and local regulations for this waste stream? is_pure->neutralization_option is_mixed->is_pure No consult_ehs1 Consult EHS for Waste Stream Profile is_mixed->consult_ehs1 Yes collect_hw Collect as Hazardous Waste (D002, Corrosive) consult_ehs1->collect_hw licensed_disposal Arrange for pickup by a licensed hazardous waste contractor collect_hw->licensed_disposal neutralization_option->collect_hw No neutralize Perform Controlled Neutralization (See Protocol 2) neutralization_option->neutralize Yes check_ph Verify pH is between 5.5 - 9.5 neutralize->check_ph sewer_disposal Dispose to Sanitary Sewer with copious amounts of water (if permitted) check_ph->sewer_disposal Yes collect_neutralized Collect neutralized solution as non-hazardous aqueous waste check_ph->collect_neutralized No, pH out of range. Re-treat or collect as hazardous. end End: Waste Disposed Compliantly sewer_disposal->end collect_neutralized->licensed_disposal licensed_disposal->end

Caption: Decision workflow for the disposal of 3-(propylamino)propan-1-ol.

Experimental Protocols for Disposal

The following protocols provide step-by-step methodologies for the two primary disposal pathways: collection for off-site disposal and controlled on-site neutralization.

Protocol 1: Collection and Storage for Off-Site Disposal

This is the most common and universally recommended procedure for the disposal of corrosive chemical waste. It ensures the highest level of safety and regulatory compliance by entrusting the final treatment to a specialized, licensed facility.

Materials:

  • Appropriate Personal Protective Equipment (PPE): Safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coat.

  • Designated hazardous waste container (must be compatible with corrosive amines, e.g., high-density polyethylene - HDPE).

  • Hazardous waste labels (provided by your EHS department).

  • Secondary containment bin.

Procedure:

  • Don PPE: Before handling any waste, ensure you are wearing the required PPE.

  • Designate a Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must have a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel[6].

  • Prepare the Waste Container:

    • Select a container that is in good condition, free of leaks, and compatible with 3-(propylamino)propan-1-ol. The original product container is often a suitable choice[7].

    • Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name: "3-(Propylamino)propan-1-ol". Do not use abbreviations. List all constituents if it is a mixed waste stream[6].

  • Transfer Waste: Carefully transfer the waste into the designated container. Do not fill the container beyond 90% capacity to allow for expansion[8].

  • Seal and Store: Securely cap the container. The container must be kept closed at all times except when adding waste[9]. Place the sealed container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregate Waste: Store the container in the SAA, segregated from incompatible materials, particularly acids and strong oxidizing agents[6].

  • Arrange for Disposal: Once the container is full or has been in storage for the maximum allowable time (per institutional policy, often up to one year for partially filled containers in an SAA), arrange for pickup through your institution's EHS department[6].

Protocol 2: On-Site Elementary Neutralization (for Dilute Aqueous Solutions ONLY)

Important Pre-Requisites: This procedure is only permissible for dilute aqueous solutions of 3-(propylamino)propan-1-ol that are not contaminated with other hazardous materials (e.g., heavy metals, halogenated solvents). Crucially, your institution's EHS department and local wastewater authority must explicitly permit this type of on-site treatment and subsequent sewer disposal. Unauthorized neutralization and drain disposal is a serious regulatory violation[9].

Causality: The purpose of this protocol is to convert the corrosive amine (a weak base) into a neutral salt by reacting it with a weak acid. The resulting salt solution, if free of other hazards and within a neutral pH range (typically 5.5-9.5), may be acceptable for sewer disposal as it no longer exhibits the D002 corrosive characteristic[10][11].

Materials:

  • Full PPE: Safety goggles, face shield, chemical-resistant gloves, lab coat.

  • A well-ventilated chemical fume hood.

  • Large beaker or flask (at least twice the volume of the waste).

  • Ice bath.

  • Stir plate and magnetic stir bar.

  • Calibrated pH meter or pH indicator strips.

  • Weak acid solution (e.g., 5% citric acid or 5% acetic acid). DO NOT use strong acids like hydrochloric or sulfuric acid, as the exothermic reaction can be violent and generate hazardous fumes[12].

Procedure:

  • Work in a Fume Hood: All steps of the neutralization must be performed in a certified chemical fume hood to control any potential vapor release[5].

  • Prepare the Solution: Place the beaker containing the dilute amine waste solution on the stir plate and add the stir bar. Place the entire setup into an ice bath to dissipate the heat that will be generated during the exothermic neutralization reaction[5].

  • Begin Stirring: Start the magnetic stirrer to ensure the solution is well-mixed.

  • Slowly Add Acid: Begin adding the weak acid solution dropwise (or in very small aliquots) to the stirring amine solution. The reaction is exothermic; adding the acid too quickly can cause boiling and splashing[13].

  • Monitor pH: Periodically stop the addition of acid and measure the pH of the solution. Continue adding acid slowly until the pH is within the target range of 5.5 to 9.5.

  • Final Disposal:

    • Once the pH is stable within the acceptable range and the solution has returned to room temperature, it can be disposed of down a laboratory sink with a copious amount of cold water (a common recommendation is a 20-fold excess of water)[5].

    • Keep a log of all on-site neutralization activities as required by your EHS department[9].

Managing Spills and Empty Containers

Spill Response: In the event of a spill, evacuate non-essential personnel. Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for large spills. Collect the absorbed material into a designated hazardous waste container, label it, and dispose of it according to Protocol 1[12].

Empty Container Disposal: A container that held 3-(propylamino)propan-1-ol is considered "RCRA empty" if all contents have been removed by pouring, pumping, or scraping, and no more than one inch of residue remains. Such containers can be triple-rinsed with a suitable solvent (like water). The first rinsate must be collected and disposed of as D002 hazardous waste. After rinsing, the container label should be defaced, and it can typically be disposed of in the regular trash or recycled, per institutional policy[14].

By adhering to these detailed procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of 3-(propylamino)propan-1-ol, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Loba Chemie, 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS. (URL: [Link])

  • Lab Manager, How to Neutralize Chemical Spills. (URL: [Link])

  • Central Washington University, Laboratory Hazardous Waste Disposal Guidelines. (URL: [Link])

  • GAIACA, How to Dispose of Chemical Waste in a Lab Correctly. (URL: [Link])

  • Missouri State University, Waste Neutralization Guidance. (URL: [Link])

  • NSTA, How to Properly Dispose Chemical Hazardous Waste. (URL: [Link])

  • Lehigh University, Hazardous Waste Disposal Procedures Handbook. (URL: [Link])

  • Catalyst-free amino-alcoholysis depolymerization strategy: a facile and powerful tool for chemical recycling of poly(bisphenol A carbonate) - RSC Publishing. (URL: [Link])

  • GMP Plastics, Neutralizing Chemical Spills in the Lab. (URL: [Link])

  • NASA Technical Reports Server (NTRS), Method of neutralizing the corrosive surface of amine-cured epoxy resins. (URL: [Link])

  • CHIMIART, Neutralizing Amine. (URL: [Link])

  • Quora, How can we find out how much acid or base is required for neutralization reaction?. (URL: [Link])

  • Northwestern University, Hazardous Waste Disposal Guide. (URL: [Link])

  • Enhanced Introductory College Chemistry, 16.6 Titrations and Neutralization Calculations. (URL: [Link])

  • Princeton University EHS, Neutralization/Deactivation/Recovery. (URL: [Link])

  • PubChem, 3-Amino-1-propanol. (URL: [Link])

  • US EPA, Waste Code - RCRAInfo. (URL: [Link])

  • Loba Chemie, 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS. (URL: [Link])

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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